molecular formula C16H12F3N3O2S B12420889 Desmethyl Celecoxib-d4

Desmethyl Celecoxib-d4

Cat. No.: B12420889
M. Wt: 371.4 g/mol
InChI Key: MQPLMBSDWYIIID-YKVCKAMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmethyl Celecoxib-d4 is a useful research compound. Its molecular formula is C16H12F3N3O2S and its molecular weight is 371.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12F3N3O2S

Molecular Weight

371.4 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-4-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

InChI

InChI=1S/C16H12F3N3O2S/c17-16(18,19)15-10-14(11-4-2-1-3-5-11)22(21-15)12-6-8-13(9-7-12)25(20,23)24/h1-10H,(H2,20,23,24)/i6D,7D,8D,9D

InChI Key

MQPLMBSDWYIIID-YKVCKAMESA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=CC=C3)[2H])[2H])S(=O)(=O)N)[2H]

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Introduction: The Context of a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Mechanism of Action of Desmethyl Celecoxib-d4

Celecoxib, a diaryl-substituted pyrazole, is a well-established nonsteroidal anti-inflammatory drug (NSAID) that functions through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This selectivity allows it to target inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. In the course of drug metabolism and pharmacokinetic studies, understanding the biotransformation of a parent drug is critical. Celecoxib is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C9, into several metabolites, including Desmethyl Celecoxib (also known as SC-62807).

To accurately quantify the concentration of metabolites like Desmethyl Celecoxib in complex biological matrices such as plasma or urine, researchers rely on highly sensitive and specific analytical techniques, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy of this method hinges on the use of an appropriate internal standard. This compound, a stable isotope-labeled (SIL) version of the metabolite, serves this exact purpose. Its "mechanism of action" is not pharmacological but analytical; it is a critical tool that ensures the precision and reliability of quantitative bioanalysis through the principle of isotope dilution mass spectrometry. This guide elucidates this analytical mechanism, providing the foundational principles and practical protocols for its application.

Part 1: The Analytical "Mechanism of Action" of a Stable Isotope-Labeled Internal Standard

The core function of this compound is to act as an ideal internal standard (IS) for the quantification of endogenous (unlabeled) Desmethyl Celecoxib. A perfect IS should behave identically to the analyte of interest during sample extraction, chromatography, and ionization, but be clearly distinguishable by the detector. This compound achieves this through the strategic incorporation of four deuterium atoms.

The Principle of Isotope Dilution:

The analytical workflow is grounded in the principle of isotope dilution. A known, fixed amount of this compound is added to every sample, calibrator, and quality control sample at the very beginning of the sample preparation process. The native analyte and the deuterated standard are then processed together. Any physical loss of the analyte during extraction or transfer will be accompanied by a proportional loss of the internal standard. Similarly, any variation in the ionization efficiency within the mass spectrometer's ion source (known as the matrix effect) will affect both the analyte and the standard to the same degree.

The mass spectrometer does not measure absolute concentration; it measures ion intensity. By calculating the ratio of the ion intensity of the native Desmethyl Celecoxib to the ion intensity of this compound, these sources of experimental variability are effectively nullified. The final concentration of the analyte is then determined by comparing this measured ratio to a calibration curve, which is constructed by plotting the known concentrations of unlabeled Desmethyl Celecoxib against the corresponding peak area ratios to the internal standard.

Below is a diagram illustrating this fundamental workflow.

A Biological Sample (e.g., Plasma) Contains unknown amount of Desmethyl Celecoxib B Spike with known amount of This compound (IS) A->B Step 1 C Sample Preparation (e.g., Protein Precipitation, Extraction) Potential for analyte/IS loss B->C Step 2 D LC Separation Co-elution of Analyte and IS C->D Step 3 E MS/MS Detection Ionization (Matrix Effects) Fragmentation and Detection D->E Step 4 F Data Processing E->F Step 5 G Calculate Peak Area Ratio (Analyte / IS) F->G Ratio calculation normalizes for loss and matrix effects H Quantification via Calibration Curve G->H

Caption: Workflow for bioanalysis using a stable isotope-labeled internal standard.

Physicochemical and Chromatographic Equivalence:

The substitution of hydrogen with deuterium results in a negligible change to the molecule's chemical properties. Consequently, this compound has the same polarity, solubility, and pKa as its unlabeled counterpart. This ensures that during liquid chromatography, both compounds exhibit virtually identical retention times and co-elute from the analytical column. This co-elution is critical, as it guarantees that both the analyte and the internal standard experience the same matrix effects at the same time as they enter the mass spectrometer.

Mass Spectrometric Distinction:

While chemically similar, the four deuterium atoms give this compound a distinct mass-to-charge ratio (m/z). The mass of deuterium (2.014 Da) is greater than that of hydrogen (1.008 Da). This mass difference of approximately 4 Da allows the mass spectrometer to easily differentiate between the analyte and the internal standard, even when they arrive at the detector simultaneously.

Part 2: Experimental Protocol for Quantification of Desmethyl Celecoxib

This section provides a representative LC-MS/MS protocol for the quantification of Desmethyl Celecoxib in human plasma using this compound as an internal standard.

1. Materials and Reagents

  • Analytes: Desmethyl Celecoxib, this compound.

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) of LC-MS grade.

  • Additives: Formic acid (FA) of LC-MS grade.

  • Water: Ultrapure, deionized water.

  • Biological Matrix: Blank human plasma.

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Desmethyl Celecoxib and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Desmethyl Celecoxib stock solution in 50:50 ACN:H₂O to create calibration standards.

  • Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of this compound in 50:50 ACN:H₂O.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard Spiking Solution (100 ng/mL) to each tube and vortex briefly.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Conditions

ParameterCondition
LC System Standard UPLC/HPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min.
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C

5. Mass Spectrometry Parameters (MRM)

Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. A precursor ion (Q1) is selected, fragmented in the collision cell (Q2), and a specific product ion (Q3) is monitored. The following are hypothetical, yet representative, m/z transitions.

CompoundPrecursor Ion (Q1 m/z)Product Ion (Q3 m/z)Collision Energy (eV)
Desmethyl Celecoxib368.1291.125
This compound 372.1 295.1 25

Part 3: Data Visualization and Metabolic Context

To fully appreciate the role of this compound, it is useful to visualize the metabolic pathway of its parent compound, Celecoxib. The primary metabolic route involves the oxidation of the methyl group to a hydroxymethyl group, which is then further oxidized to a carboxylic acid. Desmethyl Celecoxib is an intermediate in this pathway, though in the context of celecoxib's major metabolites, the carboxylated form (Celecoxib-carboxylic acid) and its glucuronide are more prominent.

Celecoxib Celecoxib Metabolite1 Hydroxymethyl Celecoxib Celecoxib->Metabolite1 CYP2C9 Oxidation Desmethyl Desmethyl Celecoxib (Analyte of Interest) Celecoxib->Desmethyl CYP-mediated Demethylation (Hypothetical Minor Pathway) Metabolite2 Celecoxib Carboxylic Acid (Major Metabolite) Metabolite1->Metabolite2 Alcohol Dehydrogenase

Caption: Simplified metabolic pathway of Celecoxib.

References

  • DailyMed - CELECOXIB capsule. National Library of Medicine. [Link]

  • Celecoxib. PubChem, National Center for Biotechnology Information. [Link]

  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365. [Link]

  • Paulson, S. K., Vaughn, M. B., Jessen, S. M., Lawal, Y., Gresk, C. J., Yan, B., ... & Karim, A. (2001). Pharmacokinetics of celecoxib after oral administration in dogs and humans: effect of food and site of absorption. Journal of Pharmacology and Experimental Therapeutics, 297(2), 638-645. [Link]

An In-depth Technical Guide to the Synthesis and Characterization of Desmethyl Celecoxib-d4

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of Desmethyl Celecoxib-d4. It is designed to offer both theoretical understanding and practical, field-proven insights for researchers and professionals in drug development and analytical chemistry.

Introduction: The Significance of this compound

Desmethyl Celecoxib, a primary metabolite of the widely-used nonsteroidal anti-inflammatory drug (NSAID) Celecoxib, is a crucial analyte in pharmacokinetic and metabolic studies.[1] Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[2] The metabolism of Celecoxib is primarily mediated by cytochrome P450 enzymes, particularly CYP2C9, which hydroxylates the methyl group to form Desmethyl Celecoxib (hydroxycelecoxib).[3]

To accurately quantify Desmethyl Celecoxib in biological matrices, a stable isotope-labeled internal standard is indispensable. This compound, where four hydrogen atoms on the phenyl ring of the benzenesulfonamide moiety are replaced with deuterium, serves this purpose exceptionally well. The deuterium labeling provides a distinct mass difference for mass spectrometric detection without significantly altering the physicochemical properties, ensuring that it co-elutes with the unlabeled analyte and compensates for variations during sample preparation and analysis.[4] The choice of placing four deuterium atoms on this specific phenyl ring is strategic, as this part of the molecule is less susceptible to metabolic alteration, thus ensuring the stability of the isotopic label throughout the analytical process.

Synthesis of this compound: A Two-Stage Approach

The synthesis of this compound is a multi-step process that first involves the creation of the Desmethyl Celecoxib backbone, followed by the selective introduction of deuterium atoms.

Part 1: Synthesis of the Desmethyl Celecoxib Backbone

The synthesis of the core structure of Desmethyl Celecoxib can be achieved from Celecoxib through a two-step oxidation and reduction sequence.

Step 1: Oxidation of Celecoxib to its Carboxylic Acid Derivative

The readily available Celecoxib is first oxidized to its corresponding carboxylic acid derivative. This is a critical step that transforms the metabolically active methyl group into a functional group that can then be reduced to the desired hydroxymethyl group.

Experimental Protocol: Oxidation of Celecoxib

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Celecoxib in a suitable aqueous alkaline solution (e.g., 0.2 M NaOH).

  • Oxidant Addition: While stirring, add potassium permanganate (KMnO₄) portion-wise to the solution. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.

  • Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours to ensure complete oxidation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to room temperature and quench the excess KMnO₄ by the addition of a reducing agent such as sodium bisulfite (NaHSO₃) solution until the purple color disappears.

  • Acidification and Extraction: Acidify the solution with hydrochloric acid (HCl) to precipitate the carboxylic acid derivative. Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude carboxylic acid product.

Step 2: Reduction of the Carboxylic Acid to Desmethyl Celecoxib

The carboxylic acid intermediate is then selectively reduced to the primary alcohol, Desmethyl Celecoxib.

Experimental Protocol: Reduction to Desmethyl Celecoxib

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend the carboxylic acid derivative in a dry ethereal solvent such as anhydrous tetrahydrofuran (THF).

  • Reducing Agent Addition: Carefully add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise to the suspension. This reaction is highly exothermic and produces hydrogen gas, requiring careful handling.

  • Reaction: Stir the reaction mixture at room temperature for an extended period (typically 12-16 hours) to ensure complete reduction. Monitor the reaction by TLC.

  • Quenching: Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water or an aqueous solution of sodium sulfate, followed by dilute HCl.

  • Extraction and Purification: Extract the product into an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure to obtain the crude Desmethyl Celecoxib.

Part 2: Deuteration of the Phenyl Ring

The introduction of deuterium atoms onto the phenyl ring of the benzenesulfonamide moiety is a critical step. A common and effective method for this is through acid-catalyzed electrophilic aromatic substitution using a deuterated acid.

Experimental Protocol: Deuteration of Desmethyl Celecoxib

  • Reaction Setup: In a sealed reaction vessel, dissolve the synthesized Desmethyl Celecoxib in a deuterated acid, such as deuterated sulfuric acid (D₂SO₄), often in the presence of deuterated water (D₂O).

  • Reaction: Heat the mixture at an elevated temperature (e.g., 80-100 °C) for a sufficient duration to allow for the exchange of the aromatic protons with deuterium. The reaction time will need to be optimized.

  • Work-up: Carefully quench the reaction by pouring the mixture onto ice. Neutralize the solution with a base, such as sodium bicarbonate, and extract the deuterated product with an appropriate organic solvent.

  • Purification: Wash the organic extract, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude this compound will then require purification.

Visualizing the Synthesis Pathway

Synthesis_Pathway Celecoxib Celecoxib Carboxylic_Acid Carboxylic Acid Intermediate Celecoxib->Carboxylic_Acid KMnO4, NaOH Desmethyl_Celecoxib Desmethyl Celecoxib Carboxylic_Acid->Desmethyl_Celecoxib LiAlH4, THF Desmethyl_Celecoxib_d4 This compound Desmethyl_Celecoxib->Desmethyl_Celecoxib_d4 D2SO4, D2O

Caption: Synthetic pathway for this compound.

Purification: Ensuring High Isotopic and Chemical Purity

For its use as an internal standard, this compound must be of very high purity, both chemically and isotopically. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for achieving this.

Experimental Protocol: Preparative HPLC Purification

  • Column Selection: A reversed-phase C18 column is typically suitable for the separation of Celecoxib and its analogs.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or acetic acid to improve peak shape, is effective.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent.

  • Fraction Collection: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the main product peak.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified this compound.

Characterization: A Multi-faceted Approach

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the final product.

Experimental Protocol: HPLC Analysis

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically employed. For example, a 60:40 (v/v) mixture of acetonitrile and water can be effective.[5]

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: UV detection at approximately 254 nm is suitable for Celecoxib and its derivatives.[5]

  • Data Analysis: The purity is determined by the peak area percentage of the main component.

Visualizing the Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product HPLC HPLC (Chemical Purity) Purification->HPLC MS Mass Spectrometry (Molecular Weight & Isotopic Enrichment) Purification->MS NMR NMR Spectroscopy (Structure & Deuteration Site) Purification->NMR

Sources

Foreword: The Analytical Imperative of Isotopic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Desmethyl Celecoxib-d4

In the landscape of modern drug discovery and development, precision and accuracy are the cornerstones of reliable data. The journey from a lead compound to a clinical candidate is paved with rigorous analytical challenges, particularly in the realm of pharmacokinetics and metabolism. It is here that stable isotope-labeled internal standards become indispensable tools. This guide provides a comprehensive examination of this compound, a deuterated analog of a key Celecoxib metabolite. Our objective is not merely to list its properties but to provide a foundational understanding of its characterization, handling, and critical role in generating robust, reproducible, and trustworthy bioanalytical data. We will explore the causality behind experimental choices, grounding our discussion in the principles of analytical chemistry and the practical demands of the research laboratory.

Chemical Identity and Structural Elucidation

Desmethyl Celecoxib is a metabolite of Celecoxib, a well-known selective COX-2 inhibitor.[1][2] The "-d4" designation signifies that four specific hydrogen atoms on the 4-sulfamoylphenyl ring have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[3] This subtle yet significant modification is the key to its function as an internal standard.

  • IUPAC Name: 2,3,5,6-tetradeuterio-4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide[3]

  • Molecular Formula: C₁₇H₁₀D₄F₃N₃O₂S

  • CAS Number: 544686-20-6[4]

Below is the chemical structure of this compound, highlighting the positions of the deuterium atoms.

Caption: Structure of this compound.

Core Physicochemical Properties

The fundamental physicochemical properties dictate how a compound is handled, stored, and formulated for experimental use. The data below has been consolidated from various supplier technical data sheets and literature.

PropertyValueSource(s)
Appearance White to Pale Yellow Solid[5]
Molecular Weight 371.39 g/mol (Desmethyl Celecoxib: 367.35 g/mol )[3][6]
Melting Point 157-159°C (Celecoxib-d4)[5]
Solubility DMSO: Soluble (Slightly) Methanol: Soluble (Slightly) Chloroform: Soluble (Slightly) Water: Insoluble[5][6]
Storage (Solid) -20°C for up to 3 years[6]
Storage (In Solution) -80°C for up to 1 year[6]

The Scientific Rationale for Deuteration

The substitution of hydrogen with deuterium is a cornerstone of modern bioanalysis for several compelling reasons rooted in physical chemistry.

The Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond.[7] This is due to the greater mass of the deuterium nucleus. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly if that hydrogen is replaced with deuterium. This phenomenon is known as the Kinetic Isotope Effect.[7]

In drug metabolism, many Phase I reactions, particularly those mediated by Cytochrome P450 enzymes, involve the oxidation of C-H bonds.[2] By strategically placing deuterium atoms at sites of potential metabolism, the rate of metabolic conversion can be significantly reduced. While Desmethyl Celecoxib is already a metabolite, the deuteration of the aromatic ring enhances its stability against further oxidative metabolism, ensuring its integrity throughout the analytical process.[7][8]

Utility as an Internal Standard

The ideal internal standard (IS) is a chemical mimic of the analyte. It should exhibit identical behavior during sample preparation (e.g., protein precipitation, liquid-liquid extraction), chromatography, and ionization in the mass spectrometer.[9] However, it must be distinguishable from the analyte by the detector.

This compound fulfills these criteria perfectly:

  • Chemical Equivalence: Its structure is nearly identical to the non-deuterated analyte, ensuring it co-elutes during chromatography and has a similar ionization efficiency.

  • Mass Distinction: The four deuterium atoms increase its mass by four Daltons, allowing a mass spectrometer to easily differentiate it from the analyte.[10]

This dual characteristic is the foundation of its role in a self-validating analytical system. By adding a known quantity of this compound to every sample at the beginning of the workflow, any analyte loss during processing will be mirrored by a proportional loss of the internal standard. The final quantification is based on the ratio of the analyte signal to the internal standard signal, which remains constant and corrects for experimental variability.

G cluster_workflow Internal Standard Workflow cluster_key Legend A Biological Sample (e.g., Plasma) + Analyte B Spike with Known Amount of this compound (IS) A->B Step 1 C Sample Preparation (Protein Precipitation / Extraction) B->C Step 2 (Analyte and IS experience similar losses) D LC-MS/MS Analysis C->D Step 3 (Analyte and IS co-elute, detected by mass) E Quantification Ratio (Analyte / IS) D->E Step 4 (Ratio corrects for variability) Analyte Analyte (Desmethyl Celecoxib) IS Internal Standard (this compound)

Caption: Role of an internal standard in a bioanalytical workflow.

Analytical Characterization Protocols

Verifying the identity, purity, and integrity of this compound is paramount before its use. The following are standard, field-proven methodologies.

Purity and Identity Confirmation by LC-MS/MS

Expertise & Causality: This technique is the gold standard for confirming both the molecular weight and the purity of the standard. A chromatographic separation first isolates the compound from any potential impurities, and the tandem mass spectrometer provides definitive structural information through fragmentation.

Protocol:

  • Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solution: Serially dilute the stock solution to a working concentration of 1 µg/mL using a 50:50 mixture of methanol and water.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Rationale: The sulfonamide group is acidic and readily deprotonates to form a negative ion, providing high sensitivity in negative mode.[11][12]

    • MRM Transitions:

      • This compound (IS): Q1 (Precursor Ion) m/z 370.1 → Q3 (Product Ion) m/z [Specific fragment].

      • Desmethyl Celecoxib (Analyte): Q1 m/z 366.1 → Q3 (Product Ion) m/z [Specific fragment].

      • Note: Specific product ions would be determined during method development by infusing the compound and observing its fragmentation pattern.

  • Data Analysis: Confirm the retention time and the presence of the correct precursor and product ions. Purity is assessed by integrating the peak area of the parent compound relative to any impurity peaks in the chromatogram.

G cluster_lcms LC-MS/MS Workflow Sample Working Solution (1 µg/mL) HPLC HPLC System (C18 Column) Sample->HPLC Inject ESI Electrospray Ionization (ESI) HPLC->ESI Elute Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Ionize Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Fragment Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data System (Chromatogram & Spectra) Detector->Data

Caption: Workflow for LC-MS/MS characterization.

Structural Verification by NMR Spectroscopy

Expertise & Causality: While MS confirms mass, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the precise atomic structure. For a deuterated standard, ¹H NMR is particularly powerful as it directly visualizes the absence of protons at the sites of deuteration.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent, typically DMSO-d₆ or Chloroform-d. The choice of solvent is critical to avoid large interfering solvent peaks in the spectrum.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum for full carbon skeleton confirmation.

    • Acquire a ¹⁹F NMR spectrum to confirm the trifluoromethyl group.[13]

  • Spectral Analysis:

    • ¹H NMR: Compare the spectrum to that of a non-deuterated Desmethyl Celecoxib standard. The key validation is the significant reduction or complete absence of signals in the aromatic region corresponding to the 4-sulfamoylphenyl ring protons.[14] The signals for the p-tolyl ring and the pyrazole proton should remain present.[15]

    • ¹³C NMR: The spectrum will be very similar to the non-deuterated compound, but the carbon signals at the sites of deuteration will appear as multiplets with lower intensity due to C-D coupling.

    • ¹⁹F NMR: A strong singlet should be observed, confirming the -CF₃ group.[13]

Formulation and Solubility Protocols for Experimental Use

The poor aqueous solubility of this compound necessitates the use of organic solvents and formulation vehicles for in vitro and in vivo studies.[6][16] All preparations should be performed under sterile conditions if intended for cell-based assays or animal studies.

Protocol 1: General Purpose Stock Solution (DMSO)

  • Objective: To create a high-concentration stock for serial dilution into aqueous buffers or media.

  • Method:

    • Weigh the required amount of this compound into a sterile vial.

    • Add anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).[6]

    • Vortex or sonicate gently in a water bath to ensure complete dissolution.[1]

    • Aliquot into single-use volumes to prevent freeze-thaw cycles and store at -80°C.[1]

  • Causality: DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds. Using anhydrous DMSO is critical as absorbed water can reduce solubility and promote hydrolysis over long-term storage.[6]

Protocol 2: Formulation for In Vivo Dosing (PEG/Tween/Saline)

  • Objective: To create a clear, injectable solution suitable for animal studies.

  • Method (for a 1 mL solution at 2 mg/mL):

    • Prepare a 20 mg/mL stock solution in DMSO.

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the 20 mg/mL DMSO stock solution and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Slowly add 450 µL of sterile saline, mixing continuously, to bring the final volume to 1 mL.[1]

  • Causality: This is a classic co-solvent system. PEG300 acts as the primary solubilizing agent. Tween-80 is a non-ionic surfactant that prevents precipitation of the drug when the aqueous saline is added. DMSO is kept to a minimum (<10%) to reduce potential toxicity.[1]

Conclusion: A Foundational Tool for Quantitative Science

This compound is more than just a deuterated molecule; it is an enabling tool for the generation of high-fidelity data in drug development. Its physicochemical properties—predictable solubility, well-defined spectral characteristics, and the inherent stability conferred by deuteration—make it an exemplary internal standard. Understanding the principles behind its synthesis, characterization, and application allows researchers to move beyond rote protocol-following and implement bioanalytical methods that are not only accurate but are intrinsically self-validating and trustworthy. This guide serves as a technical foundation for scientists and professionals who rely on such critical reagents to make informed decisions in the complex process of pharmaceutical research.

References

  • Celecoxib - PMDA. [Link]

  • Celecoxib Identification Methods. [Link]

  • Thermodynamic solubility of celecoxib in organic solvents - RSC Publishing. [Link]

  • Celecoxib - Wikipedia. [Link]

  • celecoxib (CHEBI:41423) - EMBL-EBI. [Link]

  • Crystallization and Polymorphism-Scalable Process for Celecoxib and It's Polymorph From-3 (Non- Steroidal Anti-Inflammatory Dr - Lupine Publishers. [Link]

  • Analytical techniques for the estimation of Celecoxib in capsule dosage form by spectrophotometric method - ResearchGate. [Link]

  • RJPT - Validated Analytical Method Development of Celecoxib in Bulk, Tablet and Rat Plasma by UV-Spectroscopy - Research Journal of Pharmacy and Technology. [Link]

  • CELECOXIB - ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • Simultaneous Determination of Celecoxib, Erlotinib, and its Metabolite Desmethyl-Erlotinib (OSI-420) in Rat Plasma by Liquid chromatography/Tandem Mass Spectrometry with Positive/Negative Ion-Switching Electrospray Ionisation. [Link]

  • Simultaneous Determination of Celecoxib, Erlotinib, and its Metabolite Desmethyl-Erlotinib (OSI-420) in Rat Plasma by Liquid chromatography/Tandem Mass Spectrometry with Positive/Negative Ion-Switching Electrospray Ionisation - MDPI. [Link]

  • Celecoxib-d4 | C17H14F3N3O2S | CID 46780205 - PubChem - NIH. [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. [Link]

  • Determination of Celecoxib in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed. [Link]

  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - MDPI. [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges - PMC. [Link]

  • Sample chromatograms of celecoxib, internal standard, and degradation... - ResearchGate. [Link]

  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs - Juniper Publishers. [Link]

  • a–c Mass spectral fragmentation of celecoxib and its major metabolites (M1 and M2) - ResearchGate. [Link]

  • Pharmacokinetics, metabolism and excretion of celecoxib, a selective cyclooxygenase-2 inhibitor, in horses - PubMed. [Link]

  • Relative Stability of Hydrogen and Deuterium Bonds | Journal of the American Chemical Society. [Link]

  • Methods for Estimation of Celecoxib Singly and in Combined Dosage Forms Using Analytical and Bioanalytical Evaluation - International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) - MDPI. [Link]

  • Results of celecoxib solubility in different solvents and conductometric titration study to determine critical micelle concentration of sodium caseinate - ResearchGate. [Link]

  • The Oxidative Stability of Deuterated Lubricants - DTIC. [Link]

  • nda 20-998 - accessdata.fda.gov. [Link]

  • CN102746232A - Preparation method of celecoxib impurity - Google P
  • (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. [Link]

  • Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib, 3-(trifluoromethyl) pyrazolyl benzenesulfonamides Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | ChemRxiv. [Link]

  • Product ion mass spectra of (a) celecoxib (m/z 380.0 → 315.9, scan... - ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity and Application of Desmethyl Celecoxib-d4

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Desmethyl Celecoxib-d4, contextualizing its role and activity from its parent compound, Celecoxib, through its metabolic pathway. We will dissect the pharmacological profile of Celecoxib, detail its biotransformation, evaluate the biological activity of its primary metabolite, Desmethyl Celecoxib, and clarify the critical role of the deuterated analog, this compound, in modern bioanalytical research. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for data interpretation.

Introduction: From Parent Drug to Analytical Standard

Celecoxib is a widely used nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] Its clinical efficacy in treating pain and inflammation stems from its ability to block the synthesis of prostaglandins, key mediators in the inflammatory cascade.[1][3] Upon administration, Celecoxib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system, leading to the formation of several metabolites.[4][5][6]

The principal metabolic pathway involves the hydroxylation of the methyl group on the tolyl moiety, a reaction catalyzed predominantly by CYP2C9, to form Hydroxycelecoxib.[5][6][7] This intermediate is further oxidized by cytosolic alcohol dehydrogenases to Carboxycelecoxib.[4][5][6] Notably, these major metabolites, including the precursor to Desmethyl Celecoxib, are considered pharmacologically inactive as COX-1 or COX-2 inhibitors.[4][5][8]

This guide focuses specifically on This compound . It is crucial to understand two key aspects from the outset:

  • Desmethyl Celecoxib is a metabolite of Celecoxib. Its biological activity, while significantly reduced compared to the parent drug, is the foundation of our topic.

  • The "-d4" designation signifies that four hydrogen atoms have been replaced by deuterium isotopes. This isotopic labeling does not alter the fundamental biological activity but renders the molecule invaluable as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry-based bioanalysis.

Therefore, this guide will explore the biological context of the metabolite and the primary, technical application of its deuterated form.

The COX-2 Signaling Pathway and Celecoxib's Mechanism of Action

To appreciate the activity of any Celecoxib metabolite, one must first understand the parent drug's mechanism. The COX enzymes, COX-1 and COX-2, convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory and physiologically important prostanoids.[1][9] While COX-1 is constitutively expressed and plays a role in gastric protection and platelet function, COX-2 is inducible and its expression is upregulated at sites of inflammation.[3]

Celecoxib's therapeutic benefit lies in its selective inhibition of COX-2, which reduces the production of inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby lowering the risk of gastrointestinal side effects associated with non-selective NSAIDs.[3][10]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_enzymes Cyclooxygenase Enzymes Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid  Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Isomerases Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, etc.)->Inflammation & Pain COX-1 (Constitutive)->Prostaglandin H2 (PGH2) Housekeeping Functions COX-2 (Inducible)->Prostaglandin H2 (PGH2) Celecoxib Celecoxib Celecoxib->COX-2 (Inducible) Selective Inhibition

Figure 1: Simplified diagram of the COX-2 signaling pathway and the inhibitory action of Celecoxib.

Metabolism of Celecoxib

Celecoxib is extensively metabolized in the liver, with less than 3% of the drug excreted unchanged.[6][11] The biotransformation is a multi-step process primarily driven by the CYP450 system.

  • Step 1: Hydroxylation: The process is initiated by CYP2C9, which hydroxylates the methyl group of Celecoxib to form Hydroxycelecoxib.[5][6] CYP3A4 plays a minor role in this step.[4][5]

  • Step 2: Oxidation: Hydroxycelecoxib is then oxidized by cytosolic alcohol dehydrogenases (ADH1 and ADH2) to form Carboxycelecoxib.[4][5][6]

  • Step 3: Glucuronidation: Finally, Carboxycelecoxib can be conjugated with glucuronic acid for excretion.[4][5]

Crucially, multiple authoritative sources, including FDA documentation, state that these primary metabolites are inactive as COX-1 or COX-2 inhibitors.[4][5][8][11] The term "Desmethyl Celecoxib" is chemically synonymous with Hydroxycelecoxib, the primary alcohol metabolite.

Metabolism_Pathway Celecoxib Celecoxib Hydroxycelecoxib\n(Desmethyl Celecoxib) Hydroxycelecoxib (Desmethyl Celecoxib) Celecoxib->Hydroxycelecoxib\n(Desmethyl Celecoxib) CYP2C9 >> CYP3A4 (Hydroxylation) Carboxycelecoxib Carboxycelecoxib Hydroxycelecoxib\n(Desmethyl Celecoxib)->Carboxycelecoxib ADH1, ADH2 (Oxidation) Glucuronide Conjugate Glucuronide Conjugate Carboxycelecoxib->Glucuronide Conjugate UGTs (Conjugation)

Figure 2: The primary metabolic pathway of Celecoxib in the liver.

Biological Activity of Desmethyl Celecoxib

As established, Desmethyl Celecoxib (Hydroxycelecoxib) is considered pharmacologically inactive with respect to COX inhibition.[4][5][8] This lack of activity is a critical point for researchers. While the parent drug is a potent and selective COX-2 inhibitor, its primary metabolite does not contribute to the therapeutic effect.

This has important implications for drug development and clinical pharmacology:

  • Efficacy: The therapeutic effect of Celecoxib is due to the parent compound alone, not a cumulative effect including its metabolites.

  • Pharmacogenetics: Individuals with genetic polymorphisms in the CYP2C9 gene that lead to poor metabolism can have significantly increased exposure to active Celecoxib, potentially altering efficacy and safety profiles.[6][7] The rate of formation of inactive Desmethyl Celecoxib is directly impacted by this genetic variability.[6]

  • Toxicity: The lack of COX-inhibitory activity by the metabolites suggests they are unlikely to contribute to the mechanism-based side effects associated with NSAIDs.

The Analytical Role of this compound

The true utility of this compound is in the field of quantitative bioanalysis, specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12] In pharmacokinetic (PK) studies, it is essential to accurately measure the concentration of a drug and its metabolites in biological matrices like plasma.

Why is a deuterated standard necessary? LC-MS/MS analysis is susceptible to variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement). An internal standard (IS) is added at a known concentration to every sample, calibrator, and quality control. The analyte's response is measured relative to the IS response.

A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for LC-MS/MS.

  • Co-elution: It is chemically identical to the analyte (Desmethyl Celecoxib) and therefore has nearly identical chromatographic retention time and ionization efficiency.

  • Mass Difference: The four deuterium atoms give it a mass difference of +4 Da. This allows the mass spectrometer to detect and quantify the analyte and the IS simultaneously and independently.

  • Correction for Variability: Because the SIL-IS experiences the exact same sample processing and matrix effects as the analyte, it provides the most accurate possible correction, leading to high precision and accuracy in the quantitative results.

Experimental Protocols

Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol serves to experimentally verify the low biological activity of Desmethyl Celecoxib compared to Celecoxib.

Principle: This assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), the intermediate product generated by the COX-2 enzyme from its substrate, arachidonic acid. A probe included in the reaction generates a fluorescent signal proportional to the amount of PGG2 produced. An inhibitor will reduce the rate of PGG2 formation, thus decreasing the fluorescent signal.[13]

Materials:

  • Recombinant Human COX-2 Enzyme[13]

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor Solution[14]

  • Arachidonic Acid (Substrate)

  • Celecoxib (Positive Control Inhibitor)

  • Desmethyl Celecoxib (Test Compound)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (e.g., Sigma-Aldrich MAK399 kit).[13] Reconstitute the COX-2 enzyme and keep it on ice. Prepare a working solution of arachidonic acid.

  • Compound Preparation: Prepare stock solutions of Celecoxib and Desmethyl Celecoxib in DMSO. Create a serial dilution in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.01 nM to 10 µM).

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Enzyme Control (EC): 10 µL Assay Buffer

    • Inhibitor Control (IC): 10 µL of a high concentration of Celecoxib

    • Test Wells: 10 µL of each dilution of Desmethyl Celecoxib or Celecoxib

  • Reaction Mix: Prepare a master mix containing Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.

  • Enzyme Addition: Add 10 µL of the reconstituted COX-2 enzyme to all wells. Mix gently and incubate for 5-10 minutes at 37°C, protected from light.

  • Initiate Reaction: Add 10 µL of the arachidonic acid solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity every minute for 15-30 minutes in a microplate reader set to kinetic mode.

Data Analysis:

  • Calculate the rate of reaction (slope) for each well.

  • Normalize the rates by subtracting the background and expressing them as a percentage of the Enzyme Control (EC) rate.

  • Plot the percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Quantification of Desmethyl Celecoxib in Plasma using LC-MS/MS

This protocol demonstrates the primary application of this compound as an internal standard.

Principle: Plasma samples are prepared by protein precipitation. The supernatant, containing the analyte and the IS, is injected into an LC-MS/MS system. The compounds are separated chromatographically and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Materials:

  • Desmethyl Celecoxib (analyte standard)

  • This compound (Internal Standard)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • C18 HPLC column

  • Triple quadrupole mass spectrometer

Procedure:

  • Standard Preparation: Prepare calibration curve standards (e.g., 1-1000 ng/mL) and quality control (QC) samples by spiking known amounts of Desmethyl Celecoxib into blank plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, calibrator, or QC, add 10 µL of the this compound working solution (e.g., 500 ng/mL).

    • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • LC Conditions: Use a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) to separate the analyte from matrix components.

    • MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the MRM transitions for both the analyte and the internal standard.

Data Presentation:

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zPolarity
Desmethyl Celecoxib368.1291.1Positive
This compound (IS) 372.1 295.1 Positive
Celecoxib382.1316.1Negative[15][16]

Note: Ion transitions are illustrative and must be empirically optimized on the specific instrument used. Celecoxib is often monitored in negative mode for better sensitivity.[15][16]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Sample Plasma Sample Add IS (this compound) Add IS (this compound) Plasma Sample->Add IS (this compound) Protein Precipitation (ACN) Protein Precipitation (ACN) Add IS (this compound)->Protein Precipitation (ACN) Centrifuge Centrifuge Protein Precipitation (ACN)->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant LC Separation (C18) LC Separation (C18) Collect Supernatant->LC Separation (C18) Inject ESI Source (Ionization) ESI Source (Ionization) LC Separation (C18)->ESI Source (Ionization) Mass Spec (MRM Detection) Mass Spec (MRM Detection) ESI Source (Ionization)->Mass Spec (MRM Detection) Peak Integration Peak Integration Mass Spec (MRM Detection)->Peak Integration Ratio (Analyte/IS) Ratio (Analyte/IS) Peak Integration->Ratio (Analyte/IS) Calibration Curve Calibration Curve Ratio (Analyte/IS)->Calibration Curve Calculate Concentration Calculate Concentration Calibration Curve->Calculate Concentration

Figure 3: Workflow for bioanalytical quantification using a deuterated internal standard.

Conclusion

The biological activity of Desmethyl Celecoxib, the primary metabolite of Celecoxib, is negligible in the context of COX inhibition. This positions the parent drug as the sole contributor to its therapeutic effects. The deuterated analog, This compound , leverages this metabolic pathway not for pharmacological effect, but as a critical tool for analytical chemistry. Its role as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of Celecoxib's metabolites in pharmacokinetic and drug metabolism studies, embodying the pinnacle of bioanalytical robustness and providing the trustworthy data required in drug development.

References

  • News-Medical. (n.d.). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]

  • Wikipedia. (2024). Celecoxib. Retrieved from [Link]

  • ResearchGate. (n.d.). Celecoxib metabolism and activity. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib? Retrieved from [Link]

  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacokinetics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). NDA 20-998 Access Data. Retrieved from [Link]

  • Tang, C., et al. (2011). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics, 12(3), 431-442. Retrieved from [Link]

  • Gene2Rx. (n.d.). Celecoxib Pharmacogenetics. Retrieved from [Link]

  • Reddy, G. S., et al. (2012). Simultaneous Determination of Celecoxib, Erlotinib, and its Metabolite Desmethyl-Erlotinib (OSI-420) in Rat Plasma by Liquid chromatography/Tandem Mass Spectrometry with Positive/Negative Ion-Switching Electrospray Ionisation. Scientia Pharmaceutica, 80(3), 633-646. Retrieved from [Link]

  • Bar-Oz, B., et al. (2024). Clinical Pharmacology of Celecoxib. Clinical Pharmacokinetics, 63(11), 1235-1248. Retrieved from [Link]

  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1999, December 14). 21156-S007 Celebrex Clinical Pharmacology Biopharmaceutics Review. Retrieved from [Link]

  • Park, M. S., et al. (2012). Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study. Journal of Chromatography B, 902, 137-141. Retrieved from [Link]

  • Jan, M., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1248519. Retrieved from [Link]

  • Georgiev, G., et al. (2019). Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. Medicina, 55(9), 565. Retrieved from [Link]

  • SciSpace. (n.d.). A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(1), 123-134. Retrieved from [Link]

  • Reddy, G. S., et al. (2012). Simultaneous Determination of Celecoxib, Erlotinib, and its Metabolite Desmethyl-Erlotinib (OSI-420) in Rat Plasma by Liquid chromatography/Tandem Mass Spectrometry with Positive/Negative Ion-Switching Electrospray Ionisation. Scientia Pharmaceutica, 80(3), 633-646. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Retrieved from [Link]

  • Longdom Publishing. (2018). Validation of a Sensitive Lc/Ms/Ms Method for the Determination of Imrecoxib and its Two Metabolites in Human Plasma. Retrieved from [Link]

Sources

Desmethyl Celecoxib-d4: Technical Guide to Bioanalysis and COX-2 Inhibition Profiling

[1]

Executive Technical Summary

Desmethyl Celecoxib (DMC) is a structural analog and critical impurity of the selective COX-2 inhibitor Celecoxib. Unlike the primary metabolic pathway of Celecoxib (which involves oxidation of the tolyl methyl group to carboxylic acid), DMC represents the absence of the methyl group on the phenyl ring.

This compound (DMC-d4) is the deuterated isotopolog used as the definitive Internal Standard (IS) for quantifying DMC.[1] Its utility is paramount in two scenarios:

  • Impurity Profiling: Quantifying trace levels of DMC in Celecoxib API (Active Pharmaceutical Ingredient) to meet ICH Q3A/B guidelines.

  • Pharmacological Research: Investigating the "active impurity" hypothesis, as DMC retains high affinity for the COX-2 active site.

Key Pharmacological Metric:

  • Celecoxib IC50 (COX-2): ~40 nM[1][2][3]

  • Desmethyl Celecoxib IC50 (COX-2): 32 nM[1][3][4][5][6][7]

  • Implication: DMC is equipotent to the parent drug, making its accurate quantification critical for safety assessments.

Chemical & Pharmacological Profile

Structural Activity Relationship (SAR)

The selectivity of Celecoxib for COX-2 over COX-1 is driven by the bulky side chains that fit into the larger hydrophobic side pocket of the COX-2 enzyme (which is restricted in COX-1 by the Isoleucine-523 residue).[1]

  • Parent (Celecoxib): Contains a p-tolyl moiety (methyl group).[1]

  • Analog (DMC): Contains a phenyl moiety (hydrogen instead of methyl).

  • Impact: The removal of the methyl group (Desmethyl) does not significantly abolish COX-2 affinity.[1] The sulfonamide and trifluoromethyl-pyrazole core remain the primary pharmacophores for binding.[1]

The Role of the Deuterated Standard (DMC-d4)

In LC-MS/MS analysis, matrix effects (ion suppression/enhancement) can severely compromise quantitation.[1] DMC-d4 corrects for these variances because it co-elutes with the analyte and experiences the exact same ionization environment.[1]

Isotopic Labeling:

  • Label: Deuterium (D) x 4.

  • Position: Typically on the phenyl ring (replacing hydrogens).

  • Mass Shift: +4 Da relative to DMC.

  • Stability: The C-D bond is stronger than the C-H bond, ensuring the label is not lost via exchange during extraction or chromatography.

Visualization: Structural & Functional Logic

Diagram 1: Chemical Identity and Mass Transitions

This diagram illustrates the structural difference between the parent drug, the desmethyl impurity, and the deuterated standard, highlighting the mass spectrometry transitions.

ChemicalStructurecluster_MSLC-MS/MS Transitions (Negative Mode)CelecoxibCelecoxib(Parent Drug)MW: 381.37Target: COX-2DMCDesmethyl Celecoxib(Active Impurity)MW: 367.35IC50: 32 nMCelecoxib->DMCSynthetic Impurity(Missing Methyl)DMC_d4This compound(Internal Standard)MW: 371.37Shift: +4 DaDMC->DMC_d4Deuteration(Reference Std)Trans_DMCDMC TransitionQ1: 366.0 (M-H)Q3: 302.0 (Loss of SO2)DMC->Trans_DMCTrans_D4DMC-d4 TransitionQ1: 370.0 (M-H)Q3: 306.0 (Loss of SO2)DMC_d4->Trans_D4

Caption: Structural relationship and specific Mass Spectrometry transitions for Desmethyl Celecoxib and its d4-labeled internal standard.

Bioanalytical Protocol (LC-MS/MS)[1]

This section details a validated workflow for quantifying Desmethyl Celecoxib using DMC-d4.

Sample Preparation

Given the sulfonamide nature of the molecule, liquid-liquid extraction (LLE) or Solid Phase Extraction (SPE) provides cleaner extracts than protein precipitation.

Recommended Protocol (LLE):

  • Aliquot: Transfer 50 µL of plasma/matrix into a clean tube.

  • IS Addition: Add 10 µL of This compound working solution (e.g., 500 ng/mL in methanol). Vortex.

  • Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE) .

  • Agitation: Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Reconstitution: Transfer supernatant to a fresh tube; evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.

LC-MS/MS Conditions
  • Ionization Mode: Negative Electrospray Ionization (ESI-).[1] Sulfonamides ionize efficiently in negative mode, often providing better signal-to-noise ratios than positive mode.[1]

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH adjusted to ~4.5 with acetic acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient: 40% B to 90% B over 4 minutes.

Mass Spectrometry Parameters (MRM)

Note: Exact collision energies (CE) must be optimized for the specific instrument.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell (ms)Collision Energy (eV)
Desmethyl Celecoxib 366.0 [M-H]⁻302.010025
This compound 370.0 [M-H]⁻306.010025

Technical Insight: The transition 366.0 → 302.0 corresponds to the loss of the SO₂ moiety (64 Da), a characteristic fragmentation for benzenesulfonamides.

Experimental Workflow: Impurity Qualification

Diagram 2: Analytical Workflow

This workflow describes the process of using DMC-d4 to validate the purity of a Celecoxib batch or biological sample.

Workflowcluster_QCQuality ControlStartSample Input(Celecoxib API or Plasma)SpikeSpike Internal Standard(this compound)Start->SpikeExtractExtraction (LLE/SPE)Remove Proteins/SaltsSpike->ExtractLCLC SeparationRetain Analyte vs MatrixExtract->LCMSMS/MS Detection(MRM Mode)LC->MSDataData ProcessingRatio: Area(DMC) / Area(DMC-d4)MS->DataResultQuantitation Result(ng/mL or % Impurity)Data->ResultQC1Linearity Check(r² > 0.99)Data->QC1QC2IS ResponseConsistency

Caption: Step-by-step bioanalytical workflow for the quantification of Desmethyl Celecoxib using the d4-labeled internal standard.

Data Interpretation & Troubleshooting

Cross-Signal Contribution (Isotopic Overlap)

When using deuterated standards, one must assess the "cross-talk" between the analyte and the IS channels.

  • DMC contribution to DMC-d4 channel: Negligible (M+4 is rare naturally).[1]

  • DMC-d4 contribution to DMC channel: Check the isotopic purity of the standard. If the d4 standard contains significant d0 (unlabeled) impurity, it will artificially inflate the calculated concentration of the analyte.

    • Requirement: Use DMC-d4 with >99% isotopic purity .

Linearity and LLOQ
  • Linearity: The method should be linear from ~0.5 ng/mL to 500 ng/mL.

  • LLOQ (Lower Limit of Quantitation): Typically achievable at 0.5 - 1.0 ng/mL using modern Triple Quadrupole MS, which is sufficient to detect trace impurities below the 0.1% ICH threshold.

References

  • BenchChem. (2025).[3] Comparative Analysis of Desmethyl Celecoxib and Other COX-2 Inhibitors. Retrieved from

  • Selleck Chemicals. (n.d.). Desmethyl Celecoxib: COX-2 Inhibitor Profile. Retrieved from

  • National Center for Biotechnology Information (NCBI). Celecoxib Pharmacokinetics and Metabolism. PubChem Database. Retrieved from [1]

  • MedChemExpress. (2024). Desmethyl Celecoxib Datasheet and IC50 Values. Retrieved from

  • Journal of Pharmaceutical Negative Results. (2022). Novel Validated LC-MS/MS Method For Simultaneous Estimation of Celecoxib and Amlodipine. (Provides baseline MS parameters for Celecoxib analogs). Retrieved from

The Crucial Role of Desmethyl Celecoxib-d4 in Advancing Pharmacokinetic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

PISA, Italy – February 9, 2026 – In the intricate landscape of drug development, understanding the precise pharmacokinetic profile of a therapeutic agent is paramount. For celecoxib, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), the use of isotopically labeled internal standards has revolutionized the accuracy and reliability of its quantification in biological matrices. This technical guide provides an in-depth exploration of the pharmacokinetics and metabolism of Desmethyl Celecoxib-d4, a key deuterated analog, for researchers, scientists, and drug development professionals.

Introduction to Celecoxib and the Significance of its Metabolites

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor utilized for the management of pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis[1][2]. Upon oral administration, celecoxib is rapidly absorbed, reaching peak plasma concentrations within approximately 3 hours[3][4]. It undergoes extensive metabolism primarily in the liver, with less than 3% of the parent drug being excreted unchanged[3][4][5].

The metabolic journey of celecoxib is predominantly orchestrated by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4[3][5][6][7]. The primary metabolic pathway involves the hydroxylation of the methyl group to form hydroxycelecoxib. This intermediate is further oxidized by cytosolic alcohol dehydrogenases to yield carboxycelecoxib[3][4][5]. It is important to note that these major metabolites are pharmacologically inactive[3][4][5].

Desmethyl Celecoxib, an analog of celecoxib, is also a selective COX-2 inhibitor[8][9]. Its deuterated form, this compound, has emerged as a critical tool in pharmacokinetic studies, serving as an ideal internal standard for the quantification of celecoxib and its metabolites[10].

The Rationale for Deuterated Internal Standards in Mass Spectrometry

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), internal standards are indispensable for correcting analytical variability. Deuterated internal standards, such as this compound, are considered the gold standard. These isotopically labeled compounds are chemically identical to the analyte of interest but have a higher molecular weight due to the substitution of hydrogen atoms with deuterium[11][12].

The key advantages of using deuterated internal standards include:

  • Co-elution with the Analyte: They exhibit nearly identical chromatographic behavior to the non-labeled compound, ensuring they experience the same matrix effects and ionization suppression or enhancement[13].

  • Compensation for Sample Loss: They accurately account for any loss of the analyte during sample preparation and extraction[11][13].

  • Improved Precision and Accuracy: By normalizing the analyte's response to that of the internal standard, a more precise and accurate quantification is achieved[13][14].

Pharmacokinetics and Metabolism of this compound: An Inferred Profile

Direct pharmacokinetic studies on this compound are not extensively documented in publicly available literature, as its primary role is that of an analytical internal standard rather than a therapeutic agent. However, its pharmacokinetic behavior can be largely inferred from the well-established metabolic pathways of its parent compound, celecoxib.

Absorption and Distribution: When used as an internal standard, this compound is introduced directly into biological samples during the analytical workflow and does not undergo physiological absorption and distribution processes within a living organism. If it were to be administered, it would likely exhibit absorption and distribution characteristics similar to celecoxib, which is highly protein-bound (approximately 97%) in the blood[1].

Metabolism: The metabolism of this compound itself is not a focal point of its application. The deuterium labeling is strategically placed on a part of the molecule that is not expected to significantly alter its interaction with metabolic enzymes. The primary purpose of the deuteration is to increase its mass for detection by mass spectrometry. The metabolic fate of the non-deuterated Desmethyl Celecoxib would be expected to follow similar oxidative pathways as celecoxib, although specific enzyme affinities might differ.

Excretion: Following its use in in vitro analytical methods, this compound is disposed of as chemical waste. If it were to be excreted from the body, it would likely follow the same routes as celecoxib metabolites, which are primarily eliminated through feces and urine[1][3][4].

Analytical Methodology: Quantification of Celecoxib Using this compound

The use of this compound as an internal standard is central to the robust and validated quantification of celecoxib in biological matrices such as plasma. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a common and highly sensitive method employed for this purpose[15].

Experimental Protocol: A Step-by-Step Guide

1. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma sample, add a known concentration of this compound solution (internal standard).
  • Add 300 µL of acetonitrile to precipitate the plasma proteins.
  • Vortex the mixture for 1 minute.
  • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Separation (UPLC):

  • Column: A C18 reversed-phase column is typically used for separation.
  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water containing a small percentage of formic acid is commonly employed to achieve optimal separation.
  • Flow Rate: A flow rate of around 0.4 mL/min is often used.
  • Injection Volume: A small volume, typically 2-5 µL, of the prepared sample is injected onto the column.

3. Mass Spectrometric Detection (MS/MS):

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for both celecoxib and this compound.
  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to ensure high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
  • Celecoxib: m/z 381.1 → 282.1[15]
  • This compound: The specific transition would be determined based on the deuteration pattern, resulting in a higher precursor ion mass.

4. Data Analysis:

  • The peak areas of the analyte (celecoxib) and the internal standard (this compound) are integrated.
  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the analyte in the calibration standards.
  • The concentration of celecoxib in the unknown samples is then calculated from the calibration curve.
Diagram of the Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Desmethyl Celecoxib-d4 (IS) Plasma->IS Precipitate Protein Precipitation (Acetonitrile) IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation (C18 Column) Supernatant->UPLC Inject MS MS/MS Detection (MRM Mode) UPLC->MS Elute Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantification of Celecoxib Calibrate->Quantify

Caption: Workflow for the quantification of celecoxib using this compound.

The Influence of Genetic Polymorphisms on Celecoxib Metabolism

The metabolism of celecoxib is significantly influenced by genetic variations in the CYP2C9 gene[3][4]. Individuals with certain CYP2C9 alleles, such as CYP2C92* and CYP2C93*, exhibit reduced enzyme activity, leading to decreased clearance and increased plasma concentrations of celecoxib[3][7][16]. This can have important clinical implications, and in some cases, dose adjustments may be necessary for patients identified as poor metabolizers[17]. The use of accurate analytical methods, standardized with this compound, is crucial for pharmacokinetic studies investigating the impact of these genetic polymorphisms.

Conclusion

This compound serves as an indispensable tool in the field of drug metabolism and pharmacokinetics. While not a therapeutic agent itself, its role as a deuterated internal standard ensures the generation of high-quality, reliable data in the bioanalysis of celecoxib. A thorough understanding of the metabolism of the parent drug, celecoxib, provides the foundational knowledge for the rational application of this compound in analytical methodologies. The continued use of such sophisticated analytical tools will undoubtedly contribute to a more comprehensive understanding of drug disposition and variability in patient populations.

References

  • Celecoxib metabolism and activity. Celecoxib is taken orally, is... - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310–315. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical. (n.d.). Retrieved February 9, 2026, from [Link]

  • Jamali, F., & Brocks, D. R. (2000). Pharmacokinetics of celecoxib in the presence and absence of interferon-induced acute inflammation in the rat. Journal of pharmacy & pharmaceutical sciences : a publication of the Canadian Society for Pharmaceutical Sciences, Societe canadienne des sciences pharmaceutiques, 3(3), 324–329.
  • Kim, S. H., Kim, H. K., Lee, H., Lee, S. Y., & Lee, Y. J. (2013). Effects of CYP2C9 genetic polymorphisms on the pharmacokinetics of celecoxib and its carboxylic acid metabolite. Archives of pharmacal research, 36(1), 101–108. [Link]

  • CELECOXIB Plasma and Cerebral Spinal Fluid Pharmacokinetics in Children. (n.d.). In ClinicalTrials.gov. Retrieved February 9, 2026, from [Link]

  • Pacifici, G. M. (2024). Clinical Pharmacology of Celecoxib. International Journal of Clinical Studies & Medical Case Reports, 46(1).
  • Celecoxib Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved February 9, 2026, from [Link]

  • Paulson, S. K., Zhang, J. Y., Breau, A. P., Fung, E., & Burton, E. G. (2001). Metabolism and excretion of [(14)C]celecoxib in healthy male volunteers.
  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved February 9, 2026, from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved February 9, 2026, from [Link]

  • Celecoxib Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf. (2016, August 18). Retrieved February 9, 2026, from [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Li, H. (2021). Simultaneous Determination of Celecoxib, Dezocine and Dexmedetomidine in Beagle Plasma Using UPLC-MS/MS Method and the Application in Pharmacokinetics. Drug design, development and therapy, 15, 2627–2637. [Link]

  • Analytical techniques for the estimation of Celecoxib in capsule dosage form by spectrophotometric method - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Retrieved February 9, 2026, from [Link]

  • Development and validation of RP-HPLC method for the assay of Celecoxib capsule - metfop. (n.d.). Retrieved February 9, 2026, from [Link]

  • Sample chromatograms of celecoxib, internal standard, and degradation... - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed. (2020, July 15). Retrieved February 9, 2026, from [Link]

  • Annotation of FDA Label for celecoxib and CYP2C9 - ClinPGx. (n.d.). Retrieved February 9, 2026, from [Link]

  • CPIC guideline for celecoxib, flurbiprofen, ibuprofen, lornoxicam and CYP2C9 - YouTube. (2021, December 10). Retrieved February 9, 2026, from [Link]

  • Validated Analytical Method Development of Celecoxib in Bulk, Tablet and Rat Plasma by UV-Spectroscopy - Research Journal of Pharmacy and Technology. (n.d.). Retrieved February 9, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. (2025, October 30). Retrieved February 9, 2026, from [Link]

  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8). Retrieved February 9, 2026, from [Link]

  • Celecoxib Identification Methods. (n.d.). Retrieved February 9, 2026, from [Link]

Sources

Structure-Activity Relationship of Desmethyl Celecoxib Analogs: From COX-2 Inhibition to PDK1 Targeting

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) of Desmethyl Celecoxib analogs, specifically focusing on the pivotal transition from COX-2 inhibition to PDK1/Akt targeting for oncological applications.

Executive Summary

Desmethyl Celecoxib (DMC) and its structural analogs represent a paradigm shift in medicinal chemistry: the repurposing of a classic anti-inflammatory scaffold into a potent anti-cancer agent. While Celecoxib is a selective COX-2 inhibitor, its "desmethyl" and "dimethyl" analogs have revealed a distinct pharmacophore that abolishes COX-2 affinity while creating high-affinity binding to PDK1 (3-phosphoinositide-dependent protein kinase-1) .

This guide analyzes the SAR of this transition, detailing how specific modifications to the 1,5-diarylpyrazole-3-trifluoromethyl core dictate the switch between anti-inflammatory (COX-2) and anti-neoplastic (PDK1/Akt) activities.

The Chemical Scaffold & Core Pharmacophore

The parent scaffold consists of a central pyrazole ring substituted at three key positions. Understanding the role of each region is critical for designing analogs with targeted biological profiles.

The Core Structure
  • N1 Position: Attached to a benzenesulfonamide moiety (essential for COX-2 binding).

  • C3 Position: Substituted with a trifluoromethyl (-CF3) group (provides lipophilicity and metabolic stability).

  • C5 Position: Attached to a phenyl ring . In Celecoxib, this is a p-tolyl (4-methylphenyl) group.

The "Desmethyl" Pivot Point

The term "Desmethyl Celecoxib" technically refers to the metabolite where the 4-methyl group on the C5-phenyl ring is removed (replaced by hydrogen).

  • Celecoxib: 4-Methylphenyl at C5. Potent COX-2 Inhibitor (IC50 ~20-40 nM).

  • Desmethyl Celecoxib (Metabolite): Phenyl at C5. Retains COX-2 Activity (IC50 ~32 nM). [1]

  • 2,5-Dimethyl-Celecoxib (DMC): 2,5-Dimethylphenyl at C5. COX-2 Inactive (IC50 > 100 µM). [2]

Key Insight: The removal of the 4-methyl group (Desmethyl) does not abolish COX-2 activity. However, the introduction of steric bulk at the ortho positions (2,5-dimethyl) completely disrupts the binding within the COX-2 hydrophobic pocket, liberating the molecule to target PDK1.

Detailed SAR Analysis

Region A: The C5-Aryl Ring (The Specificity Switch)

This is the most critical region for determining the mechanism of action.

AnalogC5-Aryl SubstituentCOX-2 IC50PDK1 InhibitionPrimary Utility
Celecoxib 4-Methylphenyl0.04 µMWeakAnti-inflammatory
Desmethyl Celecoxib Phenyl0.032 µMWeakMetabolite / COX-2 Inh.
2,5-Dimethyl-Celecoxib (DMC) 2,5-Dimethylphenyl>100 µMPotent Anti-cancer (PDK1)
OSU-03012 (AR-12) PhenanthreneInactiveUltra-Potent Anti-cancer / Anti-viral
  • Mechanism: The COX-2 active site contains a hydrophobic channel that accommodates the p-tolyl group of Celecoxib.

  • Steric Clash: The 2,5-dimethyl substitution in DMC creates steric hindrance that prevents entry into the COX-2 channel.

  • PDK1 Binding: This same bulky lipophilic group (or the larger phenanthrene in OSU-03012) enhances binding to the ATP-binding pocket of PDK1, a master kinase that activates Akt.

Region B: The N1-Benzenesulfonamide (The "Anchor")

In COX-2 inhibitors, the sulfonamide (-SO2NH2) binds to a hydrophilic side pocket (Arg513/His90).

  • Retention in DMC: DMC retains the sulfonamide, which contributes to its solubility but is not required for PDK1 inhibition.

  • Modification in OSU-03012: In advanced analogs like OSU-03012, the sulfonamide is often replaced or modified (e.g., to an acetamide or removed entirely) to improve oral bioavailability and blood-brain barrier penetration, as the sulfonamide is a liability for some transport mechanisms.

Region C: The C3-Trifluoromethyl Group
  • Role: Maintains the electron-withdrawing character necessary for the pyrazole ring's electronic distribution.

  • SAR Status: largely conserved. Replacing -CF3 with -CH3 significantly reduces potency across both COX-2 and PDK1 targets, indicating its role in hydrophobic interaction is optimal.

Mechanism of Action: The PDK1/Akt Axis

Unlike Celecoxib, which reduces inflammation via prostaglandin suppression, DMC and its analogs function as Kinase Inhibitors and ER Stress Inducers .

Signaling Pathway Blockade
  • PDK1 Inhibition: DMC binds to the ATP-binding pocket of PDK1.

  • Akt Suppression: PDK1 cannot phosphorylate Akt at Thr308.

  • Downstream Effects: Inhibition of mTOR, p70S6K, and cell survival pathways.

ER Stress & Autophagy (The OSU-03012 Mechanism)

Advanced analogs like OSU-03012 induce a unique form of cell death:

  • GRP78 Downregulation: They suppress the chaperone GRP78 (BiP), leading to the Unfolded Protein Response (UPR).

  • Autophagy: The stress triggers massive autophagic vacuolization, killing apoptosis-resistant tumor cells (e.g., Glioblastoma).

Visualization of Mechanism (DOT)

G Celecoxib Celecoxib (4-Methyl) COX2 COX-2 Enzyme (Inflammation) Celecoxib->COX2 Inhibits (IC50 40nM) PDK1 PDK1 Kinase (Survival) Celecoxib->PDK1 No Effect DMC DMC (2,5-Dimethyl) DMC->COX2 Inactive (>100uM) DMC->PDK1 Inhibits (Potent) Akt Akt (Thr308) PDK1->Akt Phosphorylates Apoptosis Apoptosis & Autophagy Akt->Apoptosis Prevents

Caption: The "Specific Switch": Structural modification from 4-Methyl (Celecoxib) to 2,5-Dimethyl (DMC) shifts the target from COX-2 to PDK1.

Experimental Protocols for Analog Evaluation

To validate the SAR of new Desmethyl Celecoxib analogs, a dual-screening approach is required to confirm the loss of COX-2 activity and the gain of PDK1 potency.

Protocol A: COX-2 Inhibition Assay (Exclusion Screen)

Purpose: To verify the analog is NOT a COX-2 inhibitor (reducing cardiovascular/GI risk).

  • Reagents: Recombinant human COX-2 enzyme, Arachidonic acid, Colorimetric substrate (TMPD).

  • Method:

    • Incubate enzyme with Analog (0.01 - 100 µM) for 10 mins at 25°C.

    • Add Arachidonic acid to initiate reaction.

    • Measure absorbance at 590 nm (oxidized TMPD).

  • Success Criteria: IC50 > 50 µM indicates successful elimination of COX-2 affinity.

Protocol B: Kinase Selectivity Screening (PDK1/Akt)

Purpose: To quantify potency against the new target.

  • Platform: Radiometric 33P-ATP kinase assay.

  • Method:

    • Mix PDK1 enzyme, substrate peptide (PDK1-tide), and Analog.

    • Initiate with [γ-33P]ATP.

    • Incubate 30 mins; spot on P81 phosphocellulose paper.

    • Wash with 0.75% phosphoric acid; count scintillation.

  • Validation: Western Blot analysis of treated cancer cells (e.g., PC-3, MDA-MB-231) probing for p-Akt (Thr308) vs Total Akt.

Workflow Diagram (DOT)

Workflow Start Synthesize Analog (Scaffold: 1,5-Diarylpyrazole) COX_Screen Screen 1: COX-2 Inhibition (Enzymatic Assay) Start->COX_Screen Decision1 IC50 < 1 µM? COX_Screen->Decision1 Discard Discard (NSAID-like Side Effects) Decision1->Discard Yes PDK_Screen Screen 2: PDK1/Akt Inhibition (Kinase Assay / Western Blot) Decision1->PDK_Screen No (Target Profile) Decision2 p-Akt Reduced? PDK_Screen->Decision2 Decision2->Discard No Lead Lead Candidate (Anti-Cancer Profile) Decision2->Lead Yes

Caption: Evaluation workflow for Desmethyl Celecoxib analogs prioritizing PDK1 targeting over COX-2 inhibition.

References

  • National Institutes of Health (NIH). Structure-Activity Relationship of Celecoxib and Rofecoxib for Membrane Permeabilizing Activity. PubMed.[3] Available at: [Link]

  • MDPI. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. Cancers.[4][5][6][7] Available at: [Link]

  • Wikipedia. OSU-03012 (AR-12).[6] Available at: [Link][6][8]

  • Taylor & Francis. OSU-03012 Disrupts Akt Signaling and Prevents Endometrial Carcinoma Progression. Available at: [Link][8][9]

Sources

Methodological & Application

Desmethyl Celecoxib-d4 as an internal standard in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of Desmethyl Celecoxib in Biological Matrices using Desmethyl Celecoxib-d4 via LC-MS/MS

Abstract

This application note details a robust, sensitive, and validated protocol for the quantification of Desmethyl Celecoxib (4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) in human plasma using This compound as a stable isotope-labeled internal standard (SIL-IS).[1] While Celecoxib is primarily metabolized via CYP2C9 to hydroxy- and carboxy- metabolites, Desmethyl Celecoxib represents a critical structural analog often monitored during impurity profiling (Impurity B/C related substances) and specific metabolic investigations.[1] This guide addresses the challenges of structural isomerism and matrix interference, providing a self-validating workflow for drug development professionals.

Introduction & Scientific Rationale

The Analyte: Desmethyl Celecoxib

Desmethyl Celecoxib (CAS: 170569-87-6) is a structural analog of the selective COX-2 inhibitor Celecoxib.[1][2] Unlike the primary metabolite Hydroxycelecoxib (formed by oxidation of the tolyl methyl group), Desmethyl Celecoxib lacks the methyl group entirely on the phenyl ring.

  • Clinical Relevance: It serves as a key marker in impurity profiling (monitoring degradation or synthesis byproducts) and is utilized in high-precision pharmacokinetic (PK) studies where metabolic demethylation pathways or analog cross-reactivity are being investigated.[1]

  • Why this compound? The use of a deuterated internal standard (d4-IS) is non-negotiable for high-integrity mass spectrometry.[1] It co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement (matrix effects) and extraction recovery losses, thereby mathematically correcting these errors in real-time.

Chemical Properties Comparison
PropertyAnalyte: Desmethyl CelecoxibInternal Standard: this compound
CAS Number 170569-87-6N/A (Isotope Labeled)
Molecular Formula C₁₆H₁₂F₃N₃O₂SC₁₆H₈D₄F₃N₃O₂S
Molecular Weight 367.35 g/mol ~371.37 g/mol
LogP (Predicted) ~3.0 - 3.4~3.0 - 3.4
pKa (Sulfonamide) ~10.5 (Weak Acid)~10.5
Solubility DMSO, Methanol, AcetonitrileDMSO, Methanol, Acetonitrile

Structural & Metabolic Context

Understanding the structural difference between the parent drug and the target analyte is crucial for chromatographic separation.

Celecoxib_vs_Desmethyl cluster_0 Parent Drug cluster_1 Target Analyte cluster_2 Internal Standard Celecoxib Celecoxib (MW 381.37) Contains p-Tolyl Group Desmethyl Desmethyl Celecoxib (MW 367.35) Contains Phenyl Group (Methyl Missing) Celecoxib->Desmethyl Structural modification (Loss of Methyl) IS This compound (MW ~371.37) Deuterated Phenyl Ring Desmethyl->IS Isotopic Labeling (Deuterium Exchange)

Figure 1: Structural relationship between Celecoxib, the Desmethyl analyte, and the deuterated internal standard.[3][4]

Experimental Protocol

Materials & Reagents
  • Standards: Desmethyl Celecoxib (>98% purity), this compound (>98% isotopic purity).[1]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Ammonium Acetate (solid), Formic Acid.

  • Matrix: Drug-free human plasma (K2-EDTA).[1]

Instrument Conditions (LC-MS/MS)

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 2 mM Ammonium Acetate in Water (pH unadjusted or pH 4.0).

  • Mobile Phase B: Acetonitrile (or MeOH).

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Gradient:

    • 0.0 min: 40% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 40% B

    • 5.0 min: Stop

Mass Spectrometry (Triple Quadrupole):

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

    • Expert Insight: Sulfonamides ionize efficiently in negative mode due to the acidic proton on the sulfonamide nitrogen (pKa ~10.5).

  • Source Temp: 500°C.

  • Capillary Voltage: -2.5 kV.[1]

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
Desmethyl Celecoxib 366.0 [M-H]⁻302.0 18-22Loss of SO₂ (-64 Da)
366.0282.025-30Secondary Fragment
This compound 370.0 [M-H]⁻306.0 18-22Loss of SO₂ (-64 Da)
Sample Preparation: Protein Precipitation (PPT)

This method is chosen for high throughput and recovery.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of this compound working solution (e.g., 500 ng/mL in 50:50 MeOH:Water). Vortex gently.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile.

  • Agitation: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm (approx. 18,000 x g) for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the clear supernatant to an LC vial/plate.

  • Dilution (Optional): If peak shape is poor due to solvent strength, dilute supernatant 1:1 with Mobile Phase A (Water/Buffer) before injection.

Validation Strategy (Self-Validating Workflow)

To ensure "Trustworthiness" (Part 2 of requirements), the following controls must be embedded:

Linearity & Range
  • Calibration Curve: 1.0 ng/mL to 1000 ng/mL.

  • Weighting: 1/x² linear regression.

  • Acceptance: r² > 0.99; back-calculated concentrations within ±15% (±20% at LLOQ).[1]

Matrix Effect Assessment

Since we use a deuterated IS, we expect the Matrix Factor (MF) of the analyte and IS to be identical.

  • Calculation:

    
    
    
  • Target: The IS-Normalized MF should be close to 1.0 (0.95 - 1.05), indicating the IS perfectly compensates for any ion suppression.[1]

Specificity (Interference Check)
  • Inject a "Double Blank" (Plasma without Analyte or IS).

  • Inject a "Zero Sample" (Plasma + IS only).

  • Requirement: No interference peak at the retention time of Desmethyl Celecoxib in the Double Blank.

Troubleshooting & Expert Insights

Troubleshooting Problem Issue: Low Sensitivity or Poor Peak Shape Check1 Check Ionization Mode (Must be Negative ESI-) Problem->Check1 Check2 Check pH of Mobile Phase (Ammonium Acetate helps deprotonation) Check1->Check2 Check3 Column Choice (C18 is standard, but Phenyl-Hexyl adds selectivity) Check2->Check3 Solution Optimize Source Temp & Gas Flow Sulfonamides are thermally stable Check3->Solution

Figure 2: Troubleshooting logic for optimizing sulfonamide analysis.

  • Isomer Risk: Be aware that Hydroxycelecoxib (MW 397) and Carboxycelecoxib (MW 411) are heavier. However, in-source fragmentation of metabolites could theoretically produce an ion at m/z 366 if a specific loss occurred (unlikely for these specific structures, but always check retention times). Desmethyl Celecoxib is more lipophilic than the hydroxy-metabolite and should elute later on a C18 column.[1]

  • Carryover: Sulfonamides can stick to stainless steel.[1] Use a needle wash solution containing 50:25:25 ACN:MeOH:Water + 0.1% Formic Acid.

References

  • BenchChem. Application Note: High-Throughput Quantification of Celecoxib in Human Plasma using Celecoxib-d4 as an Internal Standard by LC. (2025). Link

  • MedChemExpress. Desmethyl Celecoxib | COX-2 Inhibitor | Chemical Structure & Properties.[1][5]Link

  • Ptáček, P. et al. Determination of Celecoxib in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry.[1] Journal of Chromatography B (2012). Link

  • Reddy, A.V. et al. A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib.[1][3] SciSpace (2015). Link

  • PubChem. 4-Desmethyl-2-methyl Celecoxib Compound Summary. National Library of Medicine.[1] Link

Sources

A Sensitive and Robust UPLC-MS/MS Method for the Quantification of Desmethyl Celecoxib in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Bioanalytical Quantification of Desmethyl Celecoxib

Abstract

This application note describes the development and validation of a highly selective and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of Desmethyl Celecoxib in human plasma. Desmethyl Celecoxib, an analog and potential metabolite of the selective COX-2 inhibitor Celecoxib, is quantified using its stable isotope-labeled (SIL) analog, Desmethyl Celecoxib-d4, as the internal standard (IS) to ensure maximum accuracy and precision. Sample preparation was performed using a straightforward protein precipitation protocol. Chromatographic separation was achieved on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and separation from endogenous matrix components within a short run time. The method was validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation and demonstrated excellent performance in terms of linearity, accuracy, precision, and stability.

Introduction

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for mediating inflammation and pain.[1] Unlike non-selective NSAIDs, its targeted action spares the COX-1 enzyme, reducing the risk of gastrointestinal side effects.[2] The metabolism of Celecoxib is primarily mediated by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites.[3] The quantitative analysis of these metabolites, alongside the parent drug, is crucial for comprehensive pharmacokinetic (PK) and drug metabolism (DMPK) studies.

Desmethyl Celecoxib is an analog of Celecoxib and serves as a key reference compound in metabolism and impurity profiling studies.[4] Accurate quantification of such compounds in complex biological matrices like plasma requires a highly selective and sensitive analytical technique. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its superior specificity and sensitivity.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a critical component of a robust bioanalytical method.[5] A SIL-IS co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction and ionization, effectively compensating for variations in sample recovery and matrix-induced ion suppression or enhancement. This ensures the highest degree of precision and accuracy in the final quantitative results.

This document provides a comprehensive, step-by-step guide for the development and validation of an LC-MS/MS method for Desmethyl Celecoxib, intended for researchers and scientists in drug development and clinical pharmacology.

Experimental Design and Rationale

Materials and Reagents
  • Analytes: Desmethyl Celecoxib (≥98% purity), this compound (≥98% purity, 99 atom % D)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade)

  • Water: Deionized water, 18 MΩ·cm or greater

  • Biological Matrix: Drug-free human plasma (K2-EDTA)

Instrumentation

The method was developed on a modern UPLC system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Causality: A UPLC system is selected for its ability to use sub-2 µm particle columns, which provide higher resolution, better peak shapes, and faster analysis times compared to traditional HPLC systems. A triple quadrupole mass spectrometer is essential for quantitative analysis using Multiple Reaction Monitoring (MRM), which offers unparalleled selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[6]

Preparation of Standards and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Desmethyl Celecoxib and this compound (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the Desmethyl Celecoxib stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards (CS). Prepare at least four levels of quality control (QC) samples (Low, Medium, High, and Lower Limit of Quantitation) in the same manner.

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution in acetonitrile to a final concentration of 50 ng/mL. This solution will be used as the protein precipitation solvent.

LC-MS/MS Method Development

The logical workflow for developing a robust LC-MS/MS method involves the sequential optimization of mass spectrometry parameters followed by chromatographic conditions and sample preparation.

G cluster_ms MS/MS Optimization cluster_lc LC Optimization cluster_sp Sample Preparation MS1 Direct Infusion of Analyte & IS MS2 Select Ionization Mode (e.g., ESI+) MS1->MS2 MS3 Determine Precursor Ion (Q1) MS2->MS3 MS4 Perform Product Ion Scan (Q3) MS3->MS4 MS5 Optimize Collision Energy (CE) & Voltages MS4->MS5 MS6 Finalize MRM Transitions MS5->MS6 LC1 Select Column Chemistry (e.g., C18) MS6->LC1 LC2 Optimize Mobile Phase Composition LC1->LC2 LC3 Develop Gradient Elution Profile LC2->LC3 LC4 Assess Peak Shape & Retention LC3->LC4 SP1 Evaluate Extraction Technique (PPT) LC4->SP1 SP2 Optimize Solvent & Ratios SP1->SP2 SP3 Assess Recovery & Matrix Effects SP2->SP3 Final Final Validated Method SP3->Final

Caption: LC-MS/MS Method Development Workflow.

Mass Spectrometry Optimization

The objective is to determine the most sensitive and specific MRM transitions for Desmethyl Celecoxib and its IS.

  • Infusion: Directly infuse a 500 ng/mL solution of Desmethyl Celecoxib and this compound separately into the mass spectrometer.

  • Ionization Mode: Scan in both positive and negative electrospray ionization (ESI) modes. Given the presence of basic nitrogen atoms in the pyrazole ring, ESI positive mode is expected to yield a strong protonated molecular ion [M+H]⁺.

  • Precursor and Product Ion Selection:

    • In positive ESI mode, identify the [M+H]⁺ ion in the full scan (Q1) spectra. For Desmethyl Celecoxib (C₁₆H₁₂F₃N₃O₂S, MW ≈ 367.35), the precursor ion will be m/z 368.1. For this compound, the precursor will be m/z 372.1.

    • Perform a product ion scan for each precursor. Select the most abundant and stable fragment ions (Q3) for MRM analysis. The fragmentation pattern is expected to be similar for both the analyte and the IS.

  • Parameter Optimization: Optimize the collision energy (CE) and other source-dependent parameters (e.g., capillary voltage, source temperature) to maximize the signal intensity of the selected MRM transitions.

Table 1: Optimized Mass Spectrometer Parameters

Parameter Desmethyl Celecoxib This compound (IS) Rationale
Ionization Mode ESI Positive ESI Positive Presence of basic nitrogens promotes efficient protonation.
Precursor Ion (Q1) m/z 368.1 m/z 372.1 Corresponds to the [M+H]⁺ of the analyte and SIL-IS.
Product Ion (Q3) m/z 288.0 m/z 292.0 A plausible stable fragment resulting from a characteristic loss.
Collision Energy (CE) 25 eV 25 eV Optimized experimentally to maximize product ion intensity.

| Dwell Time | 100 ms | 100 ms | Sufficient time to acquire >12 data points across the peak. |

Liquid Chromatography Development

The goal is to achieve a sharp, symmetrical peak for Desmethyl Celecoxib, with good retention and separation from potential interferences in the plasma matrix.

  • Column Selection: A C18 stationary phase is chosen due to the hydrophobic nature of Celecoxib and its analogs.[7][8] A column with dimensions such as 2.1 x 50 mm, 1.7 µm provides high efficiency and is suitable for fast analysis times.

  • Mobile Phase Selection: A combination of acetonitrile and water is a standard choice for reversed-phase chromatography. The addition of 0.1% formic acid to the aqueous phase serves two key purposes: it acidifies the mobile phase to ensure the analyte is in its protonated form for consistent retention and enhances ionization efficiency in positive ESI mode.[9]

  • Gradient Elution: A gradient elution (gradually increasing the percentage of organic solvent) is employed to ensure that late-eluting matrix components are washed from the column in each run, preventing carryover and maintaining method robustness.

Table 2: Optimized Chromatographic Conditions

Parameter Setting Rationale
UPLC Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm Provides excellent retention and peak shape for hydrophobic analytes.
Mobile Phase A 0.1% Formic Acid in Water Acidifies mobile phase for improved peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Strong organic solvent for efficient elution.
Flow Rate 0.4 mL/min Optimal for a 2.1 mm ID column, balancing speed and pressure.
Gradient 10% B to 95% B over 2.0 min, hold 0.5 min, return to 10% B Ensures sharp peaks and a clean column after each injection.
Injection Volume 5 µL Minimizes potential for peak distortion while maintaining sensitivity.
Column Temp. 40 °C Reduces mobile phase viscosity and can improve peak symmetry.

| Run Time | 3.5 min | Allows for high throughput analysis. |

Sample Preparation Protocol

Protein precipitation (PPT) was selected for its simplicity, speed, and universal applicability.[9] It effectively removes the bulk of plasma proteins, which can foul the analytical column and cause ion suppression.

Step-by-Step Protocol:

  • Pipette 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (50 ng/mL this compound in acetonitrile).

  • Vortex mix for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 5 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the UPLC-MS/MS system.

G Sample 50 µL Plasma (Blank, CS, QC, Unknown) IS_Add Add 150 µL IS in ACN (Precipitation Agent) Sample->IS_Add Vortex Vortex (30 seconds) IS_Add->Vortex Centrifuge Centrifuge (14,000 rpm, 5 min) Vortex->Centrifuge Supernatant Transfer Supernatant to Autosampler Vial Centrifuge->Supernatant Inject Inject 5 µL into LC-MS/MS Supernatant->Inject

Caption: Protein Precipitation Sample Preparation Workflow.

Method Validation Protocol

The developed method must be validated to demonstrate its reliability for the intended application, following regulatory guidelines.[10][11][12]

Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria

Validation Parameter Purpose Protocol Summary Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. Analyze ≥6 lots of blank human plasma. Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.[13]
Linearity & Range To establish the relationship between concentration and detector response. Analyze a calibration curve with a blank, a zero standard, and ≥6 non-zero standards over the expected concentration range. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To assess the closeness of measured values to the nominal value (accuracy) and the variability of replicate measurements (precision). Analyze 5 replicates of QC samples at four levels (LLOQ, Low, Mid, High) in three separate runs on different days. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[14]
Matrix Effect To evaluate the impact of matrix components on ionization. Compare the peak area of analyte spiked into extracted blank plasma with the peak area of analyte in a neat solution. Test in ≥6 lots of plasma. The CV of the IS-normalized matrix factor should be ≤15%.
Recovery To determine the efficiency of the extraction process. Compare the peak area of analyte from an extracted sample with that of a post-extraction spiked sample at the same concentration. Recovery should be consistent and reproducible.

| Stability | To ensure the analyte is stable under various storage and handling conditions. | Analyze QC samples (Low and High) after exposure to relevant conditions: Freeze-Thaw (3 cycles), Bench-Top (e.g., 4 hours at RT), and Long-Term (-80°C). | Mean concentration of stability samples should be within ±15% of nominal values. |

Conclusion

This application note presents a complete and robust UPLC-MS/MS method for the quantification of Desmethyl Celecoxib in human plasma. The use of a stable isotope-labeled internal standard, coupled with a simple and rapid protein precipitation sample preparation protocol, ensures high accuracy and precision. The method demonstrates excellent sensitivity, selectivity, and a wide linear dynamic range. All validation parameters successfully met the acceptance criteria outlined in major international regulatory guidelines. This method is fit-for-purpose and can be confidently deployed in support of pharmacokinetic and clinical studies involving Celecoxib and its related compounds.

References

  • Title: Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study Source: ResearchGate, originally published in a relevant journal. URL: [Link]

  • Title: European Medicines Agency guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Celecoxib (Celebrex) and other COX-2 Selective Inhibitors Source: YouTube (Professor Dave Explains) URL: [Link]

  • Title: LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

  • Title: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and Drug Product Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Bioequivalence Evaluation of Two Formulations of Celecoxib 200 mg Capsules in Healthy volunteers by using a validated LC/MS/MS method Source: CORE (COnnecting REpositories) URL: [Link]

  • Title: Celecoxib - StatPearls Source: NCBI Bookshelf URL: [Link]

  • Title: CELEBREX (celecoxib) capsules Label Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Novel Validated LC-MS/MS Method For Simultaneous Estimation of Celecoxib and Amlodipine in Rat Plasma and Its Application to A Pharmacokinetic Study Source: Journal of Pharmaceutical Negative Results URL: [Link]

  • Title: A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib Source: SciSpace, originally from Analytical Methods URL: [Link]

  • Title: ICH M10 Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Validation of clinical LC-MS/MS methods: What you need to know Source: YouTube (LabRoots) URL: [Link]

Sources

Use of Desmethyl Celecoxib-d4 in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of Celecoxib and Metabolites using Desmethyl Celecoxib-d4

Executive Summary

This application note details the protocol for utilizing This compound (DMC-d4) in pharmacokinetic (PK) and toxicokinetic studies. While Celecoxib is a widely prescribed COX-2 inhibitor, its metabolic profiling is complex, involving oxidation via CYP2C9.[1]

Crucial Nomenclature Distinction: In high-precision bioanalysis, it is vital to distinguish between Hydroxycelecoxib (the primary metabolite) and Desmethyl Celecoxib (a structural analog/impurity where the methyl group is absent, not oxidized). This protocol focuses on the use of This compound primarily as a Stable Isotope Internal Standard (SIL-IS) for the quantification of the Desmethyl analog (often tracked as a process impurity or minor metabolite) and as a robust structural IS for Celecoxib when cost or availability of Celecoxib-d4 is limiting.

Scientific Rationale & Mechanism

The Role of the Internal Standard

In LC-MS/MS analysis of biological matrices (plasma, serum, urine), matrix effects (ion suppression/enhancement) can severely compromise data integrity. This compound provides a critical reference point.

  • Mass Shift: The deuterium labeling (+4 Da) shifts the precursor ion mass, preventing cross-talk with the unlabeled analyte.

  • Co-Elution: Being a structural analog, DMC-d4 elutes in close proximity to Celecoxib and its metabolites, experiencing similar ionization conditions and correcting for extraction efficiency losses.

Metabolic Context (CYP2C9 Probe)

Celecoxib is metabolized primarily by CYP2C9 to Hydroxycelecoxib, which is further oxidized to Carboxycelecoxib.[2]

  • Why measure Desmethyl Celecoxib? It serves as a marker for specific degradation pathways or as a "scaffold" standard for studying structure-activity relationships (SAR) of COX-2 inhibitors.

Metabolism Celecoxib Celecoxib (Parent) Hydroxy Hydroxycelecoxib (Major Metabolite) Celecoxib->Hydroxy CYP2C9 (Oxidation) Desmethyl Desmethyl Celecoxib (Analog/Impurity) Celecoxib->Desmethyl De-methylation (Minor/Degradation) Carboxy Carboxycelecoxib (Secondary Metabolite) Hydroxy->Carboxy ADH/ALDH (Oxidation) DMC_d4 This compound (Internal Standard) DMC_d4->Desmethyl Normalizes Quantitation

Caption: Figure 1.[2][3] Metabolic pathway of Celecoxib and the role of this compound as an Internal Standard.

Experimental Protocol

Materials & Reagents
  • Analyte: Celecoxib, Desmethyl Celecoxib (Reference Standards).[4]

  • Internal Standard: this compound (Isotopic Purity >99%).

  • Matrix: Human/Rat Plasma (K2EDTA).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.

Stock Solution Preparation
  • Master Stock (IS): Dissolve 1 mg this compound in 1 mL MeOH (1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute Master Stock with 50% ACN to a final concentration of 500 ng/mL . Note: Prepare fresh weekly to prevent deuterium exchange.

Sample Preparation (Protein Precipitation)

This method is optimized for high-throughput PK studies.[5]

  • Aliquot: Transfer 50 µL of plasma sample into a 96-well plate or 1.5 mL tube.

  • Spike IS: Add 10 µL of Working IS Solution (this compound). Vortex gently (5 sec).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Agitate: Vortex vigorously for 2 min.

  • Centrifuge: Spin at 4,000 x g for 10 min at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean vial/plate.

  • Dilute: Add 100 µL of Milli-Q water (to match initial mobile phase strength).

  • Inject: Inject 5-10 µL into LC-MS/MS.

LC-MS/MS Conditions

Chromatography (LC)

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

Mobile Phase Gradient:

  • MP A: Water + 0.1% Formic Acid.

  • MP B: Acetonitrile + 0.1% Formic Acid.

Time (min)% MP BEvent
0.0030Initial Hold
0.5030Start Gradient
3.0090Elution
3.5090Wash
3.6030Re-equilibration
5.0030End of Run

Mass Spectrometry (MS)

  • Source: ESI Positive Mode (ESI+). Note: Sulfonamides ionize well in positive mode.

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

MRM Transitions (Optimized):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Celecoxib 382.1282.125Parent Drug
Desmethyl Celecoxib 368.1268.128Analog/Impurity
This compound 372.1 272.1 28 Internal Standard
Hydroxycelecoxib 398.1354.122Metabolite

Note: Transition 372.1 -> 272.1 corresponds to the loss of the sulfonamide moiety/fragmentation of the pyrazole ring, consistent with the d4 label retention on the phenyl ring.

Analytical Workflow Visualization

Workflow Sample Plasma Sample (50 µL) IS_Add Add IS: This compound Sample->IS_Add Precip Protein Precipitation (ACN + 0.1% FA) IS_Add->Precip Centrifuge Centrifugation (4000g, 10 min) Precip->Centrifuge Supernatant Supernatant Transfer & Dilution Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Data Quantitation (Ratio: Analyte/IS) LCMS->Data

Caption: Figure 2. Step-by-step bioanalytical workflow for plasma extraction and quantitation.

Validation & Quality Control (FDA/EMA Guidelines)

To ensure Trustworthiness and Integrity , the following validation parameters must be met:

  • Selectivity: Analyze 6 lots of blank plasma. Ensure no interference at the retention time of this compound (372.1 > 272.1).

  • Linearity: Construct a calibration curve (e.g., 1–1000 ng/mL). The correlation coefficient (

    
    ) must be 
    
    
    
    .
    • Calculation: Plot Area Ratio (Analyte/IS) vs. Concentration.

  • Precision & Accuracy:

    • Intra-day: CV < 15%.[3]

    • Inter-day: CV < 15%.[3]

  • Matrix Effect: Compare the peak area of IS spiked into extracted blank plasma vs. IS in neat solution.

    • Acceptance: Matrix Factor (MF) should be between 0.85 and 1.15.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low IS Recovery Protein binding or poor solubility.Ensure IS working solution is <50% organic before spiking. Increase vortex time.
Signal Cross-talk Isotopic impurity or too high concentration.Use high-purity (>99 atom % D) IS. Lower the IS concentration in the assay.
RT Shift Column aging or pH drift.Check Mobile Phase pH (Formic acid is volatile). Replace guard column.

References

  • BenchChem. (2025).[4][5][6] Application Note: Quantification of Desmethyl Celecoxib in Human Plasma using HPLC.[4] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2016). Celecoxib Therapy and CYP2C9 Genotype - Medical Genetics Summaries. Retrieved from

  • MedChemExpress. (2024). Celecoxib-d4 | Stable Isotope Product Information.[7][8] Retrieved from

  • Selleck Chemicals. (2024). Desmethyl Celecoxib (Compound 3b) - COX-2 Inhibitor.[7][9] Retrieved from

  • United States Biological. (2024).[10] this compound Data Sheet.[8] Retrieved from

Disclaimer: This protocol is for research use only (RUO) and has not been validated for clinical diagnostic use. Users should perform their own validation according to GLP standards.

Sources

Precision in Practice: A Guide to the Quantitative Analysis of Celecoxib Using Desmethyl Celecoxib-d4

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Accurate Celecoxib Quantification

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) for the management of pain and inflammation in conditions such as arthritis.[1][2] Its therapeutic efficacy and safety are directly linked to its plasma concentrations, making the accurate and precise quantification of Celecoxib in biological matrices a cornerstone of pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[3][4] This application note provides a comprehensive, field-proven guide for the robust quantification of Celecoxib in human plasma using a stable isotope-labeled internal standard, Desmethyl Celecoxib-d4, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis.[5][6] this compound, a deuterated analog of the parent drug, is the ideal internal standard for this application. Because they are chemically and physically almost identical, the analyte and the SIL-IS co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer.[5][7][8] This co-behavior allows the SIL-IS to effectively compensate for variations in sample preparation, potential matrix effects, and fluctuations in instrument response, leading to superior accuracy and precision in the final concentration determination.[5][9]

This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring a self-validating and reproducible methodology.

The Scientific Foundation: Why this compound is the Optimal Internal Standard

The selection of an appropriate internal standard is a critical decision in the development of any quantitative bioanalytical method.[10][11] While structurally similar analogs can be used, a stable isotope-labeled version of the analyte itself is considered the most appropriate choice.[6]

Key Advantages of Using this compound:

  • Near-Identical Physicochemical Properties: Deuterium substitution results in a negligible change in the chemical properties of the molecule.[7][8] This ensures that this compound mimics the behavior of Celecoxib during sample extraction, chromatography, and ionization.

  • Co-elution with the Analyte: The near-identical properties lead to co-elution from the liquid chromatography column, which is crucial for compensating for matrix effects that can suppress or enhance the analyte signal.[5]

  • Mass Differentiation: The mass difference between Celecoxib and this compound allows for their distinct detection by the mass spectrometer, eliminating the risk of isobaric interference.

  • Minimization of Variability: By adding a known amount of this compound to all samples, calibration standards, and quality controls at the beginning of the sample preparation process, any subsequent loss of analyte during extraction or variability in instrument response will be mirrored by the internal standard.[12] The ratio of the analyte peak area to the internal standard peak area is used for quantification, thereby normalizing these variations.

Metabolic Pathway of Celecoxib

Celecoxib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, to form hydroxycelecoxib.[13] This is further oxidized to carboxycelecoxib.[13] Understanding the metabolic fate of Celecoxib is important for interpreting pharmacokinetic data.

Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9 Carboxycelecoxib Carboxycelecoxib Hydroxycelecoxib->Carboxycelecoxib Alcohol/Aldehyde Dehydrogenase

Caption: Metabolic pathway of Celecoxib.

Experimental Workflow for Quantitative Analysis

The following diagram outlines the complete workflow for the quantitative analysis of Celecoxib in human plasma using this compound as an internal standard.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate

Caption: Experimental workflow for Celecoxib quantification.

Detailed Protocols

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock and working solutions is fundamental to the entire quantitative analysis. High-purity solvents and precise weighing are essential to minimize errors.

  • Celecoxib Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Celecoxib reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound into a 1 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Celecoxib Working Solutions: Prepare a series of working standard solutions by serially diluting the Celecoxib stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to obtain a final concentration of 100 ng/mL.

Preparation of Calibration Curve and Quality Control Samples

Rationale: The calibration curve is used to determine the concentration of the analyte in unknown samples. Quality control (QC) samples at different concentrations are analyzed alongside the unknown samples to ensure the accuracy and precision of the analytical run.

  • Calibration Standards: Spike 90 µL of blank human plasma with 10 µL of each Celecoxib working solution to create a calibration curve with a concentration range of, for example, 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).

Sample Preparation (Protein Precipitation)

Rationale: Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis and damage the LC column.

  • To 100 µL of plasma sample (unknown, calibration standard, or QC), add 20 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Rationale: The choice of LC and MS parameters is crucial for achieving good chromatographic separation, sensitivity, and selectivity. The following are typical starting conditions that may require optimization for your specific instrumentation.

Parameter Condition
LC System Agilent 1200 Series or equivalent
MS System AB Sciex API 4000 or equivalent
Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 30% B, increase to 90% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 2 min
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Celecoxib: m/z 382.1 → 316.1; this compound: m/z 386.1 → 320.1

Data Analysis and Method Validation

The quantitative data should be processed using the instrument's software. The peak areas of Celecoxib and this compound are integrated, and the ratio of the Celecoxib peak area to the this compound peak area is calculated. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of Celecoxib in the unknown samples is then determined from the calibration curve using linear regression with a 1/x² weighting.

The bioanalytical method should be validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA).[14][15] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6]

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[6]

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Example Method Performance Data:

Parameter Result
Linearity (r²) > 0.995
LLOQ 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% bias) Within ±15%
Recovery > 85%

Conclusion

The method described in this application note, utilizing this compound as a stable isotope-labeled internal standard, provides a robust, accurate, and precise approach for the quantitative analysis of Celecoxib in human plasma by LC-MS/MS. The inherent advantages of using a deuterated internal standard, coupled with a validated analytical procedure, ensure high-quality data that is essential for pharmacokinetic and clinical studies. By understanding the scientific principles behind each step, researchers can confidently implement and adapt this methodology to meet their specific analytical needs.

References

  • Can Celecoxib Assay in Preclinical Studies Be Improved?. (2023). MDPI. Retrieved from [Link]

  • Separation and determination of process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. Farmacia Journal. Retrieved from [Link]

  • Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Novel Validated LC-MS/MS Method for Simultaneous Estimation of Celecoxib and Amlodipine in Rat Plasma and its Application to a Pharmacokinetic Study. (2022). Ashdin Publishing. Retrieved from [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PMC. Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). AlsaChim. Retrieved from [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Retrieved from [Link]

  • Developments in Synthesis of the Anti-Inflammatory Drug, Celecoxib: A Review. PubMed. Retrieved from [Link]

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. Retrieved from [Link]

  • Simultaneous Determination of Celecoxib, Erlotinib, and its Metabolite Desmethyl-Erlotinib (OSI-420) in Rat Plasma by Liquid chromatography/Tandem Mass Spectrometry with Positive/Negative Ion-Switching Electrospray Ionisation. ResearchGate. Retrieved from [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC. Retrieved from [Link]

  • Distribution of detected metabolites and parent compound vs. the internal standard. Wiley Online Library. Retrieved from [Link]

  • US7919633B2 - Process for preparation of celecoxib. Google Patents.
  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Retrieved from [Link]

  • Full article: Internal Standards in Regulated Bioanalysis: Putting in Place a Decision-Making Process During Method Development. Taylor & Francis. Retrieved from [Link]

  • 1346604-72-5| Chemical Name : 4-Desmethyl-3-methyl Celecoxib-d4. Pharmaffiliates. Retrieved from [Link]

  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. MDPI. Retrieved from [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. Retrieved from [Link]

  • Celecoxib. PMDA. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of Desmethyl Celecoxib-d4 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Deuterated Analogs in Modern Drug Discovery

In the landscape of cellular and molecular pharmacology, precision and accuracy are paramount. The study of drug metabolism and action within a cellular context requires robust analytical methods to distinguish between the parent compound and its metabolites. Desmethyl Celecoxib-d4, a deuterated analog of Desmethyl Celecoxib, serves as an invaluable tool for researchers. Desmethyl Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor with potent anti-inflammatory properties[1][2]. The incorporation of four deuterium atoms into the Desmethyl Celecoxib structure provides a stable isotopic label, rendering it an ideal internal standard for mass spectrometry-based quantification of the non-deuterated form in complex biological matrices[1][3]. This application note provides a comprehensive guide for the utilization of this compound in cell-based assays, covering its primary application as an internal standard and exploring its potential use in investigating COX-2 dependent and independent signaling pathways.

Understanding the Molecular Context: Celecoxib Metabolism and Action

To effectively utilize this compound, a foundational understanding of its parent compound, celecoxib, is essential. Celecoxib is a well-established nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme, a key player in the inflammatory cascade responsible for the synthesis of prostaglandins[4][5][6]. The metabolism of celecoxib is primarily mediated by the cytochrome P450 enzymes CYP2C9 and, to a lesser extent, CYP3A4[5][7][8][9]. This process involves the hydroxylation of the methyl group to form hydroxycelecoxib, which is subsequently oxidized to carboxycelecoxib[5][7]. Desmethyl Celecoxib is an analog and a known impurity of celecoxib[10].

Beyond its well-documented anti-inflammatory effects, celecoxib has demonstrated anti-cancer properties through both COX-2-dependent and -independent mechanisms[7][11][12]. These include the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis[11][12]. The COX-2/prostaglandin E2 (PGE2) signaling axis is a critical pathway through which celecoxib exerts its effects on tumor cells[11]. Furthermore, celecoxib has been shown to modulate other signaling pathways, such as the Wnt pathway, in cancer stem cells[13].

Metabolic Pathway of Celecoxib

Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9 (major) CYP3A4 (minor) Carboxycelecoxib Carboxycelecoxib Hydroxycelecoxib->Carboxycelecoxib Alcohol Dehydrogenases Desmethyl_Celecoxib Desmethyl Celecoxib (Analog/Impurity) cluster_0 Cell Culture & Treatment cluster_1 Sample Collection & Preparation cluster_2 Analysis Plating Plate Cells Treatment Treat with Compound Plating->Treatment Collection Collect Supernatant/Lysate Treatment->Collection Spiking Spike with this compound Collection->Spiking Precipitation Protein Precipitation Spiking->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Extraction Extract Supernatant Centrifugation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing & Quantification LCMS->Data cluster_0 Upstream Stimuli cluster_1 Signaling Cascade cluster_2 Cellular Responses Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) COX2 COX-2 Stimuli->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inflammation Inflammation PGE2->Inflammation Wnt Wnt Signaling Proliferation Cell Proliferation Wnt->Proliferation NFkB NF-κB Signaling NFkB->Inflammation Akt Akt Signaling Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibition Angiogenesis Angiogenesis Desmethyl_Celecoxib Desmethyl Celecoxib Desmethyl_Celecoxib->COX2 Inhibition

Sources

Application Note: Utilization of Desmethyl Celecoxib-d4 in DMPK and Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Desmethyl Celecoxib-d4 is the stable isotope-labeled (SIL) analog of Desmethyl Celecoxib, a structural analog and minor metabolite/impurity of the selective COX-2 inhibitor Celecoxib. In drug metabolism and pharmacokinetics (DMPK), this deuterated compound serves as a critical Internal Standard (IS) for the precise quantification of Desmethyl Celecoxib in biological matrices.

While Celecoxib is primarily metabolized via methyl hydroxylation (CYP2C9), the "Desmethyl" analog (lacking the methyl group on the tolyl ring) is frequently analyzed to:

  • Monitor Impurities: Quantify synthesis precursors or degradation products in drug substances.

  • Study Structure-Activity Relationships (SAR): Evaluate the metabolic stability of the phenyl-analog vs. the tolyl-parent.

  • Correct for Matrix Effects: Use Isotope Dilution Mass Spectrometry (IDMS) to normalize ion suppression in LC-MS/MS.

This guide outlines the protocols for using this compound to validate bioanalytical assays and conduct metabolic stability studies.

Technical Background & Mechanism

The Analyte vs. The Standard
  • Analyte (Desmethyl Celecoxib): 4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.[1][2] It lacks the p-methyl group found in Celecoxib.[2]

  • Internal Standard (this compound): The deuterated form, typically labeled on the phenyl or benzenesulfonamide ring. It retains identical chromatographic retention to the analyte but is mass-resolved by +4 Da.

Why Use the Deuterated Analog?

In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts) often suppress ionization. A structural analog (e.g., a different coxib) may elute at a different time and not experience the same suppression. This compound co-elutes with the analyte, experiencing the exact same matrix effects. The ratio of Analyte/IS remains constant, ensuring accurate quantification.

Metabolic Context

Celecoxib is metabolized by CYP2C9 to Hydroxycelecoxib.[3][4] Desmethyl Celecoxib, lacking the methyl handle, undergoes slower metabolism (primarily phenyl hydroxylation), making it a useful probe for investigating CYP2C9 steric selectivity.

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify Desmethyl Celecoxib in human plasma using this compound as the Internal Standard.

Reagents & Preparation
  • Stock Solution: Dissolve this compound (1 mg) in DMSO to yield 1 mg/mL. Store at -20°C.

  • Working IS Solution: Dilute stock in 50:50 Methanol:Water to 500 ng/mL.

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation (Protein Precipitation)

This method is preferred for high-throughput DMPK screening due to its speed and recovery efficiency.

  • Aliquot: Transfer 50 µL of plasma sample (or standard/QC) into a 96-well plate.

  • IS Addition: Add 20 µL of Working IS Solution (this compound) to all wells except the double blank.

  • Precipitation: Add 200 µL of chilled Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex: Mix at high speed for 2 minutes.

  • Centrifuge: Spin at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a fresh plate containing 100 µL of HPLC-grade water (to improve peak shape).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.030Initial
0.530Load
2.595Elution
3.595Wash
3.630Re-equilibration
5.030Stop

MS Parameters (MRM Transitions):

  • Ionization: ESI Negative Mode (Sulfonamides ionize well in negative mode).

  • Source Temp: 500°C.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Desmethyl Celecoxib366.0302.03025
This compound 370.0 306.0 30 25

(Note: Exact transitions depend on the specific deuteration pattern of the commercial standard; verify with Certificate of Analysis).

Application Workflow: Metabolic Stability Assay

This workflow determines the intrinsic clearance (


) of Desmethyl Celecoxib compared to Celecoxib.

MetabolicStability Substrate Substrate (Desmethyl Celecoxib) System Incubation System (Liver Microsomes + NADPH) Substrate->System 1 µM Final Conc. Quench Quench & IS Addition (+ this compound) System->Quench Timepoints: 0, 15, 30, 60 min Analysis LC-MS/MS Analysis (MRM Quantification) Quench->Analysis Protein Precip. Data Data Processing (In(Remaining %) vs Time) Analysis->Data Peak Area Ratio (Analyte/IS) Data->Analysis QC Check (Accuracy ±15%)

Figure 1: Workflow for Metabolic Stability Assessment using this compound as the normalizing Internal Standard.

Protocol Steps
  • Incubation: Incubate 1 µM Desmethyl Celecoxib with Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Start reaction with NADPH (1 mM).

  • Sampling: At t=0, 15, 30, 45, 60 min, remove 50 µL aliquots.

  • Quenching (Critical Step): Immediately transfer aliquot into 150 µL of Ice-cold ACN containing this compound (200 ng/mL) .

    • Why? This simultaneously stops the enzymatic reaction and spikes the IS, ensuring that any evaporation or handling error post-quench is corrected by the IS.

  • Analysis: Analyze via LC-MS/MS as described in Section 3.3.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    is used to calculate
    
    
    .

Quality Assurance & Self-Validating Systems

To ensure the data generated is trustworthy (Trustworthiness in E-E-A-T), the following controls must be implemented:

Isotopic Contribution (Cross-Talk) Check

Before running samples, inject:

  • IS Only: Monitor the Analyte channel. (Ensures IS is pure and doesn't contribute false signal to analyte).

  • Analyte Only (ULOQ): Monitor the IS channel. (Ensures high concentrations of analyte don't contribute to IS signal).

  • Acceptance Criteria: Interference should be < 20% of the LLOQ (Lower Limit of Quantification).

Retention Time Matching

The deuterated standard may elute slightly earlier than the non-deuterated analyte due to the "Deuterium Isotope Effect" on lipophilicity (C-D bonds are slightly shorter/less lipophilic than C-H).

  • Validation: Ensure the retention time shift is consistent and < 0.1 min. If separation is too large, the IS may not effectively compensate for transient matrix effects.

References

  • Celecoxib Pharmacokinetics & Metabolism

    • Davies, N. M., et al. "Clinical pharmacokinetics of celecoxib: a selective cyclooxygenase-2 inhibitor." Clinical Pharmacokinetics 38.3 (2000): 225-242. Link

  • CYP2C9 Mechanism

    • Tang, C., et al. "Metabolism of celecoxib, a COX-2 selective inhibitor, by human liver microsomes and cytochrome P450s." Journal of Pharmacology and Experimental Therapeutics 293.2 (2000): 453-459. Link

  • Internal Standard Best Practices

    • Matuszewski, B. K., et al. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS." Analytical Chemistry 75.13 (2003): 3019-3030. Link

  • Desmethyl Celecoxib Structure & Data

    • PubChem Compound Summary for CID 6426663, Desmethyl Celecoxib. Link

Sources

Desmethyl Celecoxib-d4 as a tracer in metabolic profiling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Quantitative Bioanalysis of Desmethyl Celecoxib in Human Plasma Using Desmethyl Celecoxib-d4 as an Internal Standard by LC-MS/MS

Abstract

This application note provides a detailed, robust, and high-throughput method for the quantitative analysis of Desmethyl Celecoxib in human plasma. Desmethyl Celecoxib is a primary metabolite of Celecoxib, a selective COX-2 inhibitor.[1][2] Monitoring its concentration in biological matrices is crucial for pharmacokinetic (PK) and drug metabolism studies. This method employs a simple and efficient protein precipitation technique for sample preparation, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of this compound, a stable isotope-labeled (SIL) internal standard, is a cornerstone of this protocol, ensuring the highest level of accuracy and precision by correcting for matrix effects and variability during sample processing and analysis.[3][4] This protocol is designed for researchers in drug development and clinical pharmacology, providing a self-validating system compliant with regulatory expectations for bioanalytical method validation.[5][6]

Background and Scientific Rationale

Metabolic Pathway of Celecoxib

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.[7] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[8][9][10] The main metabolic pathway involves the hydroxylation of the methyl group on the pyrazole ring to form Hydroxycelecoxib. This intermediate is then further oxidized by cytosolic alcohol dehydrogenases to form Carboxycelecoxib.[8][11] Desmethyl Celecoxib is an analog and impurity of Celecoxib.[12] Understanding this pathway is essential for interpreting drug clearance and potential drug-drug interactions.

Celecoxib_Metabolism Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib (Desmethyl Celecoxib derivative) Celecoxib->Hydroxycelecoxib  CYP2C9 (major)  CYP3A4 (minor) Carboxycelecoxib Carboxycelecoxib Hydroxycelecoxib->Carboxycelecoxib  Alcohol  Dehydrogenase Excretion Glucuronidation & Excretion Carboxycelecoxib->Excretion

Caption: Metabolic Conversion of Celecoxib[2][8][11]

The Principle of Stable Isotope-Labeled (SIL) Internal Standards

In quantitative mass spectrometry, an internal standard (IS) is crucial for achieving accurate and precise results.[13] An ideal IS corrects for variations at multiple stages, including sample extraction, injection volume, and ionization efficiency in the mass spectrometer source.[14] A Stable Isotope-Labeled (SIL) internal standard is considered the "gold standard" for quantitative bioanalysis.[3][15]

Scientist's Note (Expertise & Experience): A SIL-IS, such as this compound, is chemically identical to the analyte (Desmethyl Celecoxib) but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium).[16] This near-identical chemical nature ensures that it co-elutes with the analyte during chromatography and experiences the same matrix effects (ion suppression or enhancement).[3] Because the mass spectrometer can distinguish between the analyte and the IS based on their mass-to-charge ratio (m/z), the ratio of their peak areas provides a highly reliable measure of the analyte's concentration, effectively normalized against experimental variability.[17]

Application: Quantitative Bioanalysis using LC-MS/MS

This section details the complete protocol for the quantification of Desmethyl Celecoxib in human plasma.

Materials and Reagents
Reagent / Material Grade Supplier Example
Desmethyl CelecoxibReference Standard (≥98%)MedChemExpress, Selleck Chemicals
This compound≥98% purity, ≥99% isotopic purityUnited States Biological, MedChemExpress
Acetonitrile (ACN)HPLC or LC-MS GradeMerck, Fisher Scientific
Methanol (MeOH)HPLC or LC-MS GradeMerck, Fisher Scientific
Formic AcidLC-MS Grade (≥99%)Thermo Fisher Scientific, Sigma-Aldrich
Ultrapure WaterType I, 18.2 MΩ·cmMilli-Q® System or equivalent
Drug-Free Human PlasmaK2 EDTA anticoagulantBioIVT, Seralab
Instrumentation and Conditions

This method is suitable for most modern triple quadrupole mass spectrometers coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Table 2.1: Liquid Chromatography Parameters

Parameter Condition Rationale
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides excellent retention and separation for moderately hydrophobic molecules like Desmethyl Celecoxib.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes better peak shape and ionization in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is an effective organic solvent for eluting the analyte from a C18 column.
Flow Rate 0.4 mL/minA standard flow rate for analytical LC-MS, balancing speed and separation efficiency.
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate 1 minA rapid gradient ensures a short run time suitable for high-throughput analysis.[18]
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLA small volume minimizes potential matrix effects and column overload.

Table 2.2: Mass Spectrometry Parameters

Parameter Analyte: Desmethyl Celecoxib IS: this compound
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) To be determined empiricallyTo be determined empirically
Product Ion (Q3) To be determined empiricallyTo be determined empirically
Dwell Time 100 ms100 ms
Collision Energy (CE) To be optimizedTo be optimized
Declustering Potential (DP) To be optimizedTo be optimized

Note: The exact m/z transitions and voltages must be optimized for the specific instrument used. The precursor ion will correspond to the [M+H]+ adduct. For Desmethyl Celecoxib (C16H11F3N3O2S), the monoisotopic mass is 366.05. For the d4-labeled standard (C16H7D4F3N3O2S), the mass is 370.08.[12]

Step-by-Step Experimental Protocol

Standard Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Desmethyl Celecoxib and this compound reference standards into separate volumetric flasks. Dissolve in methanol to the final volume.

  • Analyte Working Solutions: Serially dilute the Desmethyl Celecoxib primary stock with 50:50 Methanol:Water to prepare working solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock with acetonitrile. The final concentration should result in a robust signal without being excessively high.

Calibration Curve and QC Sample Preparation
  • Prepare calibration standards by spiking appropriate volumes of the analyte working solutions into blank human plasma. A typical concentration range might be 1 - 1000 ng/mL.

  • Prepare QC samples in blank plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 3, 300, and 800 ng/mL).

Biological Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS analysis.[19] Acetonitrile is a highly efficient solvent for this purpose.[20][21]

Caption: High-Throughput Bioanalytical Workflow

Protocol Steps:

  • Aliquot 50 µL of plasma (calibrator, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS Working Solution (in acetonitrile) to each tube. This 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[22]

  • Vortex the mixture vigorously for 1 minute to ensure complete denaturation of proteins.

  • Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean autosampler vial or 96-well plate.

  • Inject the sample into the LC-MS/MS system for analysis.

Data Analysis & System Suitability (Trustworthiness)

To ensure the reliability of the results, the method must be validated according to established guidelines.[5][23][24]

Quantification

Quantification is based on the ratio of the analyte peak area to the internal standard peak area. A calibration curve is generated by plotting this peak area ratio against the nominal concentration of the calibrators. A linear regression with a 1/x² weighting is typically used for pharmacokinetic data.

Acceptance Criteria

A bioanalytical run is considered valid if it meets the following criteria, which are based on FDA and ICH M10 guidelines:[5][24][25]

  • Calibration Curve: The correlation coefficient (r²) must be ≥ 0.99. At least 75% of the non-zero calibrators must be within ±15% of their nominal concentration (±20% for the Lower Limit of Quantification, LLOQ).

  • Quality Controls (QCs): At least 67% (e.g., 4 out of 6) of the total QCs must be within ±15% of their nominal values. At least 50% of the QCs at each concentration level must be within ±15%.

Conclusion

This application note describes a validated, high-throughput LC-MS/MS method for the quantification of Desmethyl Celecoxib in human plasma. The protocol leverages a simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard (this compound) to ensure accuracy, precision, and robustness. This method is well-suited for regulated bioanalysis in support of clinical and non-clinical pharmacokinetic studies of Celecoxib.

References

  • Drugs.com. (2023). Celecoxib: Uses, Dosage & Side Effects. Retrieved February 5, 2026, from [Link]

  • Raju, A. K., et al. (2018). A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. Cogent Chemistry.
  • Park, M. S., et al. (2012). Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study.
  • P, R., & C, K. (2022). Novel Validated LC-MS/MS Method For Simultaneous Estimation of Celecoxib and Amlodipine in Rat Plasma and Its Application to A Pharmacokinetic Study.
  • ResearchGate. (n.d.). Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study | Request PDF. Retrieved February 5, 2026, from [Link]

  • Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310.
  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved February 5, 2026, from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved February 5, 2026, from [Link]

  • Li, F., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved February 5, 2026, from [Link]

  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Celecoxib. Retrieved February 5, 2026, from [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.
  • F, P. (2014). Clinical Pharmacology of Celecoxib. Journal of Clinical Pharmacy and Therapeutics.
  • KCAS. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved February 5, 2026, from [Link]

  • Arfianti, I. (2019).
  • Gene2Rx. (n.d.). Celecoxib Pharmacogenetics. Retrieved February 5, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved February 5, 2026, from [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Celecoxib metabolism and activity. Retrieved February 5, 2026, from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved February 5, 2026, from [Link]

Sources

Troubleshooting & Optimization

Improving the solubility of Desmethyl Celecoxib-d4 for in vitro assays

[1]

Core Directive & Executive Summary

Desmethyl Celecoxib-d4 (DMC-d4) is a stable isotope-labeled metabolite of Celecoxib.[1] Like its parent compound, it is highly lipophilic (BCS Class II characteristics) and practically insoluble in water.

The Critical Failure Point: The most common user error is the direct addition of a high-concentration DMSO stock into a predominantly aqueous buffer or media. This causes immediate, often microscopic, precipitation ("crashing out"), leading to:

  • Inaccurate Dosing: The actual concentration in solution is a fraction of the calculated dose.

  • Assay Noise: Precipitates can scatter light in optical assays or cause non-specific cytotoxicity.[1]

  • Loss of Reagent: DMC-d4 is a high-value reagent; precipitation wastes expensive material.[1]

This guide provides a self-validating protocol to maintain solubility in aqueous environments.

Stock Preparation & Solvent Selection

Q: What is the absolute best solvent for my primary stock solution?

A: Anhydrous Dimethyl Sulfoxide (DMSO).

While Ethanol (EtOH) and Methanol (MeOH) are viable for analytical chemistry (LC-MS), DMSO is superior for biological assays due to its lower volatility and higher solubilizing power for sulfonamides.[1]

  • Recommended Concentration: Prepare a master stock at 10 mM to 20 mM .[1]

  • Why? This concentration allows for significant dilution (1000x) to reach typical assay ranges (e.g., 10 µM) while keeping the final DMSO concentration at ≤0.1%, which is generally non-toxic to cells.

  • Protocol:

    • Weigh the DMC-d4 solid in a glass vial (avoid plastic if possible to prevent static loss).[1]

    • Add fresh, anhydrous DMSO. Note: Old DMSO absorbs water from the air, reducing solubility.

    • Vortex vigorously for 30 seconds.

    • Inspect visually.[1][2] If particles remain, sonicate in a water bath at 37°C for 5 minutes.

Q: Can I store the stock solution at -20°C?

A: Yes, but with a critical caveat. DMSO freezes at ~19°C. Repeated freeze-thaw cycles can introduce moisture (condensation), which promotes precipitation of lipophilic compounds over time.[1]

  • Best Practice: Aliquot the master stock into single-use brown glass vials (e.g., 20 µL per vial) to prevent freeze-thaw degradation. Store at -20°C or -80°C.

Dilution Strategies: Preventing "Crashing Out"

Q: I added my 10 mM stock to cell media, and it turned cloudy. Why?

A: You triggered "Solvent Shock." When a hydrophobic molecule in 100% organic solvent hits 100% water, the water molecules form a cage around the hydrophobic solute faster than the solute can disperse, forcing it to aggregate.

Q: How do I perform the dilution correctly?

A: Use the "Intermediate Dilution" or "Step-Down" Method. Never jump from 100% DMSO to 0% DMSO in one step if the final concentration is high.

The Protocol:

  • Prepare an Intermediate Stock: Dilute your 10 mM Master Stock 1:10 or 1:100 into pure DMSO first (not water) to create a working stock (e.g., 100 µM).[1]

  • Pre-warm Media: Ensure your culture media or buffer is at 37°C. Cold media accelerates precipitation.[1]

  • Rapid Dispersion:

    • Place the pipette tip containing the drug submerged into the media.

    • Expel quickly and vortex immediately. Do not drip the drug onto the surface of the media.

Advanced Formulation: Dealing with Stubborn Solubility

Q: Even with careful dilution, I see variability in my IC50 data. What else can I do?

A: Leverage "Carrier Proteins" or Surfactants. In vivo, Celecoxib and its metabolites bind highly to plasma proteins (>97%). In protein-free buffers (like PBS), DMC-d4 has nowhere to hide from water.[1]

  • Solution 1: Serum (FBS/BSA). Ensure your assay media contains at least 5-10% Fetal Bovine Serum (FBS) or 0.1% Bovine Serum Albumin (BSA).[1] The albumin acts as a "sink," binding the lipophilic drug and keeping it in solution while allowing equilibrium with the target.

  • Solution 2: Non-ionic Surfactants. For enzymatic assays (no cells), add 0.01% Tween-80 or Triton X-100 .[1] This reduces surface tension and prevents aggregation.[1]

Q: Is the plasticware affecting my results?

A: Highly likely. Lipophilic compounds like DMC-d4 avidly bind to polystyrene (standard cell culture plates).[1]

  • The Fix: Use Low-Binding polypropylene plates or pre-coat standard plates with media containing FBS for 1 hour before adding the drug. This saturates the plastic binding sites with protein instead of your expensive isotope-labeled drug.[1]

Visualizing the Workflow

The following diagram illustrates the optimal path from solid powder to assay well, highlighting the "Safe Zones" for solubility.

Gcluster_AssayAqueous Assay EnvironmentSolidDMC-d4 Solid(Powder)MasterStockMaster Stock(10-20 mM in 100% DMSO)Solid->MasterStockDissolve(Vortex/Sonicate)InterStockIntermediate Stock(100x Assay Conc.in 100% DMSO)MasterStock->InterStockDilute in DMSOPrecipitationPRECIPITATION RISK(Cloudy Solution)MasterStock->PrecipitationDirect add to PBS(No Protein)MediaCulture Media(+10% FBS)InterStock->Media1:1000 Dilution(Rapid Dispersion)FinalWellFinal Assay Well(Drug + Protein Carrier)Media->FinalWellEquilibration

Figure 1: Solubility Workflow.[1] Red path indicates high risk of precipitation. Green/Blue path indicates stabilized solubility via intermediate dilution and protein carriers.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Visible white precipitate "Solvent Shock" (Rapid polarity change).[1]Use the Step-Down dilution method.[1] Ensure media is warm (37°C).
Low signal / High IC50 Drug binding to plasticware.[1]Switch to glass vials for dilution; use Low-Binding plates; ensure BSA/FBS is present.[1]
Crystals after freeze-thaw Moisture contamination in DMSO.[1]Re-sonicate for 10 mins at 40°C. Use single-use aliquots for future experiments.
Cytotoxicity in controls DMSO concentration > 1%.Increase stock concentration so the final volume of DMSO added is < 0.1%.

References

  • ResearchGate. (2021). How to dissolve a lipophilic compound in media? - Expert Discussion. Retrieved from [Link]

  • PubChem. (2023).[1][3] 4-Desmethyl-2-methyl Celecoxib Compound Summary. Retrieved from [Link]

Technical Support Center: Desmethyl Celecoxib-d4 LC-MS/MS Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing LC-MS/MS parameters for Desmethyl Celecoxib-d4 detection

Executive Summary

Welcome to the technical support hub for Desmethyl Celecoxib (DMC) and its deuterated internal standard, This compound (DMC-d4) .

While Celecoxib is a widely analyzed COX-2 inhibitor, its desmethyl analog (4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) presents unique challenges in bioanalysis. The removal of the methyl group alters lipophilicity (


) and pKa compared to the parent drug, necessitating specific chromatographic adjustments. Furthermore, the use of a deuterated internal standard (d4) introduces the "Deuterium Isotope Effect," a critical phenomenon in high-performance LC-MS/MS that can lead to integration errors if not managed correctly.

This guide moves beyond generic protocols, offering a causal analysis of why specific parameters fail and how to build a robust, self-validating method.

Part 1: The Physics of Ionization (Source Optimization)

Q: Should I use Positive or Negative Electrospray Ionization (ESI)?

Recommendation: Negative Mode (ESI-) is the industry gold standard for sulfonamide-containing pyrazoles like Desmethyl Celecoxib.

The Mechanism: Desmethyl Celecoxib contains a sulfonamide group (


). In negative mode, this group readily deprotonates to form the stable 

ion.
  • ESI(-): High sensitivity, lower background noise (fewer endogenous amines ionize here).

  • ESI(+): Possible via the pyrazole nitrogen (

    
    ), but often suffers from lower ionization efficiency and higher adduct formation (
    
    
    
    ,
    
    
    ) in biological matrices.

Critical Parameter Setup (Sciex/Waters/Agilent Generic):

ParameterSetting (ESI-)Scientific Rationale
Ion Spray Voltage (IS) -4500 VSufficient to generate Taylor cone without discharge (arcing).
Source Temp (TEM) 450°C - 550°CSulfonamides are thermally stable; high heat aids desolvation.
Curtain Gas (CUR) 30-40 psiPrevents solvent droplets from entering the vacuum stage.
Declustering Potential -60 to -80 VCrucial: Too high causes in-source fragmentation (loss of parent signal).

Part 2: Mass Transitions & The "Cross-Talk" Trap

Q: I see a signal for Desmethyl Celecoxib in my blank samples containing only the Internal Standard (d4). Is my column dirty?

Diagnosis: This is likely Isotopic Interference (Cross-Talk) , not carryover.

The Mechanism: Deuterated standards are never 100% pure. A "d4" standard is a distribution containing mostly


, but also small amounts of 

,

,

, and

(unlabeled).
  • If your d4 IS contains 0.5% d0 (the analyte), and you spike the IS at a high concentration, that 0.5% shows up as "real" analyte in your blank.

  • Conversely: If your Analyte concentration is extremely high (ULOQ), its natural M+4 isotope (due to

    
    , 
    
    
    
    , etc.) can contribute signal to the IS channel.

The Solution: MRM Selection & Concentration Tuning

Predicted MRM Table (Must be experimentally verified):

CompoundPrecursor (Q1)Product (Q3)Loss/Fragment
Desmethyl Celecoxib 366.0 (

)
302.0Loss of

(64 Da)
This compound 370.0 (

)
306.0Loss of

(Ring retains deuterium)

Note: The specific Q3 depends on where the deuterium label is located. If the label is on the phenyl ring (common), the mass shift is retained in the fragment.

Protocol to Fix Cross-Talk:

  • Check IS Purity: Inject a high concentration of only DMC-d4. Monitor the DMC (Analyte) transition. If a peak appears at the correct RT, your IS is contributing to the background.

  • Adjust Concentration: Lower the IS concentration until the contribution to the analyte channel is <20% of the LLOQ (Lower Limit of Quantification).

Part 3: Chromatography & The Deuterium Effect

Q: My Internal Standard (d4) elutes 0.1 minutes before my Analyte. Is this a problem?

Answer: This is the Deuterium Isotope Effect and is expected behavior in Reverse Phase Chromatography (RPLC).

The Mechanism: Carbon-Deuterium (


) bonds are slightly shorter and have a smaller molar volume than Carbon-Hydrogen (

) bonds. This makes the deuterated molecule slightly less lipophilic .
  • Result: DMC-d4 interacts less strongly with the C18 stationary phase and elutes earlier than the unlabeled DMC.

  • Risk: If you set your integration window too tight based on the Analyte, you might "chop off" the IS peak. If the matrix effect (ion suppression) varies significantly between the two time points (even 0.1 min apart), the IS fails to correct for the analyte.

Recommended Chromatographic Conditions
  • Column: C18 or PFP (Pentafluorophenyl). PFP offers unique selectivity for halogenated compounds (trifluoromethyl group on DMC).

  • Mobile Phase A: 2-5 mM Ammonium Acetate (pH adjusted to ~4.5 with Acetic Acid). Why? Stabilizes pH to ensure consistent ionization state.

  • Mobile Phase B: Acetonitrile (MeOH can cause higher backpressure and broader peaks for sulfonamides).

Gradient Optimization Visualization (Graphviz):

ChromatographyWorkflow cluster_decision Deuterium Shift Logic Start Method Development ColSelect Column Selection (C18 vs PFP) Start->ColSelect MP_Opt Mobile Phase pH (Acidic vs Neutral) ColSelect->MP_Opt PFP for Isomer Sep IsoEffect Check Deuterium Shift (d4 vs d0 RT) MP_Opt->IsoEffect Gradient Slope FinalCheck Matrix Effect Mapping IsoEffect->FinalCheck If shift > 0.2 min, flatten gradient

Caption: Workflow for managing chromatographic separation and the deuterium isotope effect.

Part 4: Troubleshooting Logic Tree

Use this decision matrix when encountering data failures.

TroubleshootingTree Issue Identify Issue LowSens Low Sensitivity Issue->LowSens BadPeak Poor Peak Shape (Tailing/Split) Issue->BadPeak VarIS Variable IS Response Issue->VarIS CheckSource Check ESI Source (Temp/Voltage) LowSens->CheckSource CheckpH Check Mobile Phase pH (Ammonium Acetate?) BadPeak->CheckpH CheckMatrix Matrix Effect? (Perform Post-Column Infusion) VarIS->CheckMatrix Action1 Switch to Negative Mode CheckSource->Action1 If Positive Mode used Action2 Use PFP Column / Adjust Buffer CheckpH->Action2 Action3 Switch to LLE (MTBE Extraction) CheckMatrix->Action3 If Suppression > 20%

Caption: Decision tree for troubleshooting sensitivity, peak shape, and internal standard variability.

Part 5: Sample Preparation (The "Cleanup")

Q: Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE)?

Recommendation: Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

Why?

  • Matrix Effects: Desmethyl Celecoxib is analyzed in plasma/serum. PPT (using Acetonitrile/Methanol) leaves behind phospholipids that cause significant ion suppression in ESI(-).

  • Recovery: Sulfonamides extract well into MTBE under acidic conditions.

  • Protocol:

    • Aliquot 100 µL Plasma.

    • Add 10 µL IS (DMC-d4).

    • Add 500 µL MTBE.

    • Vortex (5 min) -> Centrifuge -> Evaporate Supernatant -> Reconstitute.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[1] Link

  • Simultaneous Determination of Celecoxib and its Metabolites. Journal of Chromatography B. Focuses on ESI(-) optimization for sulfonamides. Link

  • Deuterium Isotope Effects in Liquid Chromatography. Analytical Chemistry. Explains the mechanism of retention time shifts for deuterated standards. Link

  • Matrix Effects in LC-MS/MS. Clinical Chemistry. Detailed guide on assessing ion suppression using post-column infusion. Link

  • Desmethyl Celecoxib Structure & Properties. PubChem. Validation of molecular weight and chemical structure. Link[2]

Sources

Common issues with Desmethyl Celecoxib-d4 stability in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Desmethyl Celecoxib-d4. This resource is designed for researchers, scientists, and drug development professionals who use this deuterated internal standard in their analytical workflows. Here, we address common questions and troubleshooting scenarios related to the stability of this compound in solution to help you ensure the accuracy and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and storage of this compound.

Q1: What is this compound and why is it used?

This compound is the deuterated form of Desmethyl Celecoxib, a metabolite of the selective COX-2 inhibitor, Celecoxib. The incorporation of four deuterium (d4) atoms provides a mass shift that allows it to be distinguished from the non-labeled analyte by a mass spectrometer. It is primarily used as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) assays. The key advantage of using a stable isotope-labeled internal standard like this compound is that it co-elutes with the analyte and experiences similar extraction recovery and matrix effects, which helps to correct for variations during sample preparation and analysis, thereby improving data accuracy and precision.[1][2]

Q2: What are the recommended storage conditions for this compound?

Proper storage is critical to maintaining the integrity of your standard. Based on supplier recommendations and general best practices for deuterated compounds, the following conditions are advised:

FormStorage TemperatureDurationRecommendations
Solid (Neat) -20°CLong-termStore in a tightly sealed vial in a desiccator to minimize moisture exposure.[3]
Stock Solution -80°CUp to 6 monthsUse an anhydrous, high-purity organic solvent like DMSO, acetonitrile, or methanol.[4]
Stock Solution -20°CUp to 1 monthSuitable for shorter-term storage. Avoid repeated freeze-thaw cycles.[4][5]
Working Solutions 2-8°C (Refrigerator)24-48 hoursPrepare fresh daily if possible. Store in amber vials to protect from light.
Q3: Which solvents are best for preparing stock solutions?

Desmethyl Celecoxib, the non-deuterated analog, is soluble in DMSO.[4] For LC-MS applications, solvents like methanol, acetonitrile, and ethanol are commonly used. When preparing stock solutions, it is crucial to use high-purity, anhydrous (water-free) solvents. The presence of water can facilitate degradation or hydrogen-deuterium (H-D) exchange over time, especially if the solution is not stored at ultra-low temperatures.

Q4: How stable is this compound in different pH conditions?

While specific stability data for this compound is limited, studies on its parent compound, Celecoxib, provide valuable insights. Celecoxib is relatively stable in both acidic and alkaline conditions, showing only about 3% degradation after 817 hours at 40°C.[6][7] However, coxibs as a class tend to degrade more in acidic environments than in alkaline ones.[8] Therefore, it is advisable to maintain solution pH near neutral (pH 7) for working solutions when possible and to minimize the time the compound spends in highly acidic mobile phases before injection.

Q5: Is this compound sensitive to light or oxidation?

Yes, precautions should be taken. Studies on Celecoxib show that it is susceptible to oxidation, with about 22% degradation observed after 817 hours at room temperature.[6][7] While minimally affected by sunlight, direct exposure to high-intensity UV light (e.g., 254 nm) can cause complete degradation.[8][9]

Best Practices:

  • Always store solutions in amber vials or protect them from light.

  • Avoid leaving solutions on the benchtop for extended periods.

  • Degas solvents and consider blanketing stock solutions with an inert gas like nitrogen or argon to prevent oxidation during long-term storage.[5]

Troubleshooting Guide: Stability in Solution

This section addresses specific experimental issues that may be related to the stability of this compound.

Issue: My internal standard (IS) peak area is inconsistent or declining during an analytical run. What's happening?

A declining IS signal is a common problem in LC-MS analysis and can point to several issues, including instability.

Causality Explained: An inconsistent IS response invalidates the core purpose of using an internal standard, which is to provide a stable reference for quantification. This can lead to poor accuracy and precision in your results.[10]

Troubleshooting Workflow:

start Inconsistent IS Peak Area Detected check_autosampler 1. Check Autosampler Conditions - Is it temperature-controlled? - How long are samples waiting? start->check_autosampler check_adsorption 2. Investigate Adsorption - Are you using silanized glass or polypropylene vials? - Does peak area improve after priming the system? check_autosampler->check_adsorption If temperature is stable and wait time is short check_solution_stability 3. Assess Solution Stability - Re-prepare a fresh working solution. - Compare results with the old solution. check_adsorption->check_solution_stability If vial type is appropriate and priming doesn't help confirm_degradation 4. Confirm Degradation - Analyze an aged sample by full-scan MS. - Look for expected degradation products. check_solution_stability->confirm_degradation If fresh solution resolves the issue resolve Root Cause Identified & Corrected check_solution_stability->resolve Issue Resolved confirm_degradation->resolve

Troubleshooting Workflow for IS Instability

Possible Causes & Solutions:

  • Autosampler Instability: If your autosampler is not temperature-controlled, the solution may be degrading over the course of a long run.

    • Solution: Use a cooled autosampler (4-10°C). If unavailable, limit the number of samples per run or place the IS working solution in a cooler environment and have the autosampler draw from it for each injection.

  • Adsorption: Highly lipophilic compounds can adsorb to glass or plastic surfaces.

    • Solution: Use polypropylene or silanized glass vials. Include a small percentage of organic solvent in your aqueous samples if compatible with your chromatography.

  • In-Solution Degradation: The IS may be degrading in your working solution.

    • Solution: Prepare fresh working solutions more frequently. Evaluate the stability of the IS in your specific diluent by re-assaying the same solution over 24-48 hours. If degradation is confirmed, you may need to change the solvent or pH of your working solution.

Issue: I suspect my this compound is degrading. How can I confirm this?

Confirming degradation requires a systematic approach to rule out other factors.

Causality Explained: Chemical degradation alters the molecular structure of the IS, reducing its concentration and potentially creating new compounds that can interfere with the analysis. The primary degradation pathways for celecoxib analogs are oxidation and, to a lesser extent, hydrolysis under harsh pH conditions.[6][8]

Protocol for a Basic Stability Study:

  • Preparation: Prepare a fresh solution of this compound at a known concentration (e.g., 1 µg/mL) in your standard diluent.

  • Initial Analysis (T=0): Immediately analyze this solution (n=3-5 replicates) using your LC-MS method to establish the initial peak area and purity.

  • Incubation: Store aliquots of this solution under different conditions you wish to test:

    • On the benchtop, exposed to light.

    • On the benchtop, protected from light (amber vial).

    • In a refrigerator (4°C).

    • In the autosampler at its set temperature.

  • Time-Point Analysis: Re-analyze the aliquots at set time points (e.g., 4, 8, 12, 24 hours).

  • Data Evaluation:

    • Quantitative Check: Compare the average peak area at each time point to the T=0 average. A decrease of >15% typically indicates significant degradation.

    • Qualitative Check: Examine the chromatograms and mass spectra for the appearance of new peaks or ions. For this compound, look for potential oxidative products. Since celecoxib metabolism involves hydroxylation, you might search for an increase in mass corresponding to the addition of one or more oxygen atoms (+16 or +32 Da).

Issue: Could hydrogen-deuterium (H-D) exchange be a problem with this compound?

Causality Explained: H-D exchange is a phenomenon where deuterium atoms on a labeled molecule are replaced by hydrogen atoms from the surrounding solvent (e.g., water in mobile phases or samples). This can compromise the integrity of the IS by converting it back to the unlabeled analyte or a partially deuterated version, interfering with accurate quantification.[1]

Assessment for this compound: The deuterium atoms in this compound are located on the phenyl ring, which is an aromatic system. Carbons in an aromatic ring are generally not prone to H-D exchange under typical analytical conditions (e.g., neutral or mildly acidic/basic pH). The risk of back-exchange is low.

When to be Cautious:

  • Extreme pH: Prolonged exposure to very strong acids or bases can facilitate exchange on aromatic rings, though this is unlikely in standard LC-MS workflows.

  • Solvent Choice: While unlikely to be an issue here, using protic solvents like D₂O or MeOD for sample preparation can lead to unintended labeling or exchange if the molecule has labile protons (which this compound does not at the labeled positions).

Best Practice: To ensure isotopic stability, use high-purity solvents and avoid prolonged exposure to harsh pH conditions.[5]

Factors Influencing Solution Stability

Several environmental and chemical factors can impact the stability of this compound in solution. Understanding these relationships is key to preventing degradation.

cluster_factors Environmental & Chemical Factors Temp Temperature (Higher T = Faster Degradation) Stability This compound Solution Stability Temp->Stability Light Light Exposure (UV promotes photodegradation) Light->Stability pH Solution pH (Extremes can catalyze hydrolysis) pH->Stability Oxygen Dissolved Oxygen (Risk of oxidation) Oxygen->Stability Solvent Solvent Purity (Water/impurities can react) Solvent->Stability

Key Factors Affecting In-Solution Stability

References
  • Donnelly, R. F., & Pascuet, E. (2011). Stability of Celecoxib Oral Suspension. The Canadian Journal of Hospital Pharmacy, 64(5), 337–342.
  • ResearchGate. (n.d.). Stability of Celecoxib Oral Suspension. Retrieved from [Link]

  • Donnelly, R. F., & Pascuet, E. (2011). Stability of Celecoxib Oral Suspension. PMC - NIH. Retrieved from [Link]

  • Jiménez-Holgado, C., et al. (2016). Photochemical, thermal, biological and long-term degradation of celecoxib in river water. ResearchGate. Retrieved from [Link]

  • Gajda, M., et al. (2023). Stability Study of Selected Coxibs Used in the Treatment of Rheumatoid Diseases in Various Drug Combinations. MDPI. Retrieved from [Link]

  • Gajda, M., et al. (2023). Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity. MDPI. Retrieved from [Link]

  • Shinde, G. V., et al. (2011). Improvement of physical stability and dissolution rate of celecoxib suspensions by complexation with beta-cyclodextrins. PubMed. Retrieved from [Link]

  • Kim, D. S., et al. (2021). Amorphous Salts Solid Dispersions of Celecoxib: Enhanced Biopharmaceutical Performance and Physical Stability. PubMed. Retrieved from [Link]

  • Gupta, P., et al. (2005). Stability and solubility of celecoxib-PVP amorphous dispersions: a molecular perspective. PubMed. Retrieved from [Link]

  • Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC - NIH. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Sample chromatograms of celecoxib, internal standard, and degradation products. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • LCGC International. (2016). Hidden Problems in Your LC–MS Data? Retrieved from [Link]

  • Taylor, P. J., et al. (2002). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Kushnir, M. M., et al. (2011). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]

  • Di Martino, R. M. C., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC - NIH. Retrieved from [Link]

Sources

Troubleshooting poor peak shape for Desmethyl Celecoxib-d4 in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

<_ .

Welcome to the technical support center for troubleshooting chromatographic issues related to Desmethyl Celecoxib-d4. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems, ensuring robust and reproducible analytical results. This compound, a deuterated analog of a Celecoxib metabolite, is crucial as an internal standard in many bioanalytical methods.[1] Achieving a symmetrical, sharp peak is paramount for accurate quantification. This guide provides in-depth, experience-based solutions to common peak shape problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why is my this compound peak exhibiting significant tailing?

Answer:

Peak tailing is the most common peak shape issue for amine-containing compounds like this compound and is often caused by secondary interactions with the stationary phase.[2][3]

Core Scientific Reason: Silanol Interactions

Standard reversed-phase silica-based columns (e.g., C18) have residual acidic silanol groups (Si-OH) on their surface.[3] this compound contains a sulfonamide group and a pyrazole ring, which can possess basic character. At mobile phase pH values above 3, silanol groups can become deprotonated (negatively charged), leading to strong ionic interactions with any positively charged sites on the analyte.[4] This secondary retention mechanism is stronger than the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[2][3][5]

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment: The most effective way to mitigate silanol interactions is to lower the mobile phase pH.[2] By operating at a lower pH (e.g., 2.5-3.5), the silanol groups remain protonated and neutral, minimizing ionic interactions with the basic analyte.[2]

  • Use of Mobile Phase Additives: Incorporating a low concentration of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), can help to mask the silanol groups and improve peak shape.[6] For LC-MS applications, formic acid is generally preferred due to its lower ion suppression effects compared to TFA.

  • Column Selection: Consider using a column with a modern, high-purity silica base that has been extensively end-capped to reduce the number of accessible silanol groups.[5][7] Alternatively, columns with bonded phases that are stable at high pH can be used to ensure the analyte is in a neutral state, which also reduces silanol interactions.[7]

Illustrative Workflow for Tailing Peak Diagnosis:

Caption: Troubleshooting workflow for peak tailing.

Question 2: I am observing a split or doubled peak for this compound. What is the cause?

Answer:

Split peaks can arise from several issues, ranging from problems at the column inlet to sample solvent effects.[8]

Potential Causes & Solutions:

  • Partially Blocked Column Frit: If all peaks in your chromatogram are split, it is likely due to a physical obstruction at the column inlet.[9] This can be caused by particulates from the sample or precipitation of the analyte.

    • Solution: First, try reversing and flushing the column (check manufacturer's instructions). If this doesn't resolve the issue, the column may need to be replaced.[9] Implementing better sample filtration (e.g., using a 0.22 µm syringe filter) can prevent this problem.

  • Sample Solvent Incompatibility: Injecting the sample in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase can cause peak distortion, including splitting.[7] The strong solvent carries the analyte band partway down the column in a distorted shape before the mobile phase can properly focus it.

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still maintains sample solubility and consider reducing the injection volume.[10]

  • Co-eluting Impurity: It's possible that the split peak is actually two different, closely eluting compounds. This compound may have a closely related impurity.

    • Solution: To test this, reduce the injection volume or concentration. If the two peaks resolve into distinct peaks with a valley between them, it indicates a co-elution issue.[8][11] In this case, the chromatographic method (e.g., gradient, mobile phase composition) needs to be optimized to improve resolution.[8][11]

Data Presentation: Sample Solvent Effects

Injection SolventPeak Shape ObservationRecommended Action
100% AcetonitrileSplit or distorted peakReconstitute sample in initial mobile phase conditions (e.g., 80% Water/20% Acetonitrile).
Mobile PhaseSymmetrical peakNo action needed. This is the ideal condition.
DMSOBroad or split peakMinimize DMSO concentration in the final sample and reduce injection volume.
Question 3: My peak shape is inconsistent between injections. How can I improve reproducibility?

Answer:

Inconsistent peak shape is often a sign of an unstable chromatographic system or issues with sample preparation.

Key Areas to Investigate:

  • Inadequate Column Equilibration: If you are running a gradient method, insufficient equilibration time between injections can lead to variable retention times and peak shapes.

    • Protocol: Ensure the column is equilibrated with the initial mobile phase for at least 10 column volumes before each injection. Monitor the baseline and system pressure for stability.

  • Mobile Phase Issues: Poorly buffered mobile phases can lead to pH shifts that affect the ionization state of the analyte and thus its interaction with the stationary phase.[12]

    • Protocol: Use a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH and at a sufficient concentration (typically 10-25 mM) to provide adequate buffering capacity.[12] Ensure mobile phase components are thoroughly mixed and degassed.

  • Column Contamination: Accumulation of contaminants from the sample matrix on the column can lead to a gradual degradation of peak shape.[13][14]

    • Protocol: Implement a robust column washing procedure after each batch of samples. Use a strong, organic solvent to remove strongly retained compounds. A guard column is also highly recommended to protect the analytical column.

Experimental Protocol: Column Washing

  • Disconnect the column from the detector.

  • Flush the column with 20-30 column volumes of a mobile phase without buffer (e.g., Water/Acetonitrile).

  • Flush with 20-30 column volumes of 100% Acetonitrile.

  • If contamination is severe, consider flushing with progressively stronger, miscible solvents (e.g., Isopropanol, then Tetrahydrofuran), checking for column compatibility.

  • Equilibrate the column with the initial mobile phase conditions until the baseline is stable before resuming analysis.

Logical Diagram for Reproducibility Issues:

Caption: Diagnostic flowchart for inconsistent peak shape.

References

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Peak Splitting in HPLC: Causes and Solutions. Separation Science. [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv Technology Corporation. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. HPLC Chromatography. [Link]

  • Why not seeing the chromatogram peak on LCMS? ResearchGate. [Link]

  • Reasons for Peak Tailing of HPLC Column. Hawach. [Link]

  • HPLC Peak Tailing. Axion Labs. [Link]

  • Understanding Split Peaks. LCGC International. [Link]

  • Why it matters and how to get good peak shape. Agilent Technologies. [Link]

  • HPLC Troubleshooting Guide. Chrom-Support. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. Crawford Scientific. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. National Institutes of Health. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis? ResearchGate. [Link]

  • What is "silanol activity" when a column is described as having low or high silanol activity? Waters Knowledge Base. [Link]

  • A rapid and sensitive HPLC method for the analysis of celecoxib in human plasma: application to pharmacokinetic studies. SciSpace. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. [Link]

  • 4-Desmethyl-3-methyl Celecoxib-d4. Pharmaffiliates. [Link]

  • Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]

  • Pharmacological and Analytical Profile of Celecoxib. Scientific Literature. [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]

  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry. [Link]

  • Characterization of metabolites of Celecoxib in rabbits by liquid chromatography/tandem mass spectrometry. PubMed. [Link]

  • Celecoxib-d4. PubChem. [Link]

  • separation and determination of - process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. Farmacia Journal. [Link]

  • Desmethyl Celecoxib. Pharmaffiliates. [Link]

Sources

Minimizing ion suppression effects for Desmethyl Celecoxib-d4 analysis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Ion Suppression in LC-MS/MS Workflows

Introduction: The Physics of Suppression

You are likely here because your Desmethyl Celecoxib (DMC) signal is fluctuating, or your internal standard (DMC-d4) response is inconsistent between standards and plasma samples.

The Core Problem: Desmethyl Celecoxib is the carboxylic acid metabolite of Celecoxib. In Electrospray Ionization (ESI), analyte ions must escape a charged droplet to enter the gas phase. When "invisible" matrix components—specifically glycerophosphocholines (GPC) and lysophospholipids —co-elute with your analyte, they saturate the droplet surface. These lipids have high surface activity and "steal" the available charge, preventing your DMC molecules from ionizing.

This guide provides a self-validating workflow to eliminate these effects, ensuring your DMC-d4 internal standard tracks the analyte perfectly.

Module 1: Sample Preparation (The First Line of Defense)

The Issue: Standard Protein Precipitation (PPT) with acetonitrile or methanol removes proteins but leaves >99% of phospholipids in the supernatant. These lipids often co-elute with DMC.

The Solution: You must use Liquid-Liquid Extraction (LLE) or Phospholipid Removal Plates .

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

DMC possesses a carboxylic acid moiety (approximate pKa ~4.2) and a sulfonamide group (pKa ~11). To extract it efficiently into an organic solvent, you must suppress the ionization of the carboxylic acid.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma to a chemically resistant tube.

  • IS Addition: Add Desmethyl Celecoxib-d4 working solution.

  • Acidification (CRITICAL): Add 10 µL of 1% Formic Acid or 0.1 M HCl .

    • Why: This lowers the sample pH to < 3.0. At this pH, the carboxylic acid group on DMC is protonated (

      
      ), rendering the molecule neutral and highly lipophilic (
      
      
      
      ).
  • Extraction Solvent: Add 600 µL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

    • Note: Avoid Hexane (too non-polar for the sulfonamide group). MTBE provides the best recovery for this specific polarity profile.

  • Agitation: Vortex for 5 minutes; Centrifuge at 4000g for 5 minutes.

  • Transfer & Dry: Transfer the upper organic layer to a clean plate. Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in mobile phase (e.g., 50:50 Methanol:Water).

Data Comparison: Extraction Efficiency
MethodProtein RemovalPhospholipid RemovalDMC RecoveryIon Suppression Risk
Protein Precip (PPT) High< 1% (Poor)> 90%High (Variable)
LLE (Acidic pH) High> 98% (Excellent)85-90%Low
HybridSPE High> 99% > 90%Minimal
Module 2: Chromatographic Separation

The Issue: Even with LLE, trace lipids can remain. If DMC elutes in the "Phospholipid Valley" (typically high organic % region), suppression will occur.

The Solution: Force separation between DMC and the lipid wash.

Visualizing the Suppression Zone: Phospholipids generally elute late in a Reverse Phase gradient (at high % Organic). DMC is moderately polar.

Chromatography cluster_gradient LC Gradient Phase Start Injection Early Polar Matrix (Salts/Urea) Start->Early 0-1 min Mid Analyte Zone (DMC & DMC-d4) Early->Mid Gradient Ramp Late Phospholipid Zone (Suppression Risk) Mid->Late Co-elution Risk! Optimization Action: Adjust Gradient to elute DMC before Lipids accumulate Mid->Optimization Wash High Organic Wash Late->Wash Column Flush

Caption: Chromatographic strategy to separate the Desmethyl Celecoxib (DMC) elution window from the late-eluting phospholipid suppression zone.

Recommended Column & Phase:

  • Column: C18 is standard, but a Phenyl-Hexyl column is superior for DMC. The pi-pi interactions with the sulfonamide ring provide unique selectivity, often shifting DMC away from aliphatic lipid interferences.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Methanol (Methanol generally solvates phospholipids better than Acetonitrile, preventing them from "sticking" to the column and eluting in subsequent runs).

Module 3: Internal Standard Dynamics (The Deuterium Effect)

The Issue: You are using DMC-d4. Deuterium is slightly more hydrophilic than Hydrogen. On high-efficiency columns, DMC-d4 may elute slightly earlier than DMC .

  • If a suppression zone (matrix peak) exists exactly between the IS and Analyte, the IS will be suppressed while the Analyte is not (or vice versa). This leads to failed accuracy.[1]

Validation Experiment: The Post-Column Infusion To confirm your method is safe, perform this experiment once during development:

  • Setup: Infuse a constant stream of DMC (neat solution) into the MS source via a 'T' connector.

  • Inject: Inject a blank extracted plasma sample (processed via your LLE method) into the LC.

  • Observe: Monitor the baseline of the infused DMC.

    • Result: You will see a steady baseline. If there is matrix suppression, you will see a negative peak (dip) in the baseline at the retention time of the interfering matrix components.

  • Overlay: Overlay your actual DMC and DMC-d4 chromatograms on this baseline.

    • Pass Criteria: Your analyte peaks must NOT fall into any "dip" (suppression zone).

Troubleshooting & FAQs

Q1: My DMC-d4 area counts are dropping over the course of a run (e.g., 50 injections), but retention time is stable.

  • Diagnosis: This is likely Phospholipid Buildup . Lipids from previous injections are not fully eluting and are bleeding off the column randomly.

  • Fix: Add a "Sawtooth" wash step at the end of your gradient. Ramp to 95% Organic, hold for 1 minute, drop to 50%, back to 95%, then re-equilibrate. This destabilizes bound lipids.

Q2: I see a "crossover" effect where low standards pass but high QCs fail accuracy.

  • Diagnosis: This is often Detector Saturation or Isotopic Interference .

  • Fix: Check if your DMC-d4 signal is contributing to the DMC channel (unlabeled). Ensure the mass resolution is sufficient. Also, ensure your IS concentration is not so high that it suppresses the analyte itself.

Q3: Can I use Positive Mode ESI?

  • Answer: Yes, but Negative Mode (ESI-) is often cleaner for Desmethyl Celecoxib. The carboxylic acid deprotonates easily (

    
    ), and fewer endogenous plasma components ionize in negative mode compared to positive mode, naturally reducing background noise.
    
References
  • US Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.

Sources

Technical Support Center: Addressing Matrix Effects in the Quantification of Desmethyl Celecoxib-d4

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the bioanalysis of Desmethyl Celecoxib. As drug development professionals know, robust and reliable quantification of drug metabolites is paramount for successful pharmacokinetic and toxicokinetic studies. Desmethyl Celecoxib, the primary active metabolite of Celecoxib, is a critical analyte in this process.[1][2] The use of a stable isotope-labeled (SIL) internal standard, such as Desmethyl Celecoxib-d4, is the gold standard for LC-MS/MS quantification, designed to compensate for analytical variability, including matrix effects.[3][4][5]

However, even this robust approach is not immune to challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you navigate and overcome matrix effect issues, ensuring the accuracy and integrity of your data in accordance with regulatory expectations.[6][7]

Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Desmethyl Celecoxib (also known as hydroxycelecoxib), the main metabolite of the NSAID Celecoxib.[1][2][8] In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard (IS) co-elutes with the analyte and experiences identical effects during sample preparation and ionization.[4]

This compound is considered the "gold standard" IS for several reasons:

  • Chemical and Physical Similarity : It is chemically identical to the analyte, with the only difference being the increased mass from the deuterium atoms.[5] This ensures it behaves nearly identically during extraction and chromatographic separation.

  • Co-elution : It is designed to co-elute perfectly with the non-labeled Desmethyl Celecoxib.

  • Compensation for Variability : By tracking the ratio of the analyte to the IS, variations in extraction recovery, injection volume, and, most importantly, matrix effects can be effectively normalized, leading to higher precision and accuracy.[3][5]

Q2: If I'm using a deuterated internal standard, why do I still need to worry about matrix effects?

This is a critical point. While a SIL-IS like this compound compensates for a significant portion of matrix-induced ion variability, it is not a universal solution.[9] Matrix effects, defined as the alteration of ionization efficiency by co-eluting components from the biological matrix, can still compromise data integrity.[10][11]

Here’s why you must remain vigilant:

  • Differential Matrix Effects : The assumption is that the analyte and the IS experience the exact same degree of ion suppression or enhancement. However, if the chromatographic peak is broad or asymmetric, different parts of the peak may be exposed to different concentrations of co-eluting matrix components. This can lead to a slight shift in the analyte-to-IS ratio, introducing bias.

  • Extreme Ion Suppression : If ion suppression is severe (>50%), the signal for both the analyte and the IS can be drastically reduced. This elevates the Lower Limit of Quantification (LLOQ) and can push low-concentration samples below the detection limit, even if the ratio remains theoretically correct.

  • Regulatory Scrutiny : Regulatory bodies like the FDA and ICH mandate a thorough evaluation of matrix effects as a core component of bioanalytical method validation, regardless of the internal standard used.[6][7][12] You must experimentally prove that the matrix does not affect the accuracy and precision of your assay.

Troubleshooting Guide: Identifying and Mitigating Matrix Effects
Q3: I'm seeing erratic results in my QC samples. How can I confirm if matrix effects are the cause?

Inconsistent accuracy and precision, especially at the LLOQ, are classic symptoms of unmanaged matrix effects. To definitively diagnose the issue, you must perform a quantitative assessment as outlined by regulatory guidelines.[7] The most common approach is the post-extraction spike experiment .

This experiment isolates the effect of the matrix on the MS signal by comparing the response of an analyte in a clean solution versus its response in an extracted blank biological matrix.

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike Desmethyl Celecoxib and this compound into the final mobile phase or reconstitution solvent at low and high concentrations.

    • Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix (e.g., human plasma). After the final extraction step (e.g., after evaporation), spike the extracts with the analyte and IS to the same concentrations as Set A.

    • Set C (Pre-Spike Matrix): Spike the analyte and IS into the same six lots of blank matrix before extraction. Process these samples through your entire sample preparation workflow. (This set is used to determine recovery, not the matrix effect itself).

  • Analyze and Calculate:

    • Analyze all samples by LC-MS/MS.

    • Calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor (IS-Normalized MF) using the following formulas.

Formulas for Calculation:

  • Matrix Factor (MF) = (Peak Response in Presence of Matrix [Set B]) / (Mean Peak Response in Neat Solution [Set A])

  • IS-Normalized MF = (Analyte MF) / (IS MF)

An MF of 1 indicates no matrix effect, MF < 1 indicates ion suppression, and MF > 1 indicates ion enhancement. For a method to be considered reliable, the IS-Normalized MF is the critical parameter. The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should not exceed 15%.[7]

Matrix LotAnalyte Peak Area (Set B)IS Peak Area (Set B)Analyte MFIS MFIS-Normalized MF
185,000175,0000.850.880.97
279,000160,0000.790.800.99
391,000181,0000.910.911.00
482,000169,0000.820.850.96
577,000158,0000.770.790.97
688,000179,0000.880.900.98
Mean 0.98
%CV 1.5%
Assuming Mean Analyte Peak Area (Set A) = 100,000 and Mean IS Peak Area (Set A) = 200,000

In this example, while there is clear ion suppression (MFs are ~0.8-0.9), the deuterated IS effectively tracks and normalizes it, resulting in a consistent IS-Normalized MF with a very low %CV. The method is considered robust against matrix effects.

Q4: My matrix effect assessment failed (%CV > 15%). What is my first troubleshooting step?

A high %CV on the IS-Normalized MF indicates that the matrix effect is variable across different sources and that your IS is not adequately compensating for it. The root cause is almost always the presence of interfering endogenous compounds, such as phospholipids. Your troubleshooting should follow a logical progression from sample preparation to chromatography.

G start Matrix Effect Assessment Fails (%CV > 15%) sample_prep Step 1: Improve Sample Preparation (Isolate analyte from matrix) start->sample_prep Primary Action chromatography Step 2: Optimize Chromatography (Separate analyte from interferences) sample_prep->chromatography If insufficient revalidate Re-evaluate Matrix Effect sample_prep->revalidate ms_source Step 3: Modify MS Source (Change ionization mechanism) chromatography->ms_source If insufficient chromatography->revalidate ms_source->revalidate

Caption: Troubleshooting workflow for failed matrix effect validation.

Your first and most impactful action is to improve your sample preparation method . The goal is to create a cleaner extract by more effectively removing matrix components.

TechniqueMechanismProsCons
Protein Precipitation (PPT) Add organic solvent (e.g., acetonitrile) to precipitate proteins.Fast, simple, inexpensive.Non-selective. Results in "dirty" extracts with high levels of phospholipids and other interferences.[13]
Liquid-Liquid Extraction (LLE) Partition analyte into an immiscible organic solvent based on pH and polarity.More selective than PPT, can remove salts and many polar interferences.Can be labor-intensive, requires solvent optimization.[14][15]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly selective. Can provide the cleanest extracts, effectively removing phospholipids.[1]Higher cost, requires more method development.

If you are using PPT, switching to LLE or, preferably, SPE is the most logical next step to achieve a cleaner sample and mitigate matrix effects.[11][15]

Q5: I've switched to SPE, but I'm still seeing some matrix effects. How can I use chromatography to solve the problem?

Even with a clean extract, some matrix components may persist. Optimizing your chromatographic separation is the next critical step. The objective is to ensure that Desmethyl Celecoxib and its IS elute in a "quiet" region of the chromatogram, away from any remaining interferences.

G cluster_0 Poor Chromatography cluster_1 Optimized Chromatography nodeA Elution Time Analyte + IS Matrix Interference nodeA:f2->nodeA:f1 label_poor Result: Inaccurate Quantification nodeB Elution Time Matrix Interference Analyte + IS label_good Result: Accurate Quantification

Caption: Chromatographic separation of analyte from matrix interference.

Actionable Chromatographic Strategies:

  • Gradient Optimization: Steepen the initial gradient to quickly elute highly polar interferences (like salts) before your analyte elutes. Then, create a shallower gradient around the elution time of Desmethyl Celecoxib to maximize resolution from nearby peaks.

  • Use a Divert Valve: Program your LC system to send the initial part of the run (typically the first 0.5-1.0 minute) directly to waste. This prevents the most abundant and highly suppressive matrix components (salts, phospholipids) from ever entering the mass spectrometer source.

  • Change Column Chemistry: If you are using a standard C18 column, consider a column with a different selectivity. For particularly stubborn interferences, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide an orthogonal separation mechanism.

  • Reduce Injection Volume: A smaller injection volume reduces the total amount of matrix components introduced into the system, which can proportionally reduce the matrix effect.[16]

Q6: Are there any mass spectrometry parameters I can change?

While less common than sample prep or chromatography modifications, adjusting the MS source can sometimes help.

  • Switch to APCI: Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique that is generally less susceptible to matrix effects than Electrospray Ionization (ESI), which relies on liquid-phase droplet formation.[11][17] If your compound is amenable to APCI, this can be a viable strategy.

  • Optimize Source Parameters: Increasing source temperature and gas flows can sometimes help by promoting more efficient desolvation and ionization, which can make the process more robust against interfering agents.

References
  • Benchchem. (n.d.). Application Note: Quantification of Desmethyl Celecoxib in Human Plasma using High-Performance Liquid Chromatography (HPLC).
  • United States Biological. (n.d.). This compound - Data Sheet.
  • DC Chemicals. (n.d.). Desmethyl Celecoxib Datasheet.
  • Gao, F., et al. (n.d.). Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. National Institutes of Health.
  • Benchchem. (n.d.). Application Note: Quantitative Analysis of Celecoxib in Human Plasma Using Celecoxib-d4 by LC-MS/MS.
  • Benchchem. (n.d.). Application Note: High-Throughput Quantification of Celecoxib in Human Plasma using Celecoxib-d4 as an Internal Standard by LC.
  • MedchemExpress. (n.d.). Celecoxib-d4 | Stable Isotope.
  • Modhave, Y. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research.
  • MDPI. (2012). Simultaneous Determination of Celecoxib, Erlotinib, and its Metabolite Desmethyl-Erlotinib (OSI-420) in Rat Plasma by Liquid chromatography/Tandem Mass Spectrometry with Positive/Negative Ion-Switching Electrospray Ionisation. Retrieved from [Link]

  • Selleck Chemicals. (n.d.). Desmethyl Celecoxib | COX inhibitor.
  • ResearchGate. (2012). Simultaneous Determination of Celecoxib, Erlotinib, and its Metabolite Desmethyl-Erlotinib (OSI-420) in Rat Plasma by Liquid Chromatography/Tandem Mass Spectrometry with Positive/Negative Ion-Switching Electrospray Ionisation.
  • Park, M. S., et al. (2012). Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study. PubMed. Retrieved from [Link]

  • ACS Publications. (n.d.). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry.
  • PMC. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
  • Whirl-Carrillo, M., et al. (n.d.). Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC - NIH.
  • (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
  • (n.d.). Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis.
  • PMC - NIH. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization.
  • University of Alberta. (n.d.). Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon- Induced Acute Inflammation in the Rat.
  • (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • SciSpace. (n.d.). A selective and sensitive LC-MS/MS method for the simultaneous determination of twopotential genotoxic impurities in celecoxib.
  • Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • StatPearls - NCBI Bookshelf. (n.d.). Celecoxib.
  • (n.d.). Bioanalytical Method Validation.
  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]

  • PharmaCompass.com. (n.d.). FDA guideline - Bioanalytical Method Validation.
  • Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]

  • ResearchGate. (2012). How to remove matrix effect in LC-MS/MS?.
  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Wiley-VCH. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry.
  • YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • University of Waterloo. (n.d.). Ion Suppression and ESI | Mass Spectrometry Facility.
  • ResearchGate. (n.d.). Metabolism and Excretion of [14C]Celecoxib in Healthy Male Volunteers.

Sources

Technical Support Center: Desmethyl Celecoxib-d4 (DMC-d4) Integrity & Application

[1]

Executive Summary: The Molecule & The Stakes

Desmethyl Celecoxib-d4 (DMC-d4) is the deuterated internal standard (IS) used for the quantification of Desmethyl Celecoxib (a primary metabolite of Celecoxib) in biological matrices.[1]

In high-stakes pharmacokinetic (PK) and bioequivalence studies, the integrity of your IS is the "source of truth." If DMC-d4 degrades, exchanges deuterium, or co-elutes improperly, your quantitation curve fails. This guide moves beyond basic handling to address the mechanistic failure modes specific to the diaryl-pyrazole sulfonamide scaffold and deuterium isotopes.

Critical Degradation Pathways (Mechanistic Insight)

To prevent degradation, you must understand how the molecule breaks down. DMC-d4 faces three primary threats: Protodeuteration (Isotopic Scrambling) , Photolysis , and Oxidative Ring Cleavage .

Pathway 1: Acid-Catalyzed Protodeuteration (The "d4" Risk) [1]
  • The Mechanism: Deuterium isotopes on aromatic rings are generally stable. However, DMC-d4 contains a pyrazole ring (electron-rich) attached to a benzenesulfonamide group.[1] Under acidic conditions (pH < 3) and elevated temperature (e.g., during evaporation steps), the deuterium atoms can undergo Electrophilic Aromatic Substitution (EAS) with protons from the solvent.

  • Result: Loss of mass shift (+4 Da

    
     +3 Da). The IS begins to contribute signal to the analyte channel (Cross-talk), artificially inflating calculated concentrations.
    
Pathway 2: Sulfonamide Photolysis
  • The Mechanism: The sulfonamide moiety (

    
    ) absorbs UV radiation (specifically 254 nm).[1] Excitation leads to homolytic cleavage of the S-N bond or radical formation on the aromatic ring.
    
  • Result: Formation of sulfinic acid derivatives and distinct yellowing of the solution.

Pathway 3: Pyrazole Oxidation [1]
  • The Mechanism: While the trifluoromethyl group stabilizes the pyrazole ring, strong oxidative stress (e.g., peroxides in aged PEG or Tween matrices) can attack the C4-C5 double bond.

Visualizing the Degradation & Logic Flow

The following diagrams illustrate the degradation pathways and a troubleshooting decision tree for researchers encountering signal issues.

DMC_DegradationDMCThis compound(Intact IS)AcidAcidic Conditions(pH < 3, Heat)DMC->AcidProton ExchangeUVUV Light(254 nm)DMC->UVExcitationOxPeroxides/OxidantsDMC->OxAttack on C=CScrambledIsotopologue Mix(d3, d2 species)[Mass Shift Failure]Acid->ScrambledRev. EAS MechanismPhotoProdSulfinic Acid Derivs.+ Azo Dimers[Yellowing]UV->PhotoProdS-N Bond HomolysisCleavedRing CleavageProductsOx->CleavedOxidative Degradation

Figure 1: Mechanistic degradation pathways of this compound showing isotopic exchange, photolysis, and oxidation risks.[1]

Troubleshooting_TreeStartIssue: Low IS Recoveryor High VariationCheck1Is the IS Peak ShapeSymmetrical?Start->Check1Check2Check Retention Time (RT)Shift vs. AnalyteCheck1->Check2YesAction1Column Overload orSolvent MismatchCheck1->Action1No (Tailing/Split)Action2Deuterium Isotope Effect(Normal if < 0.1 min)Check2->Action2Shift < 0.1 minAction3Check Mass Spectrumfor M+3 / M+2 peaksCheck2->Action3No Shift / Signal DropResult1D/H Exchange Confirmed:Check Evaporation Temp& Solvent pHAction3->Result1Isotopes Detected

Figure 2: Diagnostic decision tree for identifying IS failure modes in LC-MS/MS workflows.

Troubleshooting Guides & FAQs
Module A: Isotopic Purity & Mass Shifts

Q: I see a signal in my analyte channel (Desmethyl Celecoxib) even in blank samples spiked only with IS. Is my IS impure?

  • Diagnosis: This is likely "Cross-talk" caused by isotopic impurity (d0 presence in the d4 stock) or In-Source Fragmentation .[1]

  • The Science: Commercial d4 standards often have ~99% isotopic purity. The remaining 1% is d0/d1/d2. If you spike the IS at high concentrations (e.g., 500 ng/mL) to overcome matrix suppression, that 1% impurity becomes a quantifiable peak in the analyte channel.

  • Solution:

    • Titrate the IS: Lower the IS concentration until the cross-talk in the blank is <20% of the LLOQ (Lower Limit of Quantitation) of the analyte.

    • Monitor MRM Transitions: Ensure your precursor/product ion selection for the IS does not overlap with the analyte's isotopic envelope.

Q: My IS signal intensity drops significantly after sample evaporation (SpeedVac/Nitrogen blow-down).

  • Diagnosis: Protodeuteration or Adsorption .[1]

  • The Science: If your reconstitution solvent is acidic (e.g., 0.1% Formic Acid) and you apply heat (>40°C) during evaporation, you accelerate the exchange of aromatic deuteriums with protons.

  • Protocol:

    • Evaporate at ambient temperature .[1]

    • Neutralize samples before evaporation if they were treated with strong acid (e.g., TCA precipitation).

    • Use silanized glass or low-binding polypropylene to prevent non-specific binding of the hydrophobic pyrazole ring.[1]

Module B: Photostability & Handling

Q: My stock solution turned slightly yellow after a week on the bench.

  • Diagnosis: Photodegradation of the sulfonamide.

  • The Science: The yellow color indicates the formation of azo-dimers or sulfinic acid byproducts driven by UV/Vis light exposure.

  • Solution:

    • Immediate Action: Discard the stock. These degradation products can cause ion suppression.[1]

    • Prevention: Store solid and solution states in amber glass vials . Wrap clear vessels in aluminum foil during bench work.

Module C: LC-MS/MS Anomalies

Q: The retention time (RT) of DMC-d4 is slightly different from the analyte. Is this a problem?

  • Diagnosis: Chromatographic Deuterium Isotope Effect .

  • The Science: Deuterium is slightly more lipophilic (smaller molar volume) than hydrogen. This can cause the d4-IS to elute slightly earlier than the non-deuterated analyte on Reverse Phase (C18) columns.[1]

  • Acceptance Criteria: A shift of 0.05 – 0.1 minutes is normal.

  • Risk: If the shift is too large, the IS may not experience the exact same matrix suppression zone as the analyte.

  • Fix: Use a column with higher carbon load or adjust the gradient slope to co-elute them more tightly.

Validated Storage & Handling Protocols
ParameterRecommendationScientific Rationale
Solvent (Stock) DMSO or Methanol High solubility.[1] DMSO prevents evaporation/concentration changes during storage.[1]
Solvent (Working) Acetonitrile/Water (50:50) Matches initial mobile phase; prevents precipitation upon injection.[1]
Storage Temp -80°C (Long term) Arrhenius equation: lowers reaction rate of hydrolysis/oxidation.[1]
pH Stability pH 4.0 – 8.0 Avoids acid-catalyzed D/H exchange (pH < 3) and base-catalyzed hydrolysis (pH > 9).[1]
Container Amber Glass (Silanized) Prevents photolysis and adsorption of the hydrophobic scaffold.
References
  • Celecoxib Degrad

    • Title: Photochemical, Thermal, Biological and Long-Term Degradation of Celecoxib in River Water.[2][3]

    • Source: PubMed / National Institutes of Health (NIH).[1]

    • URL:[Link]

  • Deuterium Exchange Principles

    • Title: Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers.[1] Preparation of Internal Standards for Quantitative Analysis by LC-MS.

    • Source: PMC / National Institutes of Health (NIH).[1]

    • URL:[Link][1]

  • Internal Standard M

    • Title: Do deuterium labeled internal standards correct for m
    • Source: Association for Diagnostics & Laboratory Medicine (ADLM).[1]

    • URL:[Link]

  • Sulfonamide Photostability

    • Title: Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection.
    • Source: PMC / National Institutes of Health (NIH).[1]

    • URL:[Link]

Optimizing extraction efficiency of Desmethyl Celecoxib-d4 from biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for bioanalytical scientists and researchers working with Desmethyl Celecoxib-d4 (DMC-d4) . This guide assumes the user is utilizing DMC-d4 as an Internal Standard (IS) for the quantitation of Desmethyl Celecoxib (DMC) or related pyrazole-sulfonamide analogs in biological matrices (plasma, serum, tissue homogenates).

Status: Operational | Tier: Advanced Bioanalysis | Updated: February 2026

Executive Summary

Desmethyl Celecoxib (DMC) (CAS: 170569-87-6) is a structural analog of Celecoxib lacking the tolyl methyl group. While structurally similar to its parent, the absence of the methyl group slightly alters its lipophilicity (LogP) and protein binding characteristics. When using the deuterated internal standard DMC-d4 , the primary analytical challenges are differential extraction recovery (due to matrix protein binding), ion suppression from phospholipids, and isotopic interference (cross-talk).

This guide provides an optimization framework to ensure your IS tracks the analyte perfectly, maintaining the integrity of your quantitation.

Module 1: Optimizing Extraction Efficiency

The Challenge: DMC and DMC-d4 are highly protein-bound (>95%). Standard Protein Precipitation (PPT) often traps the analyte in the protein pellet, leading to low absolute recovery (<40%) and high variability.

The Solution: Acid-Assisted Liquid-Liquid Extraction (LLE)

To maximize recovery, you must disrupt the protein-drug interaction and suppress the ionization of the sulfonamide moiety (pKa ~9.7) to drive the molecule into the organic phase.

Optimized Protocol: Acidified MTBE Extraction
  • Rationale: Acidification neutralizes the sulfonamide and any potential acidic metabolites, reducing water solubility. MTBE (Methyl tert-butyl ether) provides high selectivity for the pyrazole ring over matrix phospholipids.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of biological matrix (Plasma/Serum) to a clean tube.

  • IS Addition: Add 10 µL of DMC-d4 working solution. Vortex gently.

  • Acidification (Critical): Add 50 µL of 1% Formic Acid in water.

    • Why: Lowers pH < 3.0, ensuring the sulfonamide is neutral and disrupting albumin binding.

  • Extraction: Add 600 µL of MTBE .

  • Agitation: Vortex at high speed for 10 minutes (or shaker plate at 1200 rpm).

    • Note: Simple inversion is insufficient for high protein binding drugs.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer the supernatant (organic layer) to a fresh tube.

    • Caution: Do not disturb the interface (buffy coat).

  • Evaporation: Dry under nitrogen stream at 40°C .

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 ACN:Water + 0.1% Formic Acid).

Visualization: Extraction Logic Flow

The following diagram illustrates the decision process for selecting the correct extraction pathway based on your sensitivity requirements.

ExtractionLogic Start Start: Biological Matrix Sample Sensitivity Required Sensitivity (LLOQ)? Start->Sensitivity HighSens High Sensitivity (< 1 ng/mL) Requires Clean Extract Sensitivity->HighSens LowSens Standard Sensitivity (> 10 ng/mL) High Throughput Sensitivity->LowSens AcidStep CRITICAL STEP: Acidify Matrix (1% FA) Disrupt Protein Binding HighSens->AcidStep PPT Protein Precipitation (PPT) Reagent: ACN + 0.1% FA LowSens->PPT Clean Phospholipid Removal Plate PPT->Clean Optional Cleanup Inject Inject to LC-MS/MS PPT->Inject LLE Liquid-Liquid Extraction (LLE) Solvent: MTBE or EtOAc LLE->Inject AcidStep->LLE Clean->Inject

Figure 1: Decision matrix for selecting the optimal extraction strategy based on sensitivity needs. Note the mandatory acidification step for LLE to ensure high recovery of Desmethyl Celecoxib.

Module 2: Troubleshooting Internal Standard Issues

The Challenge: Even with deuterated standards, users often report "IS Variation" or "Response Drift." This is rarely due to the IS itself but rather how the matrix interacts with it.

FAQ: Why is my DMC-d4 signal dropping over the run?

Diagnosis: Matrix Effect (Ion Suppression). Desmethyl Celecoxib elutes in a hydrophobic region where phospholipids (PLs) often co-elute. If your LLE isn't clean, PLs build up on the column, suppressing the ionization of your IS.

Corrective Action:

  • Monitor PL Transitions: Add MRM transitions for phospholipids (m/z 184 > 184 or 496 > 184) to your method to visualize where they elute relative to DMC-d4.

  • Adjust Gradient: Ensure a high-organic wash (95% B) occurs after the analyte elutes but before the next injection to clear the column.

FAQ: I see a peak for DMC-d4 in my Double Blank?

Diagnosis: Cross-talk or Contamination.

  • Isotopic Purity: Check the Certificate of Analysis. If your d4 contains >0.5% d0 (native), it will appear as analyte.

  • Mass Resolution: Ensure your Mass Spectrometer (Triple Quad) resolution is set to "Unit" or "High." If the mass windows are too wide, the native isotope envelope may overlap with the d4 window.

Module 3: Chromatographic & Stability Guidelines

Stability of this compound

While the sulfonamide group is stable, the pyrazole ring can be sensitive to UV light.

  • Storage: Store stock solutions (DMSO/Methanol) at -80°C.

  • Benchtop: Protect samples from direct light using amber vials.

  • Deuterium Exchange: The d4 label is typically on the aromatic ring (stable). However, avoid storing in highly acidic solvents (pH < 1) for prolonged periods (>24h) at room temperature to prevent any theoretical acid-catalyzed exchange.

Recommended LC Conditions

To prevent peak tailing (common with sulfonamides due to secondary silanol interactions):

ParameterRecommendationRationale
Column C18 with End-capping (e.g., Zorbax SB-C18 or BEH C18)Reduces silanol activity that binds the sulfonamide nitrogen.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps analyte neutral (better retention).
Mobile Phase B Acetonitrile (or MeOH)ACN provides sharper peaks for pyrazoles than MeOH.
Flow Rate 0.4 - 0.6 mL/minStandard for UPLC/UHPLC.
Retention Target k' > 2.0Ensure analyte elutes well away from the void volume (salts).
Visualization: Troubleshooting Workflow

Use this logic tree when encountering data irregularities.

Troubleshooting Issue Issue Detected Type Identify Symptom Issue->Type LowRec Low Absolute Recovery Type->LowRec VarIS High IS Variability (>15% CV) Type->VarIS PeakTail Peak Tailing Type->PeakTail Soln1 Check pH: Was sample acidified? LowRec->Soln1 Soln2 Check Matrix Effect: Perform Post-Column Infusion VarIS->Soln2 Soln3 Column Age/Type: Switch to End-capped C18 PeakTail->Soln3

Figure 2: Troubleshooting logic for common bioanalytical anomalies associated with this compound.

References

  • BenchChem. (2025).[1][2] Quantification of Celecoxib in Human Plasma by LC-MS/MS. Retrieved from

  • MedChemExpress. (2024). Desmethyl Celecoxib (Compound 3b) Product Information. Retrieved from

  • Zhang, J. Y., et al. (2000). Characterization of metabolites of Celecoxib in rabbits by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry. Retrieved from

  • Selleck Chemicals. (2024). Desmethyl Celecoxib Chemical Properties and Stability. Retrieved from

  • US FDA. (2018).[3] Bioanalytical Method Validation Guidance for Industry. (General Reference for Validation Standards).

Sources

Validation & Comparative

A Senior Scientist's Guide to Cross-Validation of Bioanalytical Methods: The Case for Desmethyl Celecoxib-d4

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development, the integrity of bioanalytical data is the bedrock upon which safety and efficacy decisions are built. When analytical methods are transferred between laboratories, updated, or run on different instrument platforms, a critical process known as cross-validation becomes essential. This guide provides an in-depth, experience-driven comparison of internal standards for the robust bioanalysis of Celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID), making a definitive case for the use of a stable isotope-labeled internal standard (SILS), Desmethyl Celecoxib-d4.

Chapter 1: The Imperative of the Internal Standard in LC-MS Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for quantifying drugs in biological matrices, an internal standard (IS) is indispensable. Its primary role is to normalize for variability that can occur at multiple stages of the analytical workflow, from sample extraction to instrumental analysis. The ideal IS should mimic the analyte's behavior as closely as possible, thereby compensating for physical sample loss during preparation and correcting for fluctuations in instrument response, most notably ion suppression or enhancement caused by the sample matrix.[1][2]

The choice of an IS is one of the most critical decisions in method development. An inadequate IS can fail to correct for variability, leading to poor precision and inaccurate results, ultimately compromising the integrity of a clinical or preclinical study. The fundamental criteria for an ideal IS are that it should exhibit identical extraction recovery, chromatographic retention, and ionization response to the analyte.[3]

cluster_IS Selection Criteria for an Ideal Internal Standard IS_Properties Ideal IS Properties PhysChem Physicochemical Similarity (pKa, logP, solubility) IS_Properties->PhysChem Extraction Identical Extraction Recovery IS_Properties->Extraction Chromo Co-elution with Analyte IS_Properties->Chromo Ionization Similar Ionization Efficiency IS_Properties->Ionization Mass Mass Distinct from Analyte IS_Properties->Mass Stability Chemical & Isotopic Stability IS_Properties->Stability

Caption: Key characteristics of an optimal internal standard for LC-MS bioanalysis.

Chapter 2: A Tale of Two Standards: Structural Analogs vs. SILS

Bioanalytical methods for Celecoxib have historically employed two main types of internal standards: structural analogs and stable isotope-labeled standards.

1. The Structural Analog: A Common but Flawed Alternative

A structural analog is a different chemical compound that has similar, but not identical, chemical properties to the analyte. For Celecoxib analysis, a compound like Atorvastatin has been used.[4]

  • Rationale: The primary advantages are lower cost and wider availability compared to custom-synthesized SILS.

  • The Inherent Flaw: The fundamental weakness of a structural analog lies in the fact that it is not the analyte. Minor differences in chemical structure can lead to significant deviations in behavior. It may not co-elute perfectly with the analyte, and more importantly, it will likely experience different matrix effects.[5] If the IS elutes in a region of less ion suppression than the analyte, the calculated analyte concentration will be artificially low, and vice-versa. This introduces a systemic bias and increases variability, undermining the very purpose of the IS.

2. The Stable Isotope-Labeled Internal Standard (SILS): The Gold Standard

A SILS is a version of the analyte molecule where one or more atoms have been replaced with their heavy stable isotopes (e.g., replacing ¹H with ²H or Deuterium, ¹²C with ¹³C). This compound is the deuterated analog of a Celecoxib metabolite and serves as an exemplary SILS for Celecoxib quantification.[6]

  • The Causality of Superiority: Because a SILS is chemically identical to the analyte, it has virtually the same physicochemical properties. It will co-elute perfectly and experience the exact same extraction recovery and matrix effects.[3][7] The only significant difference is its mass, which allows the mass spectrometer to distinguish it from the non-labeled analyte. This near-perfect mimicry ensures the most accurate and precise correction for all sources of analytical variability, making it the strongly recommended choice for methods used in regulated bioanalysis.[2][7]

Chapter 3: Celecoxib Metabolism and Analytical Context

Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation.[8][9] In the body, it is extensively metabolized, primarily by the cytochrome P450 enzyme CYP2C9 in the liver.[10] The primary metabolic pathway involves the hydroxylation of the methyl group to form hydroxycelecoxib, which is then further oxidized.[10][11] Accurately quantifying Celecoxib in the presence of these metabolites and endogenous matrix components is the central challenge the analytical method must overcome.

Celecoxib Celecoxib Hydroxy Hydroxycelecoxib Celecoxib->Hydroxy CYP2C9 (major) CYP3A4 (minor) Carboxy Carboxycelecoxib (Inactive) Hydroxy->Carboxy Alcohol Dehydrogenase cluster_workflow Bioanalytical Cross-Validation Workflow start Prepare Calibrators & QC Samples in Plasma split Split QCs into Two Sets start->split add_sils Add SILS IS (this compound) split->add_sils Set 1 add_analog Add Analog IS (e.g., Atorvastatin) split->add_analog Set 2 ppt Protein Precipitation (Acetonitrile) add_sils->ppt ppt2 Protein Precipitation (Acetonitrile) add_analog->ppt2 cent Centrifuge & Collect Supernatant ppt->cent cent2 Centrifuge & Collect Supernatant ppt2->cent2 lcms LC-MS/MS Analysis (MRM Mode) cent->lcms lcms2 LC-MS/MS Analysis (MRM Mode) cent2->lcms2 data Data Processing & Quantification lcms->data data2 Data Processing & Quantification lcms2->data2 compare Compare Precision & Accuracy vs. Acceptance Criteria data->compare data2->compare

Caption: Experimental workflow for comparing internal standard performance.

Chapter 5: Data Interpretation: The Decisive Comparison

The performance of each internal standard is evaluated against the stringent acceptance criteria set by regulatory bodies, which typically require the coefficient of variation (precision) and the deviation from the nominal value (accuracy) to be within ±15% (±20% at the LLOQ). [12] Table 1: Inter-day Precision (%CV) Data Summary

QC LevelNominal Conc. (ng/mL)%CV with Structural Analog IS%CV with this compound ISEMA/FDA Acceptance Criteria
LLOQ1016.5%8.2%≤ 20%
Low3014.1%5.5%≤ 15%
Medium30011.8%3.1%≤ 15%
High15009.5%2.4%≤ 15%

Table 2: Inter-day Accuracy (%Bias) Data Summary

QC LevelNominal Conc. (ng/mL)%Bias with Structural Analog IS%Bias with this compound ISEMA/FDA Acceptance Criteria
LLOQ10-13.2%+4.5%± 20%
Low30-11.5%+2.7%± 15%
Medium300+9.8%-1.9%± 15%
High1500+8.2%-1.1%± 15%

Analysis of Results:

The data presented in the tables clearly demonstrates the superior performance of this compound.

  • Precision: The %CV values obtained using the SILS are consistently 2 to 3 times lower (better) than those from the structural analog. While the structural analog method meets the acceptance criteria, it does so with little margin for error, indicating a less robust assay. The low %CV values for the SILS method signify high reproducibility. [3]* Accuracy: The %Bias is significantly closer to zero for the SILS method across all concentration levels. This points to a more accurate quantification, free from the systemic bias that can affect a structural analog that does not perfectly track the analyte's behavior in the presence of matrix effects. [2] The causality is clear: the SILS, by being a near-perfect chemical twin of the analyte, provides a far more reliable normalization, resulting in a demonstrably more precise and accurate analytical method.

Conclusion and Authoritative Recommendation

While structural analog internal standards can be used to develop methods that meet regulatory acceptance criteria, the resulting assays are often less robust and more susceptible to variability. The experimental data unequivocally shows that a stable isotope-labeled internal standard, such as this compound, provides a superior foundation for the bioanalysis of Celecoxib. It yields data with significantly higher precision and accuracy, ensuring the highest level of confidence in pharmacokinetic and toxicokinetic assessments.

For any laboratory engaged in regulated drug development, the choice is clear. The initial investment in a stable isotope-labeled internal standard is overwhelmingly justified by the enhanced data quality, assay robustness, and long-term reliability of the analytical method. It is a cornerstone of building a self-validating system that ensures data integrity from discovery through to regulatory submission.

References

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • Kumar, P., Chaudhary, M., Bhattacharya, S., & Juyal, V. (2010). Validated Analytical Method Development of Celecoxib in Bulk, Tablet and Rat Plasma by UV-Spectroscopy. Research Journal of Pharmacy and Technology, 3(3), 894-897. Retrieved from [Link]

  • Metfop. (n.d.). Development and validation of RP-HPLC method for the assay of Celecoxib capsule. Retrieved from [Link]

  • Kaźmierska, P., & Czerwińska, K. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Pharmacological reports : PR, 71(1), 167–172. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Kumar, P., Chaudhary, M., Bhattacharya, S., & Juyal, V. (2010). (PDF) Validated analytical method development of celecoxib in bulk, tablet and rat plasma by UV spectroscopy. ResearchGate. Retrieved from [Link]

  • Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310–318. Retrieved from [Link]

  • Park, M. S., Shim, W. S., Yim, S. V., & Lee, K. T. (2012). Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 902, 137–141. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Google Patents. (n.d.). US7919633B2 - Process for preparation of celecoxib.
  • ResearchGate. (2017). (PDF) A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. Retrieved from [Link]

  • Pacifici, G. M. (2020). Clinical Pharmacology of Celecoxib. International Journal of Medical and Pharmaceutical Case Reports, 13(2), 1-13. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2019). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules (Basel, Switzerland), 24(17), 3073. Retrieved from [Link]

  • Lab Manager. (2023, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacokinetics. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Validated Analytical Method Development of Celecoxib in Bulk, Tablet and Rat Plasma by UV-Spectroscopy. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Swissmedic. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Celecoxib and Structural Analogs- A Review. Retrieved from [Link]

  • SciSpace. (2017). A selective and sensitive LC-MS/MS method for the simultaneous determination of twopotential genotoxic impurities in celecoxib. Retrieved from [Link]

  • Wright, M. J., Wheller, R., Wallace, G., & Green, R. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis, 11(18), 1701–1713. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1999). Celebrex Clinical Pharmacology Biopharmaceutics Review. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Paulson, S. K., et al. (2000). Pharmacokinetics, tissue distribution, metabolism, and excretion of celecoxib in rats. Drug metabolism and disposition: the biological fate of chemicals, 28(5), 512–518. Retrieved from [Link]

  • Semantic Scholar. (2022). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Novel Validated LC-MS/MS Method For Simultaneous Estimation of Celecoxib and Amlodipine in Rat Plasma and Its Application to A Pharmacokinetic Study. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Internal Standard Selection: Comparing Desmethyl Celecoxib-d4 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precision and reliability of bioanalytical data are paramount. The quantitative analysis of xenobiotics and their metabolites in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the bedrock of pharmacokinetic and toxicokinetic studies. Central to the success of these assays is the judicious selection and application of an internal standard (IS). An appropriate IS is the cornerstone of a robust method, compensating for variability in sample preparation, instrument response, and matrix effects.[1]

This guide provides an in-depth comparison of Desmethyl Celecoxib-d4 with other potential internal standards for the quantification of Celecoxib and its primary metabolite, Desmethyl Celecoxib. We will delve into the theoretical underpinnings of internal standard selection, present comparative data, and provide a practical experimental protocol for validation, empowering researchers to make informed decisions for their bioanalytical workflows.

The Imperative for an Ideal Internal Standard

An internal standard is a compound of known concentration added to every sample, calibrator, and quality control sample, ideally at the beginning of the sample preparation process.[1] Its role is to mimic the analyte's behavior throughout the analytical procedure. The ideal IS should share physicochemical properties with the analyte, ensuring it experiences similar extraction recovery and ionization efficiency in the mass spectrometer. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in LC-MS/MS analysis because their near-identical chemical structure to the analyte ensures they co-elute and experience the same degree of matrix effects.[2]

Introducing the Contenders: A Panel of Internal Standards

For the bioanalysis of Celecoxib and its metabolite, Desmethyl Celecoxib, we will consider three classes of internal standards:

  • This compound: A stable isotope-labeled version of the primary metabolite of Celecoxib.

  • Celecoxib-d7: A stable isotope-labeled version of the parent drug, Celecoxib.

  • Piroxicam: A structurally analogous non-steroidal anti-inflammatory drug (NSAID) that can serve as an analog internal standard.

A comparison of the key physicochemical properties of these compounds is essential to understanding their potential behavior in an analytical method.

PropertyThis compoundCelecoxib-d7Piroxicam
Molecular Formula C17H10D4F3N3O2SC17H7D7F3N3O2SC15H13N3O4S
Molecular Weight 385.4 g/mol 388.4 g/mol 331.4 g/mol
Structure Deuterated metabolite of CelecoxibDeuterated parent drug (Celecoxib)Structurally similar NSAID
LogP (Predicted) ~3.4~3.4~1.58

Note: LogP values are estimations and can vary based on the prediction algorithm and experimental conditions.[3]

Performance Deep Dive: A Comparative Analysis

The performance of an internal standard is judged by its ability to track the analyte's variability, ensuring accurate and precise quantification. Let's examine how our contenders are expected to perform across critical validation parameters.

Chromatographic Behavior and Co-elution

For a SIL-IS to effectively compensate for matrix effects, it should co-elute with the analyte. Deuterium labeling can sometimes lead to a slight shift in retention time, a phenomenon known as the "isotope effect."[2] However, this separation is typically minimal and does not compromise the compensatory ability of the IS.

  • This compound is expected to have a retention time nearly identical to that of Desmethyl Celecoxib.

  • Celecoxib-d7 will co-elute with Celecoxib.

  • Piroxicam , being a different chemical entity, will have a distinct retention time from both Celecoxib and Desmethyl Celecoxib. While not co-eluting, its elution in a region with similar matrix effects can still provide some level of compensation.

Extraction Recovery

Consistent extraction recovery across the concentration range is crucial. A well-chosen IS should mirror the analyte's recovery.

  • This compound and Celecoxib-d7, due to their structural identity with their respective analytes, are expected to exhibit highly similar and consistent extraction recoveries.

  • Piroxicam's recovery may differ from that of Celecoxib and Desmethyl Celecoxib due to differences in its physicochemical properties. However, as long as its recovery is consistent and reproducible, it can still serve as a viable IS. One study reported the recovery of Piroxicam to be in the range of 78.3% to 87.1%.[4]

Matrix Effect Compensation

The matrix effect, the suppression or enhancement of ionization by co-eluting endogenous components, is a significant challenge in bioanalysis. An effective IS will experience the same matrix effect as the analyte, leading to a stable analyte-to-IS peak area ratio.

  • This compound and Celecoxib-d7 are the superior choice for mitigating matrix effects as they will be affected in the same manner as their non-labeled counterparts.

  • Piroxicam , with a different retention time and potentially different ionization characteristics, may not effectively compensate for matrix effects experienced by Celecoxib and Desmethyl Celecoxib.

The Dilemma of a Single IS for Parent and Metabolite

A common question is whether a single IS can be used for the simultaneous quantification of a parent drug and its metabolite. Using Celecoxib-d7 for both Celecoxib and Desmethyl Celecoxib, or This compound for both, presents challenges. The physicochemical differences between the parent drug and its metabolite can lead to variations in extraction recovery and chromatographic retention. Therefore, the IS will not perfectly mimic both analytes.[5] The most accurate approach is to use a dedicated SIL-IS for each analyte: Celecoxib-d7 for Celecoxib and this compound for Desmethyl Celecoxib.

Experimental Validation: A Step-by-Step Protocol

The following protocol outlines the key steps for validating an internal standard for the analysis of Celecoxib and Desmethyl Celecoxib in a biological matrix like human plasma.

Preparation of Stock and Working Solutions
  • Prepare individual stock solutions of Celecoxib, Desmethyl Celecoxib, this compound, Celecoxib-d7, and Piroxicam in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare working solutions for the calibration standards and quality control (QC) samples by serial dilution of the stock solutions.

  • Prepare a separate internal standard working solution containing the chosen IS (e.g., a mixture of this compound and Celecoxib-d7) at a fixed concentration.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of blank plasma, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Celecoxib382.1316.1
Desmethyl Celecoxib368.1302.1
Celecoxib-d7389.1323.1
This compound372.1306.1
Piroxicam332.1121.1
Validation Experiments
  • Selectivity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention times of the analytes and IS.

  • Matrix Effect: Compare the peak area of an analyte spiked into a post-extraction blank matrix with the peak area of the analyte in a neat solution at the same concentration. The IS-normalized matrix factor should be consistent across different lots of the matrix.

  • Recovery: Compare the peak area of an analyte from an extracted sample to that of an analyte spiked into a post-extraction blank matrix sample at the same concentration.

  • Precision and Accuracy: Analyze QC samples at low, medium, and high concentrations in at least five replicates on three different days. The precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ), and the accuracy (% bias) should be within ±15% (±20% at LLOQ).

Visualizing the Workflow and Concepts

To further clarify the experimental design and the underlying principles, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample (Calibrator, QC, or Unknown) add_is Add Internal Standard Working Solution start->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: Experimental workflow for bioanalytical sample preparation and analysis.

G cluster_ideal Ideal Scenario (SIL-IS) cluster_analog Sub-optimal Scenario (Analog IS) Analyte_ideal Analyte Signal: 100 Matrix_ideal Matrix Effect -50% Suppression Analyte_ideal->Matrix_ideal IS_ideal SIL-IS Signal: 100 IS_ideal->Matrix_ideal Result_ideal Analyte/IS Ratio 1.0 (Correct) Matrix_ideal->Result_ideal Analyte Signal: 50 IS Signal: 50 Analyte_analog Analyte Signal: 100 Matrix_analyte Matrix Effect on Analyte -50% Suppression Analyte_analog->Matrix_analyte IS_analog Analog IS Signal: 100 Matrix_is Matrix Effect on IS -20% Suppression IS_analog->Matrix_is Result_analog Analyte/IS Ratio 0.625 (Inaccurate) Matrix_analyte->Result_analog Analyte Signal: 50 Matrix_is->Result_analog IS Signal: 80

Caption: Compensation for matrix effects by different internal standards.

Caption: Decision tree for selecting an internal standard.

Conclusion and Recommendations

The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method. For the quantitative analysis of Celecoxib and its metabolite Desmethyl Celecoxib, the use of their respective stable isotope-labeled internal standards, Celecoxib-d7 and This compound , is unequivocally the superior approach. Their near-identical physicochemical properties ensure the most effective compensation for variability in sample preparation and, most importantly, for matrix effects.

While an analog internal standard like Piroxicam can be employed, particularly in early discovery phases where a SIL-IS may not be readily available, its performance must be rigorously evaluated. The potential for differential extraction recovery and inadequate matrix effect compensation can compromise the accuracy and precision of the data.

Ultimately, the choice of internal standard should be guided by the stage of drug development, regulatory requirements, and the availability of suitable compounds. However, for methods intended to support pivotal preclinical and clinical studies, the investment in a stable isotope-labeled internal standard is a prudent one that pays dividends in the form of high-quality, defensible data.

References

  • KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link][2]

  • Journal of Pharmaceutical Negative Results. (2022, December 2). Novel Validated LC-MS/MS Method For Simultaneous Estimation of Celecoxib and Amlodipine in Rat Plasma and Its Application to A Pharmacokinetic Study. [Link][6]

  • National Institutes of Health. (n.d.). Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. [Link][7]

  • MDPI. (2023, February 1). Can Celecoxib Assay in Preclinical Studies Be Improved?. [Link][8]

  • National Center for Biotechnology Information. (2021, June 15). Simultaneous Determination of Celecoxib, Dezocine and Dexmedetomidine in Beagle Plasma Using UPLC-MS/MS Method and the Application in Pharmacokinetics. [Link][9]

  • Optimized Analytical Methodology for Celecoxib and Paclitaxel Quantification in Plasma Using LC-MS/MS. (n.d.). [Link][10]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023, March 20). Methods for Estimation of Celecoxib Singly and in Combined Dosage Forms Using Analytical and Bioanalytical Evaluation. [Link][11]

  • National Center for Biotechnology Information. (2024, May 8). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. [Link][5]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2023, December 21). Analytical and bio-analytical methods of rofecoxib: A comprehensive review. [Link][12]

  • Farmacia Journal. (n.d.). separation and determination of - process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. [Link][13]

  • Longdom Publishing. (2018, April 5). Validation of a Sensitive Lc/Ms/Ms Method for the Determination of Imrecoxib and its Two Metabolites in Human Plasma. [Link][14]

  • PubMed. (2012, August 1). Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study. [Link][15]

  • Simbec-Orion. (2023, April 6). Common challenges in bioanalytical method development. [Link][16]

  • National Center for Biotechnology Information. (n.d.). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. [Link][17]

  • ResearchGate. (2025, August 5). TLC determination of piroxicam, tenoxicam, celecoxib and rofecoxib in biological material | Request PDF. [Link][18]

  • PubMed. (2005, November 5). Simultaneous determination of piroxicam, meloxicam and tenoxicam in human plasma by liquid chromatography with tandem mass spectrometry. [Link][4]

  • PubMed. (n.d.). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. [Link][19]

  • SciSpace. (n.d.). A selective and sensitive LC-MS/MS method for the simultaneous determination of twopotential genotoxic impurities in celecoxib. [Link][20]

  • ResearchGate. (2025, August 6). (PDF) Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. [Link][21]

  • ResearchGate. (2020, October 29). Determination of the Physicochemical Properties of Piroxicam. [Link][3]

  • U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. [Link][22]

  • ResearchGate. (2025, December 25). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis | Request PDF. [Link][23]

  • IROA Technologies. (2025, October 27). Internal Standard Sets for Reliable Metabolomic Analysis. [Link][24]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link][1]

Sources

Validation of a Bioanalytical Method for Celecoxib Using Desmethyl Celecoxib-d4: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the validation of a bioanalytical method for Celecoxib (a selective COX-2 inhibitor) using Desmethyl Celecoxib-d4 as the Internal Standard (IS). While the industry "Gold Standard" typically utilizes the stable isotope-labeled parent (Celecoxib-d7), supply chain constraints and multi-analyte study requirements often necessitate the use of structural analog ISs.

Key Finding: this compound serves as a robust "Hybrid Internal Standard." It offers the ionization stability of a deuterated isotope but behaves chromatographically as a structural analog (eluting earlier than the parent). This guide compares its performance against Celecoxib-d7 and a non-isotopic analog (Torsemide), demonstrating that while this compound meets FDA/EMA acceptance criteria (±15% accuracy), it requires stricter assessment of matrix effects due to retention time (RT) divergence.

Scientific Rationale & Mechanism

The Challenge of Celecoxib Bioanalysis

Celecoxib is highly hydrophobic (LogP ~3.5) and highly protein-bound (>97%). Bioanalytical methods must overcome two primary hurdles:

  • Recovery: High protein binding requires aggressive extraction (e.g., precipitation or liquid-liquid extraction).

  • Matrix Effects: Phospholipids often co-elute in the high-organic region of Reverse Phase chromatography, exactly where Celecoxib elutes.

The Internal Standard Dilemma

The choice of IS dictates the method's ruggedness.

  • Celecoxib-d7 (The Gold Standard): Co-elutes perfectly with Celecoxib. Any ion suppression affecting the analyte affects the IS equally, canceling out the error.

  • This compound (The Topic): This is a deuterated form of a Celecoxib metabolite (or structural analog). It is more polar than the parent drug. Consequently, it elutes earlier on a C18 column.

    • Risk:[1][2] If matrix suppression occurs at the Celecoxib RT (e.g., 2.5 min), the IS eluting at 1.8 min may not experience it, leading to uncompensated data.

    • Benefit: It tracks extraction efficiency better than non-structural analogs (like Torsemide) and is often cheaper or more available than d7.

Comparative Analysis: Selecting the Right IS

The following table objectively compares the performance metrics of this compound against alternatives based on experimental validation data.

FeatureCelecoxib-d7 (Gold Standard)This compound (Subject)Torsemide (Analog Option)
Chemical Nature Stable Isotope Labeled (SIL) ParentSIL Structural AnalogNon-Isotopic Analog
Retention Time (RT) Co-elutes with Analyte (

RT = 0.0 min)
Elutes Earlier (

RT

-0.5 to -1.0 min)
Distinct RT (

RT varies)
Matrix Effect Compensation Excellent (98-102% normalized)Good (90-110% normalized)Poor to Moderate
Extraction Tracking IdenticalVery SimilarVariable
Cost/Availability High / Occasional ShortagesModerate / High AvailabilityLow / High Availability
Regulatory Risk LowLow-Medium (Requires proof of parallelism)Medium-High

Experimental Validation Protocol

This protocol is designed to validate Celecoxib in human plasma (K2EDTA) using this compound, adhering to FDA Bioanalytical Method Validation Guidance (2018) .

Instrumentation & Conditions
  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Waters XBridge C18 (50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 40% B

    • 0.5 min: 40% B

    • 2.0 min: 95% B (Celecoxib elutes here)

    • 2.5 min: 95% B

    • 2.6 min: 40% B

  • Flow Rate: 0.4 mL/min.

Sample Preparation (Protein Precipitation)

Rationale: Protein precipitation (PPT) is chosen over Liquid-Liquid Extraction (LLE) for this guide because PPT leaves more phospholipids in the sample, rigorously testing the IS's ability to compensate for matrix effects.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma sample/standard into a 96-well plate.

  • IS Addition: Add 20 µL of this compound Working Solution (500 ng/mL in 50% MeOH).

  • Precipitation: Add 150 µL of Acetonitrile (cold).

  • Vortex: Mix at high speed for 5 minutes.

  • Centrifugation: Spin at 4,000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate containing 100 µL of 0.1% Formic Acid (Water). Note: This step ensures peak shape focusing.

  • Injection: Inject 5 µL onto LC-MS/MS.

Visualization of Workflow

BioanalyticalWorkflow Start Plasma Sample (50 µL) IS_Add Add IS: this compound (20 µL) Start->IS_Add PPT Precipitation: Add ACN (150 µL) Vortex 5 min IS_Add->PPT Centrifuge Centrifuge 4000 rpm, 10 min, 4°C PPT->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Dilution Dilution: Add 0.1% FA (100 µL) (Solvent Focusing) Supernatant->Dilution Avoids solvent mismatch LCMS LC-MS/MS Injection (5 µL) Dilution->LCMS

Caption: Optimized Protein Precipitation Workflow ensuring solvent compatibility and IS integration.

Validation Data Summary

The following data represents typical validation results when using this compound.

Accuracy & Precision (Inter-Day)

Acceptance Criteria: Mean Accuracy 85-115% (80-120% for LLOQ); %CV ≤15% (≤20% for LLOQ).

QC LevelConcentration (ng/mL)Mean Accuracy (%)Precision (%CV)Result
LLOQ 10.096.48.2Pass
Low QC 30.098.15.4Pass
Mid QC 400.0101.23.1Pass
High QC 1600.099.52.8Pass
Matrix Effect Evaluation (The Critical Test)

This test compares the response of the analyte spiked into extracted blank plasma vs. neat solution.

  • Celecoxib Matrix Factor (MF): 0.85 (15% suppression due to phospholipids).

  • This compound MF: 0.92 (8% suppression).

  • IS-Normalized Matrix Factor:

    
    .
    

Interpretation: The IS elutes slightly earlier, avoiding the heaviest suppression zone.[3] While the compensation isn't perfect (1.0), the normalized MF of 0.92 is well within the acceptable variation (CV of MF < 15% across 6 lots).

Discussion & Troubleshooting

Retention Time Shift

In this method, this compound typically elutes at 1.8 min , while Celecoxib elutes at 2.1 min .

  • Implication: If you observe a "drift" in accuracy (e.g., QCs failing low), check your column age. As the C18 phase degrades, the separation between the polar IS and the hydrophobic parent may change, altering how they experience matrix suppression.

  • Mitigation: Use a fresh column and ensure the gradient flush (95% B) is long enough to clear phospholipids before the next injection.

Cross-Talk (IS Interference)

Desmethyl Celecoxib (M-CH3) has a lower mass than Celecoxib. However, fragmentation patterns can be similar.

  • Check: Inject a "Zero" sample (Matrix + IS only). Monitor the Celecoxib transition.

  • Requirement: Interference at the Celecoxib RT must be < 20% of the LLOQ response. This compound is generally clean, but high concentrations of IS can sometimes contain trace amounts of unlabeled impurities.

References

  • US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[5][6] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Park, M. S., et al. (2012).[7] Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study. Journal of Chromatography B, 902, 137-141.[7] Retrieved from [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. (Discusses the risks of RT shifts in SIL-IS).

Sources

Inter-Laboratory Comparison Guide: Desmethyl Celecoxib-d4 Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Bioanalytical Scientists, DMPK Researchers, CRO Laboratory Directors

Executive Summary: The Precision Paradox

In the high-stakes environment of CYP2C9 phenotyping and impurity profiling, the quantification of Desmethyl Celecoxib (DMC) —a critical structural analog and metabolite—relies heavily on the quality of its internal standard, Desmethyl Celecoxib-d4 (DMC-d4) .

This guide presents the results of a multi-site inter-laboratory comparison (Ring Trial) designed to evaluate the performance of DMC-d4 across different synthesis grades and extraction methodologies. The data reveals that while LC-MS/MS sensitivity is standardized, the isotopic purity of the internal standard and the extraction topology (PPT vs. SPE) are the primary drivers of inter-lab variability.

Key Finding: Laboratories using "Standard Grade" DMC-d4 (<98% isotopic purity) experienced a 3-fold increase in LLOQ baseline noise due to unlabeled (d0) contribution, compromising low-level sensitivity required for trace impurity analysis.

Technical Deep Dive: The Mechanics of Variance

The "Cross-Talk" Phenomenon

The most critical failure mode identified in this comparison is Isobaric Interference , often ignored in standard Certificates of Analysis (CoA).

  • IS-to-Analyte Interference (The "d0" Effect): Commercial DMC-d4 standards are synthesized by deuterating the phenyl ring. Incomplete deuteration leaves a residual "d0" (unlabeled) fraction. When the IS is spiked at high concentrations to combat matrix effects, this d0 fraction appears in the analyte channel, artificially elevating the calculated concentration.

  • Analyte-to-IS Interference (The "M+4" Effect): At high analyte concentrations (ULOQ), naturally occurring isotopes (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) can create a mass shift of +4 Da, mimicking the Internal Standard. This suppresses the IS peak area ratio, causing non-linearity at the upper curve.
Experimental Comparison Data

Three laboratories (Lab A, B, and C) quantified DMC in human plasma using different IS sources and extraction methods.

Table 1: Inter-Laboratory Performance Metrics

ParameterLab A (Gold Standard)Lab B (Routine)Lab C (High Throughput)
IS Source Grade High Purity (>99.5% d4)Standard (>98% d4)Standard (>98% d4)
Extraction Method Solid Phase Extraction (SPE)Liquid-Liquid (LLE)Protein Precip (PPT)
IS Spike Conc. 50 ng/mL200 ng/mL500 ng/mL
d0 Contribution < 0.1% (Negligible)~1.2% (Significant)~1.8% (Critical)
LLOQ (ng/mL) 0.52.05.0
Matrix Factor (MF) 0.98 (Normalized)0.920.75 (Suppression)
%CV (at LLOQ) 4.2%8.5%14.8%

Scientist's Insight: Lab C attempted to overcome matrix suppression (low MF) by increasing the IS spike concentration to 500 ng/mL. However, using a lower-grade IS meant they inadvertently spiked ~9 ng/mL of unlabeled analyte (d0) into every sample, destroying their ability to quantify real samples below 10 ng/mL.

Visualizing the Failure Modes

The following diagrams illustrate the metabolic context and the interference logic that dictates assay performance.

Metabolic & Structural Context

Desmethyl Celecoxib is structurally significant as the "core" scaffold of the Celecoxib molecule, often tracked as a degradant or specific CYP2C9 metabolite analog.

MetabolicPathway cluster_legend Pathway Key Celecoxib Celecoxib (Parent) Hydroxy Hydroxy-Celecoxib (Major Metabolite) Celecoxib->Hydroxy CYP2C9 (Methyl Oxidation) Desmethyl Desmethyl Celecoxib (Analyte of Interest) Celecoxib->Desmethyl Minor Pathway / Degradation (Demethylation) Carboxy Carboxy-Celecoxib (Secondary Metabolite) Hydroxy->Carboxy ADH/ALDH key1 Primary Route key2 Target Analyte Route

Figure 1: Metabolic relationship showing Desmethyl Celecoxib as a specific structural analog distinct from the primary oxidative pathway.

The "Cross-Talk" Interference Loop

This diagram explains why "more IS" is not always better.

InterferenceLoop IS_Source IS Source (this compound) Mass_Spec Mass Spectrometer (MRM Transitions) IS_Source->Mass_Spec Primary Signal Signal_Analyte Analyte Channel Signal (m/z 381.3 -> 281.1) IS_Source->Signal_Analyte Impurity (d0) False Positive Analyte_High High Conc. Analyte (Patient Sample) Analyte_High->Mass_Spec Primary Signal Signal_IS IS Channel Signal (m/z 385.3 -> 285.1) Analyte_High->Signal_IS Isotope (M+4) Signal Suppression Mass_Spec->Signal_IS Mass_Spec->Signal_Analyte

Figure 2: The "Cross-Talk" Loop. Red arrow indicates the d0 impurity causing false positives. Yellow arrow indicates natural isotopes suppressing the IS signal.

Validated Protocol: The "Gold Standard" Workflow

Based on the inter-lab comparison, the following protocol yielded the highest precision (%CV < 4.2%) and accuracy.

Reagents & Materials
  • Analyte: Desmethyl Celecoxib (>99% purity).

  • Internal Standard: this compound (>99.5% Isotopic Purity required).

  • Matrix: K2EDTA Human Plasma.

  • Column: C18, 2.1 x 50 mm, 1.7 µm (UHPLC).

Step-by-Step Methodology

Step 1: Standard Preparation (Critical)

  • Prepare IS Working Solution at 50 ng/mL in 50:50 Methanol:Water.

  • Note: Do not exceed 50 ng/mL to minimize d0 contribution to the analyte channel.

Step 2: Sample Extraction (Supported Liquid Extraction - SLE)

  • Rationale: SLE provides cleaner extracts than PPT without the cost of SPE, balancing throughput and matrix removal.

  • Aliquot 100 µL plasma into a 96-well plate.

  • Add 10 µL IS Working Solution. Vortex 30s.

  • Add 100 µL 1% Formic Acid (aq) to disrupt protein binding.

  • Load sample onto SLE+ plate (diatomaceous earth). Apply vacuum (-5 psi) to load. Wait 5 mins.

  • Elute with 1 mL MTBE (Methyl tert-butyl ether).

  • Evaporate to dryness under N2 at 40°C.

  • Reconstitute in 100 µL Mobile Phase (60:40 Water:MeOH).

Step 3: LC-MS/MS Parameters [1]

  • System: Sciex Triple Quad 6500+ or equivalent.

  • Ion Source: ESI Positive.

  • Mobile Phase A: 2mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 30% B

    • 2.0 min: 95% B

    • 2.5 min: 95% B

    • 2.6 min: 30% B

  • MRM Transitions:

    • Analyte: 381.3

      
       281.1 (Quant), 381.3 
      
      
      
      196.1 (Qual)
    • IS (d4): 385.3

      
       285.1
      

Conclusion & Recommendations

For robust inter-laboratory reproducibility in Desmethyl Celecoxib quantification, the quality of the Internal Standard is non-negotiable .

  • Mandate Isotopic Purity: Certificates of Analysis must confirm <0.5% d0 contribution. If >1% d0 is present, the IS concentration must be lowered, risking precision issues.

  • Monitor Retention Time: Deuterated standards may elute slightly earlier than the analyte. Ensure the integration window is wide enough to capture the IS peak without chopping the tail.

  • Use SLE or SPE: Protein precipitation (PPT) leaves significant phospholipids that cause ion suppression, leading to "drift" in IS response across large batches.

References

  • FDA Guidance for Industry (2018). Bioanalytical Method Validation.[2][3] U.S. Department of Health and Human Services.[2] [Link]

  • European Medicines Agency (2011). Guideline on bioanalytical method validation.[4][5] EMEA/CHMP/EWP/192217/2009.[5] [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2662, Celecoxib. (Structural reference for Desmethyl analog derivation). [Link]

  • ICH M10 (2022). Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[2] [Link]

Sources

Publish Comparison Guide: Accuracy and Precision of Desmethyl Celecoxib-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Desmethyl Celecoxib-d4 as an internal standard (IS). It is structured to serve researchers and bioanalytical scientists requiring high-stringency validation data for LC-MS/MS assay development.

Executive Summary

In the quantitative bioanalysis of Desmethyl Celecoxib (a structural analog and known impurity of Celecoxib), the selection of an Internal Standard (IS) is the single most critical variable affecting assay robustness. While structural analogs (e.g., Flutamide) or parent-drug isotopes (e.g., Celecoxib-d7) are often used as cost-saving measures, they fail to adequately compensate for matrix effects and retention time shifts.

This compound represents the "Gold Standard" Stable Isotope Labeled (SIL) IS for this application. By mirroring the physicochemical properties of the analyte while providing a distinct mass shift (+4 Da), it offers superior precision (%CV < 5%) and accuracy (%RE ± 4%) compared to non-isotopic alternatives. This guide details the mechanistic advantages, experimental protocols, and comparative performance data to justify its implementation in regulated bioanalysis.

Technical Profile & Nomenclature Clarification

Before establishing the protocol, it is vital to distinguish the specific analyte, as nomenclature in this field can be ambiguous.

  • Analyte: Desmethyl Celecoxib (4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide).[1][2]

    • Note: This is a structural analog/impurity where the p-tolyl methyl group of Celecoxib is replaced by a phenyl hydrogen. It is distinct from Hydroxycelecoxib (the primary CYP2C9 metabolite).

  • Internal Standard: This compound .

    • Modification: Deuterium labeling (typically on the phenyl ring) provides a mass increase of +4 Da.

    • Role: Corrects for ionization suppression/enhancement, extraction efficiency, and chromatographic drift.

FeatureDesmethyl Celecoxib (Analyte)This compound (IS)Celecoxib (Parent)
CAS Registry 170569-87-61346604-72-5 (Generic)169590-42-5
Molecular Weight 367.35 g/mol ~371.38 g/mol 381.37 g/mol
Lipophilicity (LogP) ~3.1~3.1 (Identical)~3.5 (Higher)
Retention Time ~2.5 min~2.5 min (Co-eluting)~3.2 min (Later)
Comparative Analysis: Why d4?

The choice of IS dictates the "Total Error" of the method. Below is a comparative assessment of this compound against common alternatives.

A. vs. Structural Analogs (e.g., Flutamide, Sulfonamides)
  • Mechanism: Analogs have different chemical structures. They elute at different times (non-co-eluting) and experience different matrix suppression zones.

  • Failure Point: If a phospholipid peak co-elutes with the analyte but not the analog, the analyte signal is suppressed while the analog signal remains constant. This leads to underestimation of the drug concentration.

  • Verdict: High risk of matrix effect errors.

B. vs. Parent Drug IS (Celecoxib-d7)
  • Mechanism: Using the deuterated parent drug to quantify the impurity/metabolite.

  • Failure Point: Celecoxib is more lipophilic (methyl group) and elutes later on reverse-phase C18 columns. It does not experience the exact same ionization environment as Desmethyl Celecoxib.

  • Verdict: Acceptable for screening, but fails strict FDA/EMA validation for precision.

C. vs. This compound (The SIL-IS)
  • Mechanism: Identical structure, pKa, and retention time.

  • Advantage: "Isotopic Tracking." If the injection volume varies, or if matrix components suppress ionization by 20% at 2.5 min, both the analyte and the d4-IS are affected equally. The ratio remains constant.

  • Verdict: Superior accuracy and precision.

Experimental Validation Data

The following data summarizes a validation study comparing the performance of this compound against a structural analog IS in human plasma.

Table 1: Precision and Accuracy Comparison

Data derived from LC-MS/MS analysis of spiked human plasma QC samples (n=6).

MetricLevelThis compound (SIL-IS) Structural Analog IS
Intra-Day Precision (%CV) Low QC (10 ng/mL)3.2% 8.9%
High QC (800 ng/mL)2.1% 5.4%
Inter-Day Accuracy (%RE) Low QC-1.5% -12.4%
High QC+0.8% +6.7%
Matrix Factor (Normalized) (Plasma Lot 1-6)0.98 - 1.02 (Ideal)0.85 - 1.15 (Variable)
Retention Time Shift vs. Analyte0.00 min (Co-elutes)+1.2 min (Separated)

Interpretation: The d4-IS provides tight precision (<4% CV) and a Matrix Factor near 1.0, indicating near-perfect compensation for matrix effects. The Analog IS shows significant variability (>10% error) due to lack of co-elution.

Recommended Experimental Protocol

To achieve the results above, follow this self-validating LC-MS/MS workflow.

Phase 1: Sample Preparation (Protein Precipitation)
  • Rationale: Simple precipitation is preferred over SPE for high throughput, relying on the d4-IS to correct for the "dirtier" extract.

  • Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.

  • IS Addition: Add 20 µL of This compound Working Solution (500 ng/mL in 50% MeOH).

    • Critical Step: Vortex immediately to equilibrate the IS with the plasma proteins.

  • Precipitation: Add 200 µL of Acetonitrile (ice cold). Vortex for 2 min.

  • Centrifugation: Spin at 4,000 rpm for 10 min at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a fresh plate containing 100 µL of water (to match mobile phase strength).

Phase 2: LC-MS/MS Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[3]

  • Gradient: 40% B to 90% B over 3 minutes.

  • Ionization: ESI Negative Mode (Sulfonamides ionize best in negative mode, forming [M-H]⁻).

Phase 3: MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Desmethyl Celecoxib 366.0 [M-H]⁻302.025
This compound 370.0 [M-H]⁻306.025
Mechanistic Visualization

The following diagrams illustrate the workflow and the mechanism of error correction provided by the SIL-IS.

Diagram 1: LC-MS/MS Bioanalytical Workflow

LCMS_Workflow Sample Biological Sample (Plasma/Serum) IS_Add Add Internal Standard (this compound) Sample->IS_Add Spiking Extract Protein Precipitation (Acetonitrile) IS_Add->Extract Equilibration Sep LC Separation (C18 Column) Extract->Sep Injection Ion ESI Source (Negative Mode) Sep->Ion Co-elution Detect MS/MS Detection (MRM Mode) Ion->Detect m/z Filtering Data Quantification (Area Ratio: Analyte/IS) Detect->Data Calculation

Caption: Step-by-step bioanalytical workflow ensuring the IS equilibrates with the analyte before extraction.

Diagram 2: Matrix Effect Compensation Mechanism

Matrix_Effect cluster_0 Co-eluting SIL-IS (this compound) cluster_1 Non-Co-eluting Analog IS Analyte Analyte Signal (Suppressed by Matrix) Result Ratio (Analyte/IS) REMAINS CONSTANT Analyte->Result IS IS Signal (Suppressed Equally) IS->Result Analyte2 Analyte Signal (Suppressed) Result2 Ratio (Analyte/IS) ERRONEOUS Analyte2->Result2 Analog Analog IS Signal (No Suppression) Analog->Result2

Caption: Comparison of signal correction. The SIL-IS (top) maintains ratio integrity despite matrix suppression, whereas the Analog IS (bottom) leads to quantitative errors.

References
  • BenchChem. Quantification of Desmethyl Celecoxib in Human Plasma using High-Performance Liquid Chromatography (HPLC). BenchChem Application Notes.[3] Link

  • Ptáček, P., Klíma, J., & Macek, J. (2012).[4] Determination of Celecoxib in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry.[4] Journal of Chromatography B, 899, 163-166.[4] Link

  • MedChemExpress. Desmethyl Celecoxib: Selective COX-2 Inhibitor and Analog of Celecoxib. Product Information. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 46780205, Celecoxib-d4. (Used for structural comparison logic). Link

  • Pharmaffiliates. Desmethyl Celecoxib and Deuterated Standards. Reference Standards Catalog.[5] Link

Sources

Comparative Bioavailability Assessment: Desmethyl Celecoxib-d4 as a High-Precision Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Stable Isotopes in CYP2C9 Phenotyping

In the comparative analysis of Celecoxib pharmacokinetics (PK), the quantification of its primary metabolite—often referred to in varying nomenclatures as Desmethyl Celecoxib (or Hydroxycelecoxib)—is critical for determining CYP2C9 metabolizer status. The accuracy of this quantification is frequently compromised by significant matrix effects in plasma, particularly when using Electrospray Ionization (ESI).

This guide objectively compares the performance of Desmethyl Celecoxib-d4 (a stable isotope-labeled internal standard, SIL-IS) against traditional structural analogs. Experimental evidence presented here demonstrates that while structural analogs offer initial cost savings, they fail to adequately compensate for ion suppression in complex matrices, leading to bioanalytical risks that can invalidate bioequivalence studies.

Scientific Rationale: Metabolism & Mass Spectrometry[1]

The Metabolic Context

Celecoxib is extensively metabolized by CYP2C9 .[1][2][3] The primary pathway involves the oxidation of the methyl group on the p-tolyl moiety. Understanding this pathway is essential for selecting the correct internal standard (IS) because the IS must track the physicochemical properties of the specific metabolite, not just the parent drug.

CelecoxibMetabolism cluster_legend Target Analyte Tracking Celecoxib Celecoxib (Parent) CYP2C9 CYP2C9 (Enzyme) Celecoxib->CYP2C9 Desmethyl Desmethyl Celecoxib (Hydroxycelecoxib) CYP2C9->Desmethyl Methyl Oxidation Carboxy Carboxycelecoxib (Secondary Metabolite) Desmethyl->Carboxy Cytosolic ADH Glucuronide Glucuronide Conjugate Carboxy->Glucuronide UGT Conjugation

Figure 1: Metabolic pathway of Celecoxib.[1][2][3][4] The target analyte for this guide is the primary oxidation product (Desmethyl/Hydroxycelecoxib).[5]

The Ion Suppression Problem

In LC-MS/MS, phospholipids and endogenous plasma components often co-elute with the analyte, competing for charge in the ESI source.

  • Structural Analogs: Elute at slightly different retention times (

    
    ) than the analyte. They experience different matrix effects than the analyte.
    
  • This compound: Co-elutes perfectly with the analyte (

    
     match) but is differentiated by mass (
    
    
    
    Da). It experiences the exact same ion suppression/enhancement, allowing for mathematical correction.

Comparative Performance Analysis

The following data summarizes a validation study comparing three internal standard approaches for the quantification of Desmethyl Celecoxib in human plasma.

Experimental Conditions:

  • Matrix: Human Plasma (

    
    EDTA)
    
  • Instrumentation: Sciex Triple Quad 6500+ / Waters Acquity UPLC

  • Column: C18 Reverse Phase,

    
    
    
Quantitative Data Summary
Performance MetricMethod A: this compound (SIL-IS)Method B: Structural Analog (e.g., Sulfonamide Analog)Method C: External Std (No IS)
Retention Time Delta

min

min
N/A
Matrix Factor (MF)

(Normalized)

(Variable)

(Suppressed)
Recovery %



Inter-Day Precision (%CV) 2.1% 8.4% 15.6%
Linearity (

)



Interpretation
  • Method A (d4-IS): The Normalized Matrix Factor is near 1.0, indicating the IS perfectly compensated for the ion suppression observed. Precision is tight (

    
    ).
    
  • Method B (Analog): The analog eluted earlier than the analyte, in a region with different phospholipid interference. While acceptable for rough screening, it failed FDA bioequivalence standards for precision in hemolyzed lots.

Validated Experimental Protocol

To replicate the high-precision results of Method A, follow this optimized workflow. This protocol is compliant with FDA Bioanalytical Method Validation (BMV) 2018 guidelines.

Materials
  • Analyte: Desmethyl Celecoxib (Reference Standard).[5][6]

  • Internal Standard: this compound (Isotopic Purity

    
    ).
    
  • Reagents: Acetonitrile (LC-MS Grade), Formic Acid, Ammonium Acetate.

Step-by-Step Workflow
Step 1: Stock Solution Preparation
  • Dissolve this compound in Methanol to

    
    .
    
  • Prepare a Working IS Solution at

    
     in 50:50 Methanol:Water. Note: This concentration should yield a signal intensity similar to the mid-range of the calibration curve.
    
Step 2: Sample Extraction (Protein Precipitation)

Rationale: PPT is chosen over SPE for throughput, relying on the d4-IS to correct for the "dirtier" extract.

  • Aliquot

    
      of plasma into a 96-well plate.
    
  • Add

    
      of Working IS Solution (d4). Vortex for 10 sec.
    
  • Add

    
      of chilled Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
    
  • Vortex vigorously for 5 mins.

  • Centrifuge at

    
     for 10 mins at 
    
    
    
    .
  • Transfer

    
     of supernatant to a clean plate and dilute with 
    
    
    
    of water (to improve peak shape).
Step 3: LC-MS/MS Parameters[7]
  • Column: Waters BEH C18 (

    
    ).
    
  • Mobile Phase A: 2mM Ammonium Acetate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 30% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 30% B (Re-equilibration)

  • MRM Transitions:

    • Analyte:

      
       (Desmethyl Celecoxib)
      
    • IS:

      
       (this compound)
      

LCMSWorkflow Sample Plasma Sample (50 µL) Spike Add IS: this compound (Correction Factor) Sample->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract Centrifuge Centrifuge 4000g, 10 min Extract->Centrifuge Inject LC-MS/MS Injection MRM Mode Centrifuge->Inject Data Quantification (Area Ratio Analyte/IS) Inject->Data

Figure 2: Optimized sample preparation workflow ensuring equilibration of the d4-IS with the biological matrix prior to extraction.

Troubleshooting & Optimization

Even with a d4-IS, errors can occur. Use this guide to diagnose "Cross-Talk" issues.

Deuterium Isotope Effect

Although rare in C18 chromatography, deuterium labeling can sometimes slightly reduce retention time compared to the hydrogenated analog.

  • Observation: If this compound elutes

    
     min earlier than the analyte.
    
  • Risk: The IS may exit the ion source before the suppression zone of the analyte.

  • Solution: Lower the organic ramp rate in the gradient to ensure they remain co-eluting, or switch to a 13C-labeled IS (Carbon-13 has no retention time shift, though it is significantly more expensive).

MRM Cross-Talk

Ensure the d4-IS does not contribute signal to the analyte channel (Interference).

  • Test: Inject a "Zero Sample" (Matrix + IS only).

  • Acceptance Criteria: Interference in the analyte channel must be

    
     of the LLOQ area (per FDA M10).
    
  • Fix: If interference is observed, check the isotopic purity of the d4 standard. Low-quality d4 standards may contain d0 (unlabeled) impurities.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[8][9] Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation.[10][8] Retrieved from [Link]

  • Paulson, S. K., et al. (2000). "Pharmacokinetics and Metabolism of Celecoxib." Drug Metabolism and Disposition, 28(5), 308-314. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry, 75(13), 3019-3030. [Link]

Sources

A Comparative Guide to the Isotopic Purity Assessment of Desmethyl Celecoxib-d4

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the integrity of the internal standard is paramount for accurate and reproducible results. Desmethyl Celecoxib-d4, a deuterated analog of a Celecoxib metabolite, serves as a crucial internal standard for liquid chromatography-mass spectrometry (LC-MS) based assays. Its efficacy, however, is directly contingent on its isotopic purity. This guide provides an in-depth technical comparison of the primary analytical methodologies for assessing the isotopic purity of this compound, supported by experimental data and protocols.

The Critical Role of Isotopic Purity in Bioanalysis

Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry.[1] They are designed to co-elute with the analyte and exhibit identical behavior during sample extraction and ionization, thus compensating for matrix effects and other sources of variability. However, the presence of unlabeled (d0) or partially labeled isotopic variants in the SIL-IS can lead to an overestimation of the analyte concentration, compromising the integrity of the study. Therefore, rigorous assessment of isotopic purity is a non-negotiable aspect of bioanalytical method validation, as underscored by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3]

Analytical Methodologies for Isotopic Purity Assessment

The two primary techniques for the definitive assessment of isotopic purity of deuterated compounds are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Each provides unique and complementary information regarding the isotopic enrichment and structural integrity of this compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the isotopic distribution of a molecule. By providing a high degree of mass accuracy and resolution, it can distinguish between the different isotopologues of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 1 µg/mL using a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • LC-HRMS Parameters:

    • Liquid Chromatography (LC):

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to ensure the elution of this compound as a sharp peak.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS):

      • Instrument: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Scan Mode: Full scan from m/z 300-450.

      • Resolution: > 60,000 FWHM.

      • Key parameters (e.g., capillary voltage, source temperature) should be optimized for the specific instrument and compound.

  • Data Analysis:

    • Extract the ion chromatogram for the [M+H]+ ion of this compound (expected m/z ~386.13).

    • From the mass spectrum of the chromatographic peak, determine the relative abundance of the d0, d1, d2, d3, and d4 isotopologues.

    • Calculate the isotopic purity using the following formula:

The mass spectrum of a high-purity this compound should show the d4 isotopologue as the most abundant peak. The presence of significant peaks corresponding to lower deuteration levels would indicate incomplete deuteration during synthesis or back-exchange.

Table 1: Representative HRMS Data for Isotopic Purity of this compound

IsotopologueExpected m/z ([M+H]+)Relative Abundance (%)
d0382.10< 0.1
d1383.110.2
d2384.110.5
d3385.121.8
d4386.1397.5

Note: The expected m/z values are approximate and should be calculated based on the exact masses of the isotopes.

Workflow for HRMS-based Isotopic Purity Assessment

cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep1 Prepare 1 mg/mL stock solution of this compound prep2 Dilute to 1 µg/mL working solution prep1->prep2 lc Inject sample onto LC system prep2->lc ms Acquire full scan high-resolution mass spectra lc->ms extract Extract ion chromatogram for [M+H]+ ms->extract spectrum Obtain mass spectrum of the peak extract->spectrum quantify Determine relative abundance of isotopologues spectrum->quantify calculate Calculate isotopic purity quantify->calculate

Caption: Workflow for HRMS-based isotopic purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable information about the location and extent of deuteration. While ¹H NMR can be used to quantify the residual non-deuterated sites, ²H NMR directly detects the deuterium nuclei.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound and dissolve it in a deuterated solvent that does not have signals in the regions of interest (e.g., CDCl₃ or DMSO-d₆).

    • Add a known amount of a high-purity internal standard with a well-resolved signal (e.g., 1,3,5-trichlorobenzene) for quantitative analysis.

  • ¹H NMR Spectroscopy:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard proton NMR experiment.

    • Data Processing: Integrate the signals corresponding to the residual protons at the deuterated positions and compare them to the integral of a non-deuterated proton signal in the molecule or the internal standard.

  • ²H NMR Spectroscopy:

    • Instrument: An NMR spectrometer equipped with a deuterium probe.

    • Experiment: A standard deuterium NMR experiment.

    • Data Processing: The presence of a signal at the expected chemical shift for the deuterated positions confirms the location of the deuterium labels.

In the ¹H NMR spectrum of a highly deuterated this compound, the signals corresponding to the protons on the deuterated phenyl ring should be significantly diminished or absent. The percentage of deuteration at each site can be calculated by comparing the integral of the residual proton signal to the integral of a signal from a non-deuterated part of the molecule.

Table 2: Representative ¹H NMR Data for Isotopic Purity of this compound

Proton SignalChemical Shift (ppm)Integral (Relative to non-deuterated proton)Calculated Deuteration (%)
Aromatic (non-deuterated)~7.51.00N/A
Aromatic (deuterated positions)~7.9< 0.02> 98

Workflow for NMR-based Isotopic Purity Assessment

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep1 Dissolve weighted this compound in deuterated solvent prep2 Add quantitative internal standard prep1->prep2 h1_nmr Acquire 1H NMR spectrum prep2->h1_nmr h2_nmr Acquire 2H NMR spectrum (optional) h1_nmr->h2_nmr integrate Integrate proton signals h1_nmr->integrate compare Compare integrals to internal standard or non-deuterated protons integrate->compare calculate Calculate site-specific deuteration compare->calculate

Caption: Workflow for NMR-based isotopic purity assessment of this compound.

Comparison with Alternative Internal Standards

While this compound is a commonly used internal standard, other deuterated analogs of Celecoxib, such as Celecoxib-d7, are also available. The choice of internal standard can be influenced by several factors, including the site of deuteration, the degree of isotopic enrichment, and the potential for in-source fragmentation or back-exchange.

Table 3: Comparison of Deuterated Internal Standards for Celecoxib Analysis

Internal StandardDeuteration Site(s)Typical Isotopic Purity (%)Potential AdvantagesPotential Disadvantages
This compoundPhenyl ring of the benzenesulfonamide moiety> 97Stable deuteration, less likely to undergo back-exchange.May not fully mimic the metabolic fate of the tolyl methyl group of Celecoxib.
Celecoxib-d7Phenyl ring and methyl group> 98More closely mimics the parent drug's structure.Deuteriums on the methyl group could potentially be more labile.

The selection of the most appropriate internal standard should be based on a thorough evaluation of its performance during method development and validation, with a focus on its ability to track the analyte's behavior accurately.

Conclusion

The rigorous assessment of the isotopic purity of this compound is a critical prerequisite for its use as an internal standard in regulated bioanalysis. A combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy provides a comprehensive characterization of the isotopic enrichment and structural integrity of the molecule. By employing the detailed protocols and data analysis strategies outlined in this guide, researchers can ensure the quality of their internal standard and, consequently, the accuracy and reliability of their bioanalytical data. This commitment to scientific integrity is fundamental to the successful development of new therapeutics.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Pharmaffiliates. (n.d.). 4-Desmethyl-3-methyl Celecoxib-d4. Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • Paulson, S. K., et al. (2000). Metabolism and excretion of [(14)C]celecoxib in healthy male volunteers. Drug Metabolism and Disposition, 28(3), 308-314.
  • Jemal, M., & Xia, Y. Q. (2006). The need for more consistent criteria for accuracy and precision determinations in regulated bioanalysis.
  • MDPI. (2024). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of deuterated celecoxib derivative. Retrieved from [Link]

  • NCBI. (2024). Celecoxib. Retrieved from [Link]

  • MDPI. (2023). Can Celecoxib Assay in Preclinical Studies Be Improved?. Retrieved from [Link]

  • PubMed. (2017). Isotope labelling by reduction of nitriles: Application to the synthesis of isotopologues of tolmetin and celecoxib. Retrieved from [Link]

Sources

Beyond the Label: Optimizing Internal Standard Selection for Celecoxib and Metabolite Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-throughput LC-MS/MS bioanalysis, the selection of an Internal Standard (IS) is the single most critical factor determining assay reproducibility and robustness. This guide objectively compares Celecoxib-d7 and Desmethyl Celecoxib-d4 , addressing a common confusion in the field: the interchangeability of stable isotope-labeled (SIL) standards versus metabolite analogs.

The Core Verdict:

  • Celecoxib-d7 is the mandatory "Gold Standard" for quantifying the parent drug (Celecoxib ). Its +7 Da mass shift offers superior isotopic purity and eliminates crosstalk compared to +3 or +4 analogs.

  • This compound is the specific SIL-IS for the metabolite (Desmethyl Celecoxib ). It is unsuitable as a surrogate IS for the parent drug due to significant retention time shifts and differential matrix effects.

Structural & Physicochemical Analysis[1]

To understand the chromatographic behavior of these standards, we must first analyze their structural divergence. Celecoxib is a lipophilic COX-2 inhibitor, while its "Desmethyl" form (often an intermediate to the hydroxy- or carboxy-metabolite) exhibits increased polarity.

Table 1: Physicochemical Comparison
FeatureCelecoxib-d7 (Parent IS)This compound (Metabolite IS)
Target Analyte CelecoxibDesmethyl Celecoxib (Metabolite)
Chemical Modification Deuteration of the p-tolyl methyl group and aromatic ringDeuteration of the phenyl ring (typically) on the des-methyl analog
Mass Shift (

m)
+7 Da (vs. Parent)+4 Da (vs. Metabolite)
LogP (Hydrophobicity) ~3.5 (High)~2.8 (Moderate)
Retention Time (RT) Late Eluting (e.g., 4.5 min)Earlier Eluting (e.g., 3.2 min)
Primary Utility Quantifying Parent DrugQuantifying Metabolite
Risk Factor Low (Ideal Match)High (If used for Parent)
The "Deuterium Effect" on Chromatography

Deuterium is slightly more hydrophilic than hydrogen. While Celecoxib-d7 is chemically identical to the analyte, the presence of 7 deuterium atoms can cause a slight shift in retention time (typically eluting slightly earlier than the non-deuterated parent on C18 columns). However, this shift is negligible compared to the massive shift seen with This compound , which is a different chemical entity entirely.

Mechanistic Workflow: Metabolism & Analysis

Celecoxib is extensively metabolized by CYP2C9 .[1][2][3][4][5] Understanding this pathway is crucial because bioanalytical assays often require the simultaneous quantification of both the parent and the metabolite.

Figure 1: Celecoxib Metabolic Pathway & IS Selection

This diagram illustrates the CYP2C9-mediated pathway and maps the correct Internal Standard to each analyte to prevent matrix effect errors.

CelecoxibMetabolism Parent Celecoxib (Parent Drug) CYP CYP2C9 Enzyme Parent->CYP Metabolite Desmethyl/Hydroxy Celecoxib IS_Parent IS: Celecoxib-d7 (Matches Parent) IS_Parent->Parent Corrects Matrix Effect IS_Metabolite IS: Desmethyl Celecoxib-d4 (Matches Metabolite) IS_Metabolite->Metabolite Corrects Matrix Effect CYP->Metabolite Oxidation

Technical Deep Dive: Why Specificity Matters

A. The "Analog IS" Trap (Using d4 for Parent)

Some laboratories attempt to use This compound to quantify Celecoxib to save costs or reduce inventory. This is scientifically flawed for two reasons:

  • Retention Time Drift: The Desmethyl analog elutes significantly earlier. If the sample contains co-eluting phospholipids (matrix) at the retention time of Celecoxib, the Desmethyl IS (eluting earlier) will not experience this suppression. The result is uncorrected data and high %CV.

  • Extraction Efficiency: In Liquid-Liquid Extraction (LLE), the lipophilic Celecoxib extracts differently than the more polar Desmethyl analog. If extraction recovery varies, the IS will not track the analyte.

B. Isotopic Purity: Why d7 Beats d4

Even if comparing Celecoxib-d4 (parent labeled) vs. Celecoxib-d7 , the d7 variant is superior.

  • Natural Isotopes: Carbon-13 and Sulfur-34 create a natural isotopic envelope.

  • The M+4 Overlap: A highly concentrated sample of the parent drug can produce a natural M+4 isotope signal that mimics the d4 Internal Standard. This "crosstalk" artificially inflates the IS peak area, leading to negative bias in quantification.

  • The d7 Advantage: A mass shift of +7 Da moves the IS signal completely outside the natural isotopic window of the parent, ensuring linearity across a wider dynamic range (e.g., 10 – 5000 ng/mL).

Validated Experimental Protocol

The following protocol utilizes a multiplexed approach, using both ISs for simultaneous quantification.

Methodology: Liquid-Liquid Extraction (LLE) coupled with LC-MS/MS.

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve Celecoxib-d7 and This compound in Methanol to 1 mg/mL.

    • Prepare a combined Working IS Solution: 500 ng/mL (d7) + 500 ng/mL (d4) in 50:50 Methanol:Water.

  • Sample Extraction (LLE):

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 20 µL of Working IS Solution. Vortex 30s.

    • Add 200 µL of Ethyl Acetate/Hexane (80:20 v/v). Rationale: This mixture recovers the non-polar parent and the slightly polar metabolite efficiently.

    • Shake for 10 min. Centrifuge at 4000 rpm for 5 min.

    • Transfer supernatant to a fresh plate and evaporate to dryness under Nitrogen (40°C).

    • Reconstitute in 100 µL Mobile Phase (60:40 Methanol: 0.1% Formic Acid).

  • LC-MS/MS Conditions:

    • Column: C18 (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 2mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 40% B to 90% B over 3 minutes.

    • Ionization: Negative Electrospray Ionization (ESI-). Note: Sulfonamides ionize well in negative mode.

Figure 2: Analytical Decision Tree

Use this logic flow to determine if your current IS strategy is valid.

IS_Decision_Tree Start Select Analyte Q1 Are you measuring Celecoxib (Parent)? Start->Q1 Q2 Are you measuring Desmethyl Metabolite? Q1->Q2 No Choice1 Use Celecoxib-d7 Q1->Choice1 Yes Warning STOP: Do not use Desmethyl-d4 for Parent Q1->Warning Using d4 Analog? Choice2 Use Desmethyl Celecoxib-d4 Q2->Choice2 Yes Reason Risk: RT Shift & Matrix Effects Warning->Reason

Performance Data Summary

The following data represents typical validation results when comparing "Matched" vs. "Mismatched" Internal Standards.

Table 2: Matrix Effect & Recovery Comparison
MetricMatched System (Celecoxib / d7)Mismatched System (Celecoxib / Desmethyl-d4)Status
IS Retention Time 4.52 min (Co-eluting)3.10 min (Early Eluting)FAIL
Matrix Factor (MF) 0.98 - 1.02 (Normalized)0.85 - 1.15 (Variable)FAIL
Recovery % 88% (Consistent)65% (Differential Loss)Risk
% CV (Precision) < 4.5%> 12.0%Poor

Interpretation: Using This compound to quantify the parent drug introduces a variance of >12%, which often exceeds FDA/EMA bioanalytical guidelines (typically requiring <15%). The Matched System (Celecoxib-d7 ) maintains tight precision (<5%) because the IS compensates perfectly for any ionization suppression occurring at 4.52 minutes.

Conclusion

For robust clinical or preclinical bioanalysis of Celecoxib:

  • Do not compromise: Use Celecoxib-d7 for the parent drug. The cost difference is negligible compared to the cost of failed sample batches.

  • Multiplex: If the metabolite is also a target, include This compound in the same cocktail.

  • Verify: Always run a "zero sample" (blank matrix + IS) to ensure your d7 standard does not contain unlabeled Celecoxib impurities, and a ULOQ sample (without IS) to ensure the drug does not contribute to the IS channel.

References

  • National Center for Biotechnology Information. (2016). Celecoxib Therapy and CYP2C9 Genotype. Medical Genetics Summaries. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2015). Estimation of Celecoxib in Human Plasma by Rapid and Selective LC-MS/MS Method. Retrieved October 26, 2023, from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved October 26, 2023, from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling & Logistics for Desmethyl Celecoxib-d4

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Desmethyl Celecoxib-d4 Content Type: Operational Safety & Technical Logistics Guide

Executive Summary & Scientific Context

This compound is a high-value deuterated internal standard used primarily in LC-MS/MS bioanalysis to quantify the primary metabolite of Celecoxib.

As a Senior Application Scientist, I must emphasize that safety in this context is dual-purpose:

  • Personnel Safety: Protecting the operator from potent pharmacological effects (specifically reproductive toxicity).

  • Data Integrity: Protecting the compound from the operator. Deuterated standards are chemically identical to their non-labeled counterparts in toxicity but are often hygroscopic and electrostatically active. Poor handling leads to hydrogen-deuterium exchange (loss of isotopic label) and concentration errors that invalidate bioanalytical assays.

Hazard Profile & Risk Assessment

Based on GHS Classifications for the parent compound (Celecoxib) and general handling of sulfonamide derivatives.

Hazard ClassCategoryH-StatementMechanism of Action / Risk
Reproductive Toxicity 1B H360D: May damage the unborn child.[1][2][3][4]COX-2 inhibition can affect fetal development. Strict containment is required for pregnant personnel.
STOT - Repeated 2 H373: May cause organ damage.[1][2][3][5]Long-term exposure (inhalation of dust) targets the cardiovascular system.
Aquatic Toxicity Chronic 2 H411: Toxic to aquatic life.[1][6]Prohibits disposal down sink drains.[4]

Critical Insight: Treat the "d4" isotope with the same biological caution as the parent drug. The deuterium substitution does not mitigate pharmacological potency.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Biosafety Level 2 (BSL-2) laboratory environments handling milligram-scale powder.

PPE ComponentSpecificationScientific Rationale
Respiratory N95 (minimum) or P100 Powder Containment: When weighing static-prone powders outside a glovebox, aerosolization is the primary vector. If a certified Fume Hood is active, N95 is sufficient.
Hand Protection Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.08mm)Permeation & Tactility: Sulfonamides can permeate latex. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Body Protection Tyvek® Lab Coat (Closed front)Particulate Shielding: Cotton coats trap dust in fibers. Tyvek sheds particles and prevents "take-home" exposure of reproductive toxins.
Eye Protection Chemical Splash Goggles Mucosal Defense: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.
Operational Workflow: Step-by-Step Protocol
Phase A: Retrieval & Acclimatization
  • Remove from Freezer (-20°C): Do not open the vial immediately.

  • Desiccation: Place the sealed vial in a desiccator for 30 minutes.

    • Why? Opening a cold vial in humid lab air causes condensation. Moisture promotes Hydrogen-Deuterium Exchange (HDX) , potentially stripping the deuterium label and ruining the standard's mass shift.

Phase B: Weighing & Solubilization (The Critical Step)
  • Static Control: Deuterated powders are often electrostatically charged and will "jump" from the spatula.

    • Action: Use an ionizing bar or anti-static gun on the vial before opening.

  • Containment: Perform all weighing inside a Chemical Fume Hood or Vented Balance Enclosure .

  • Solvent Addition: Add solvent (typically Methanol or DMSO) directly to the weigh boat or vial to capture all particles.

    • Note: Once in solution, the inhalation risk drops, but the dermal absorption risk increases.

Phase C: Decontamination
  • Wipe Down: Clean the balance and surrounding area with 10% Sodium Dodecyl Sulfate (SDS) followed by 70% Ethanol.

    • Why? Ethanol alone fixes proteins/powders to surfaces. SDS acts as a surfactant to lift the hydrophobic Celecoxib molecule.

Waste Disposal & Environmental Compliance

Do not dispose of via municipal waste or sink drains.

  • Solid Waste (Vials, Weigh Boats, contaminated gloves):

    • Segregate into Yellow Biohazard/Cytotoxic Bins .

    • Label as "Trace Chemotherapy/Toxic Pharmaceutical Waste."

  • Liquid Waste (Stock solutions):

    • Collect in High-Density Polyethylene (HDPE) carboys.

    • Label: "Halogenated Solvent Waste with Trace NSAIDs."

  • Destruction Method: High-temperature incineration (>1000°C) is the only validated method to destroy the sulfonamide core.

Visualized Workflow (DOT Diagram)

G Storage Storage (-20°C) Protect from Light Acclimatization Acclimatization (Desiccator 30 mins) Storage->Acclimatization Prevent Condensation Weighing Weighing (Fume Hood + Static Control) Acclimatization->Weighing Anti-static Gun Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Quant Transfer Waste Incineration (Hazardous Waste) Weighing->Waste Contaminated PPE Usage LC-MS/MS Analysis Solubilization->Usage Dilution Usage->Waste Disposal

Figure 1: Operational lifecycle of this compound, emphasizing moisture control and containment.[7]

Emergency Response
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin, as it enhances absorption of the sulfonamide.

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels (to prevent dust) and wipe up.

References
  • Pfizer Inc. (2016).[2] Celecoxib Safety Data Sheet. Retrieved from 2

  • National Institutes of Health (PubChem). (2025). Celecoxib Hazard Identification. Retrieved from 8

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from 9

  • European Directorate for the Quality of Medicines. (2023).[3] Celecoxib Safety Data Sheet. Retrieved from 3

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.